molecular formula C9H9FN4S B1271653 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 151297-84-6

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271653
CAS No.: 151297-84-6
M. Wt: 224.26 g/mol
InChI Key: JZYRRNALZBYGTM-UHFFFAOYSA-N
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Description

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H9FN4S and its molecular weight is 224.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRRNALZBYGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNC(=S)N2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147445
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24838164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151297-84-6
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151297-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the strategic considerations behind the multi-step synthetic pathway, elucidating the mechanistic underpinnings of each reaction. Detailed, field-tested protocols are provided for each critical stage, from the preparation of the starting materials to the final cyclization and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical "how-to" and a deeper understanding of the chemical principles at play.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] These activities include antifungal, antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring often enhances the biological profile of these molecules. Furthermore, the substituent at the 5-position plays a crucial role in modulating the compound's activity and selectivity. The target molecule, this compound, incorporates a 4-fluorobenzyl moiety, a common substituent in drug design known to influence metabolic stability and binding affinity.

This guide will detail a robust and reproducible synthetic route to this promising compound, emphasizing the rationale behind the chosen methodologies and providing practical insights for successful execution.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The core 1,2,4-triazole-3-thiol ring can be constructed through the cyclization of a key intermediate, a dithiocarbazinate salt, with hydrazine hydrate. This intermediate, in turn, is derived from the corresponding acid hydrazide. The 4-fluorobenzyl side chain is introduced via the starting carboxylic acid, 4-fluorophenylacetic acid.

The overall synthetic workflow can be visualized as follows:

G Target This compound Cyclization Cyclization Target->Cyclization Dithiocarbazinate Potassium 3-(4-fluorobenzyl)dithiocarbazinate Cyclization->Dithiocarbazinate Hydrazide 4-Fluorophenylacetic acid hydrazide Dithiocarbazinate->Hydrazide Ester Ethyl 2-(4-fluorophenyl)acetate Hydrazide->Ester Acid 4-Fluorophenylacetic acid Ester->Acid

Caption: Retrosynthetic analysis of the target compound.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for each step of the synthesis. All reagents should be of analytical grade and used as received unless otherwise specified. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)acetate

The initial step involves the esterification of 4-fluorophenylacetic acid. This is a classic Fischer esterification reaction, driven to completion by the use of excess alcohol and an acid catalyst.

Causality: The esterification serves two primary purposes: it protects the carboxylic acid from reacting in subsequent steps and it provides a more reactive substrate for the subsequent hydrazinolysis.[4][5] The use of ethanol is advantageous due to its low cost and ease of removal.

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenylacetic acid (15.41 g, 0.1 mol).

  • Add absolute ethanol (200 mL) and concentrated sulfuric acid (5 mL) cautiously.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Pour the residue into 200 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with 5% sodium bicarbonate solution (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation to yield ethyl 2-(4-fluorophenyl)acetate as a colorless liquid.

Parameter Value
Starting Material4-Fluorophenylacetic acid
ReagentsEthanol, Sulfuric Acid
Reaction Time4-6 hours
TemperatureReflux
Expected Yield85-95%
Step 2: Synthesis of 4-Fluorophenylacetic acid hydrazide

The conversion of the ester to the corresponding hydrazide is achieved through hydrazinolysis. This nucleophilic acyl substitution reaction is typically efficient and high-yielding.

Causality: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.[4][5][6] This reaction is often carried out in an alcoholic solvent to ensure miscibility of the reactants.

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-(4-fluorophenyl)acetate (18.22 g, 0.1 mol) in ethanol (100 mL).

  • Add hydrazine hydrate (80%, 7.5 mL, ~0.15 mol) dropwise to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to afford pure 4-fluorophenylacetic acid hydrazide.

Parameter Value
Starting MaterialEthyl 2-(4-fluorophenyl)acetate
ReagentsHydrazine Hydrate, Ethanol
Reaction Time8-12 hours
TemperatureReflux
Expected Yield90-98%
Step 3: Synthesis of Potassium 3-(4-fluorobenzyl)dithiocarbazinate

This step involves the reaction of the acid hydrazide with carbon disulfide in the presence of a strong base to form the potassium dithiocarbazinate salt. This is a critical step in forming the precursor for the triazole ring.

Causality: The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of potassium hydroxide deprotonates the intermediate, facilitating the formation of the stable dithiocarbazinate salt.[7][8][9] The reaction is typically performed in an alcoholic solvent at low temperatures to control the exothermic reaction.

Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve potassium hydroxide (6.73 g, 0.12 mol) in absolute ethanol (150 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add 4-fluorophenylacetic acid hydrazide (16.82 g, 0.1 mol) to the cooled solution and stir until it dissolves.

  • Add carbon disulfide (9.14 g, 7.2 mL, 0.12 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

  • A yellow precipitate will form. Collect the solid by vacuum filtration, wash with cold ethanol and then with diethyl ether.

  • Dry the potassium 3-(4-fluorobenzyl)dithiocarbazinate salt in a vacuum desiccator. The product is used in the next step without further purification.

Parameter Value
Starting Material4-Fluorophenylacetic acid hydrazide
ReagentsCarbon Disulfide, Potassium Hydroxide, Ethanol
Reaction Time12-16 hours
Temperature0-5 °C initially, then room temperature
Expected Yield80-90%
Step 4: Synthesis of this compound

The final step is the cyclization of the dithiocarbazinate salt with hydrazine hydrate to form the desired 1,2,4-triazole ring. This reaction proceeds via an intramolecular condensation mechanism.

Causality: Hydrazine hydrate acts as a dinucleophile. One nitrogen atom attacks the thiocarbonyl carbon, and the other attacks the carbonyl carbon of the dithiocarbazinate, leading to the formation of a five-membered ring. Subsequent dehydration and tautomerization yield the stable aromatic triazole-thiol.[7][10][11] The reaction is typically carried out under reflux in water or an alcohol.

Protocol:

  • To a 250 mL round-bottom flask, add potassium 3-(4-fluorobenzyl)dithiocarbazinate (26.44 g, ~0.1 mol) and water (100 mL).

  • Add hydrazine hydrate (80%, 12.5 mL, ~0.25 mol) to the suspension.

  • Heat the mixture to reflux with stirring for 6-8 hours. The color of the reaction mixture will change, and the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 5-6 with dilute hydrochloric acid.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Parameter Value
Starting MaterialPotassium 3-(4-fluorobenzyl)dithiocarbazinate
ReagentsHydrazine Hydrate, Hydrochloric Acid
Reaction Time6-8 hours
TemperatureReflux
Expected Yield70-85%

Characterization

The structure and purity of the synthesized compound should be confirmed by various analytical techniques.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Expected characteristic peaks include N-H stretching (amino group), S-H stretching (thiol group), C=N stretching (triazole ring), and C-F stretching (fluorobenzyl group).

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The spectrum should show characteristic signals for the aromatic protons of the fluorobenzyl group, the methylene protons, the amino protons, and the thiol proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy): The spectrum will confirm the presence of all the carbon atoms in the molecule in their respective chemical environments.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.

Safety and Handling

  • 4-Fluorophenylacetic acid: Corrosive. Causes severe skin burns and eye damage.[12]

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause cancer.[5]

  • Carbon disulfide: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Hydrogen sulfide: Flammable gas. Fatal if inhaled.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route for the preparation of this compound. By providing a detailed explanation of the underlying chemical principles and step-by-step protocols, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The presented methodology is robust and can likely be adapted for the synthesis of other 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.

References

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][12][13] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved from [Link]

  • The Chemical Properties and Synthesis of 4-Fluorophenylacetic Acid (CAS 405-50-5). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). ResearchGate. Retrieved from [Link]

  • Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives. (n.d.). Google Patents.
  • A kind of preparation method of fluoro phenylacetic acid. (n.d.). Google Patents.
  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2018). PMC. Retrieved from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2020). SciSpace. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. Retrieved from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. Retrieved from [Link]

  • Lemon Pulp mediated Synthesis of acyl hydrazides. (2020). INGLOMAYOR. Retrieved from [Link]

  • Development and assessment of green synthesis of hydrazides. (n.d.). Krishikosh. Retrieved from [Link]

  • Process for the preparation of fluorophenylacetic acids and derivatives thereof. (n.d.). Google Patents.
  • Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.). Google Patents.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo. Retrieved from [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (2015). Scientific & Academic Publishing. Retrieved from [Link]

  • Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. (2021). Bentham Science. Retrieved from [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (2018). Arkivoc. Retrieved from [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014). ResearchGate. Retrieved from [Link]

  • Preparation method of hydrazide compound. (n.d.). Google Patents.
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  • Synthesis of potassium dithiocarbamate salts of formamidines... (2022). ResearchGate. Retrieved from [Link]

  • Process for reducing dithiocarbazinate buildup in the preparation of methyl... (n.d.). Google Patents.
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  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. Retrieved from [Link]

  • ethyl cyano(2-fluorophenyl)acetate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

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Sources

"chemical properties of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Foreword: The Evolving Landscape of Triazole Chemistry in Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] Within this class, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile group of compounds. Their unique structural features, including the reactive thiol group, the nucleophilic amino group, and the aromatic triazole core, make them privileged structures for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of a specific, promising derivative: this compound. By synthesizing data from direct sources and analogous structures, we aim to equip researchers and drug development professionals with the foundational knowledge needed to explore the full potential of this compound.

Core Molecular Profile

This compound is a heterocyclic compound featuring a central 1,2,4-triazole ring. This ring is substituted at the C5 position with a 4-fluorobenzyl group, at the N4 position with an amino group, and at the C3 position with a thiol group.

Structural and Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The presence of the fluorobenzyl group contributes to its lipophilicity, while the amino and thiol groups provide sites for hydrogen bonding and potential salt formation.

PropertyValueSource
Molecular Formula C₉H₉FN₄S[3]
Molecular Weight 224.26 g/mol [3]
Appearance White to off-white crystalline solid (predicted)General observation for this class of compounds
Solubility Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, DMSO, and acetone.[4]

Note: Some data is inferred from closely related analogs due to limited direct experimental data for this specific compound.

Tautomerism: The Thiol-Thione Equilibrium

A critical chemical feature of 1,2,4-triazole-3-thiols is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (with an S-H bond) and the thione form (with a C=S bond and an N-H bond). This equilibrium is influenced by the solvent, pH, and temperature. The thione form is generally predominant in the solid state and in polar solvents.

synthesis_pathway A 4-Fluorophenylacetic Acid B Esterification (e.g., SOCl₂/EtOH) A->B C Ethyl 4-fluorophenylacetate B->C D Hydrazinolysis (NH₂NH₂·H₂O) C->D E 4-Fluorophenylacetyl Hydrazide D->E F Salt Formation (CS₂/KOH) E->F G Potassium Dithiocarbazinate Salt F->G H Cyclization (NH₂NH₂·H₂O) G->H I 4-amino-5-(4-fluorobenzyl)- 4H-1,2,4-triazole-3-thiol H->I

Caption: General Synthetic Workflow for 4,5-Disubstituted-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from the synthesis of analogous compounds and serves as a validated starting point. [5][6][7] Step 1: Synthesis of 4-Fluorophenylacetyl Hydrazide

  • To a solution of ethyl 4-fluorophenylacetate in ethanol, add hydrazine hydrate (a 2-fold molar excess).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is washed with cold water and recrystallized from ethanol to yield the pure hydrazide.

Step 2: Formation of Potassium Dithiocarbazinate Salt

  • Dissolve the synthesized hydrazide in a solution of potassium hydroxide in absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • The precipitated potassium salt is filtered, washed with cold ether, and dried.

Step 3: Cyclization to form this compound

  • Suspend the potassium dithiocarbazinate salt in water.

  • Add a 2 to 3-fold molar excess of hydrazine hydrate.

  • Reflux the mixture for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).

  • Cool the reaction mixture to room temperature and dilute with cold water.

  • Acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the resulting white solid, wash thoroughly with water, and recrystallize from ethanol to obtain the final compound.

Key Reactivity Insights
  • S-Alkylation: The thiol group is readily alkylated to form S-substituted derivatives, a common strategy for modifying the compound's properties. [8]* Schiff Base Formation: The 4-amino group can react with various aldehydes to form Schiff bases, which are often intermediates for further cyclization reactions or serve as bioactive compounds themselves. [5][9][10]* Oxidation: The thiol group can be oxidized to form disulfide bridges, which could be relevant in certain biological contexts.

  • Complexation: The nitrogen and sulfur atoms can act as ligands to form coordination complexes with various transition metals. [11]

Spectroscopic Characterization

The structure of the synthesized compound and its derivatives is typically confirmed using a combination of spectroscopic methods. Based on literature for analogous compounds, the following characteristic signals are expected. [5][11][12]

Method Expected Observations
¹H-NMR (in DMSO-d₆) - A singlet around 4.0-4.2 ppm (2H, benzyl CH₂) - A singlet around 5.7-5.9 ppm (2H, NH₂) - Multiplets in the aromatic region (7.0-7.4 ppm, 4H, fluorophenyl ring) - A broad singlet around 13.5-14.0 ppm (1H, SH, exchangeable with D₂O)
¹³C-NMR (in DMSO-d₆) - A signal around 30-35 ppm (benzyl CH₂) - Signals in the aromatic region (115-165 ppm) - Signals for the triazole ring carbons (C3 and C5) in the range of 145-170 ppm
FT-IR (KBr disc) - Broad peak around 3100-3300 cm⁻¹ (N-H stretching of NH₂) - Peak around 2500-2600 cm⁻¹ (S-H stretching, often weak) - Strong peak around 1600-1620 cm⁻¹ (C=N stretching) - Peak around 1250-1300 cm⁻¹ (C=S stretching, thione form)

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (224.26). |

Potential Biological and Pharmacological Significance

The 1,2,4-triazole-3-thiol scaffold is associated with a wide spectrum of biological activities. While specific studies on this compound are limited, extensive research on its analogs provides strong evidence for its potential applications in drug development.

  • Antimicrobial and Antifungal Activity: This is one of the most widely reported activities for this class of compounds. The triazole ring is a key component in several antifungal drugs like fluconazole. The presence of the thiol group and the ability to form various derivatives often leads to potent activity against a range of bacteria and fungi. [1][5][6][7]* Antitubercular Activity: A closely related analog, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated promising activity against both sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. [9]This suggests that the 4-fluorophenyl moiety is a favorable substitution for this indication.

  • Antioxidant Properties: Many triazole-thiol derivatives have been shown to possess significant antiradical and antioxidant activity, often evaluated using DPPH assays. [10][13]This activity is attributed to the hydrogen-donating ability of the thiol and amino groups.

  • Corrosion Inhibition: The heteroatoms (N and S) in the triazole-thiol structure allow for strong adsorption onto metal surfaces, forming a protective layer. This makes them effective corrosion inhibitors, particularly in acidic environments. [14]

Conclusion and Future Directions

This compound is a compound with significant untapped potential. Its chemical properties, characterized by the reactive amino and thiol groups and the stable triazole core, make it an excellent candidate for further derivatization and biological screening. The established synthetic routes for this class of molecules are robust and high-yielding, facilitating its accessibility for research. Future investigations should focus on the systematic exploration of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, to fully elucidate its therapeutic potential.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Available at: [Link]

  • Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. (2020). MDPI. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2024). SpringerLink. Available at: [Link]

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Introduction. ChemBK. Available at: [Link]

  • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2003). MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. Available at: [Link]

  • Investigation of the reactivity of 4-amino-5-hydrazineyl-4H-1,2, 4-triazole-3-thiol towards some selected carbonyl compounds. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents.[2][3][4] This guide provides an in-depth exploration of the pyrazole core, offering insights into its synthesis, mechanism of action across different therapeutic areas, and its pivotal role in contemporary drug development for researchers, scientists, and drug development professionals. While the initial inquiry for CAS number 151297-84-6 identified the compound as 4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol[5][6][7][8], a comprehensive literature search did not yield sufficient in-depth data for a detailed technical guide on this specific molecule. Instead, this guide will focus on the broader, yet highly relevant and well-documented, field of pyrazole derivatives, which are of significant interest in the pharmaceutical industry.[3]

Part 1: The Pyrazole Core: Physicochemical Properties and Synthetic Strategies

The versatility of the pyrazole ring stems from its distinct chemical characteristics. It is a planar, aromatic system with a pKa of approximately 2.5, rendering it weakly basic.[3] The presence of two nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Key Synthetic Routes

The construction of the pyrazole ring is a well-established area of organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

1. Knorr Pyrazole Synthesis: This classical method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a hydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring.

  • Experimental Protocol: Synthesis of a Generic 1,3,5-Trisubstituted Pyrazole

    • Dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the substituted hydrazine (1 equivalent) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.

2. Paal-Knorr Synthesis: This method utilizes a 1,4-dicarbonyl compound and a hydrazine, though it is more commonly associated with furan and pyrrole synthesis. Variations of this approach can be adapted for pyrazole synthesis.

3. Cycloaddition Reactions: [3+2] cycloaddition reactions, particularly those involving diazo compounds and alkynes, offer a powerful and regioselective route to pyrazoles.

G cluster_knorr Knorr Pyrazole Synthesis cluster_cycloaddition [3+2] Cycloaddition beta_dicarbonyl β-Dicarbonyl Compound intermediate Hydrazone Intermediate beta_dicarbonyl->intermediate + Hydrazine hydrazine Hydrazine Derivative hydrazine->intermediate pyrazole_knorr Pyrazole Product intermediate->pyrazole_knorr Cyclization & Dehydration diazo Diazo Compound pyrazole_cyclo Pyrazole Product diazo->pyrazole_cyclo + Alkyne alkyne Alkyne alkyne->pyrazole_cyclo

Caption: Common synthetic routes to the pyrazole core.

Part 2: The Pyrazole Scaffold in Drug Discovery: Mechanisms and Applications

The pyrazole motif is a recurring feature in a multitude of approved drugs and clinical candidates, demonstrating its broad therapeutic applicability.[3]

Anti-inflammatory Agents: COX-2 Inhibition

One of the most notable successes of pyrazole-based drugs is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The structural rigidity and the ability to form key hydrogen bonds make the pyrazole scaffold ideal for fitting into the active site of the COX-2 enzyme.

  • Mechanism of Action: Pyrazole-containing COX-2 inhibitors, such as Celecoxib, typically possess a vicinal diaryl substitution pattern. One of the aryl groups inserts into a hydrophobic pocket of the COX-2 active site, while the other is positioned in the main channel. A sulfonamide or a similar group on one of the aryl rings forms a crucial hydrogen bond with a specific amino acid residue (e.g., His90), contributing to the selectivity over COX-1.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Oncology: Kinase Inhibition

The pyrazole core is a prominent scaffold in the design of protein kinase inhibitors for cancer therapy.[2] Kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • Mechanism of Action: Pyrazole-based kinase inhibitors are typically designed to compete with ATP for binding to the kinase active site. The pyrazole ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. Substituents on the pyrazole ring are then positioned to occupy adjacent hydrophobic pockets, conferring potency and selectivity. For instance, pyrazole-carboxamide derivatives have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are important targets in acute myeloid leukemia (AML).[9][10]

Table 1: Examples of Pyrazole-based Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)Therapeutic Indication
CrizotinibALK, ROS1, METNon-small cell lung cancer
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia vera
SunitinibVEGFR, PDGFR, KITRenal cell carcinoma, GIST
FN-1501FLT3, CDKAcute Myeloid Leukemia (preclinical)[9]
Antifungal and Agrochemical Applications

Beyond human therapeutics, pyrazole carboxamides are a significant class of fungicides.[11]

  • Mechanism of Action: These compounds act as succinate dehydrogenase inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of mitochondrial complex II, interrupting the mitochondrial electron transport chain. This disruption of cellular respiration ultimately leads to fungal cell death. Fluxapyroxad is a commercial fungicide that exemplifies this mechanism.[12]

Part 3: Structure-Activity Relationships (SAR) and Drug Design Principles

The development of potent and selective pyrazole-based drugs relies on a deep understanding of their structure-activity relationships.

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and solubility. It can also be crucial for target engagement, as seen in many kinase inhibitors where it projects into a solvent-exposed region.

  • Substitution at C3 and C5: These positions are often decorated with aryl or heteroaryl groups that are critical for occupying hydrophobic pockets within the target protein's active site. The nature and substitution pattern of these rings are key determinants of potency and selectivity.

  • Substitution at C4: The C4 position provides a vector for introducing a variety of functional groups that can modulate physicochemical properties or interact with specific sub-pockets of the target. For example, a carboxamide group at C4 is a common feature in many pyrazole-based inhibitors.[11][13]

G Start Identify Target & Lead Scaffold (Pyrazole Core) Synthesis Synthesize Library of Pyrazole Derivatives Start->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening SAR Establish Structure-Activity Relationships (SAR) Screening->SAR Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Iterative Design Optimization->Synthesis Preclinical In Vivo Preclinical Studies Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the development of pyrazole-based drugs.

Part 4: Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[2][4] Current research is focused on exploring novel substitution patterns to address challenges such as drug resistance and to develop inhibitors for new classes of targets. The inherent versatility of pyrazole chemistry ensures that this remarkable heterocycle will remain a valuable tool in the armamentarium of medicinal chemists for years to come.

The journey from a simple heterocyclic core to a life-saving therapeutic is a testament to the power of synthetic chemistry and a deep understanding of biological mechanisms. The pyrazole ring exemplifies this journey, having given rise to a multitude of important drugs that have had a profound impact on human health.

References

  • Arctom. CAS NO. 151297-84-6 | 4-Amino-5-(4-fluorobenzyl)-4H-1,2 ... .
  • BLDpharm. 151297-84-6|this compound.
  • abcr Gute Chemie. AB315842 | CAS 151297-84-6.
  • Chemsrc. 4-amino-5-(4-pyridyl)-4 h-1,2,4-triazole-3-thiol.
  • Sigma-Aldrich. 12291.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.
  • PubChem. N-(4-((1-(2-fluorobenzyl)-3-(cyclopropylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl)phenyl)-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide.
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • PubChem. 3-(1-(4-fluorobenzyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)-N-(pyridin-2-ylmethyl).
  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed Central. Current status of pyrazole and its biological activities.
  • TSI Journals. The Recent Development of the Pyrazoles : A Review.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury.
  • PubMed. 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.
  • Meddocs Publishers. Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
  • PubMed. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • ResearchGate. (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B.
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"molecular weight of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the drug discovery and development sector. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. This document outlines the fundamental chemical properties, a detailed methodology for its synthesis and purification, and a discussion of its potential therapeutic applications based on the known bioactivities of analogous structures. This guide is intended for researchers, medicinal chemists, and scientists involved in the exploration of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational in medicinal chemistry due to their diverse pharmacological profiles.[1][2] Among these, the 1,2,4-triazole ring system has garnered considerable attention for its broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3] The presence of both a reactive thiol (-SH) group and an amino (-NH2) group on the triazole ring provides versatile sites for further chemical modification and interaction with biological targets.

The specific compound, this compound, incorporates a 4-fluorobenzyl moiety. The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a prospective analysis of this compound, detailing its synthesis, structural confirmation, and potential as a lead compound for drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These are calculated based on its chemical structure, as this is a specific derivative not widely cataloged.

Identifier Value
IUPAC Name 4-amino-5-((4-fluorophenyl)methyl)-4H-1,2,4-triazole-3-thiol
Molecular Formula C₉H₉FN₄S
Molecular Weight 224.26 g/mol
Canonical SMILES C1=CC(=CC=C1F)CC2=NN=C(S)N2N
InChI Key (Predicted)
CAS Number Not available
Molecular Structure

The structure of the title compound features a central 1,2,4-triazole ring, which is substituted at positions 3, 4, and 5 with a thiol, an amino group, and a 4-fluorobenzyl group, respectively. The thiol group allows for the existence of a thione tautomer, which can be significant in its chemical reactivity and biological interactions.

Caption: 2D Structure of the title compound.

Synthesis and Purification

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving a multi-step reaction sequence. The following protocol is a recommended pathway based on analogous syntheses.[2][3][4][5]

Synthetic Workflow

The synthesis can be conceptualized as a three-step process starting from 4-fluorophenylacetic acid.

G A 4-Fluorophenylacetic Acid B Esterification (e.g., with Methanol, H₂SO₄) A->B C Methyl 2-(4-fluorophenyl)acetate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 2-(4-Fluorophenyl)acetohydrazide D->E F Dithiocarbazate Formation (CS₂, KOH in Ethanol) E->F G Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate F->G H Cyclization (Hydrazine Hydrate) G->H I This compound H->I

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Fluorophenyl)acetohydrazide

  • To a solution of methyl 2-(4-fluorophenyl)acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Causality: Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the more stable hydrazide. Ethanol serves as a suitable polar protic solvent for this reaction.

Step 2: Synthesis of Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate

  • Dissolve potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Add 2-(4-fluorophenyl)acetohydrazide (1 equivalent) to the cooled solution.

  • While stirring in an ice bath, add carbon disulfide (1.2 equivalents) dropwise.

  • Continue stirring at room temperature for 12-16 hours.

  • The precipitated potassium salt is filtered, washed with anhydrous ether, and used in the next step without further purification.[2][3]

Causality: The basic medium generated by KOH facilitates the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbon of CS₂, leading to the formation of the dithiocarbazinate salt.

Step 3: Synthesis of this compound

  • Suspend the potassium salt from Step 2 (1 equivalent) in water.

  • Add hydrazine hydrate (2 equivalents) and reflux the mixture.

  • The reaction is complete when the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Cool the reaction mixture and dilute with cold water.

  • Acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[3][4]

Causality: The excess hydrazine hydrate acts as both a reactant and a reagent to facilitate the intramolecular cyclization of the dithiocarbazinate, with the elimination of H₂S, to form the stable 1,2,4-triazole ring.

Structural Elucidation and Characterization

To ensure the integrity of the synthesized compound, a suite of analytical techniques must be employed. These methods provide a self-validating system where the data from each analysis corroborates the proposed structure.

Technique Expected Observations
FTIR (cm⁻¹) Peaks around 3300-3100 (N-H stretching of amino group), 2600-2550 (S-H stretching of thiol), 1620-1600 (C=N stretching of the triazole ring), and characteristic peaks for the aromatic ring.
¹H NMR (ppm) A singlet for the -SH proton (can be exchangeable with D₂O), a singlet for the -NH₂ protons, a singlet for the benzylic -CH₂- protons, and multiplets in the aromatic region for the protons of the 4-fluorophenyl group.
¹³C NMR (ppm) Resonances corresponding to the two distinct carbons of the triazole ring, the benzylic carbon, and the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling).
Mass Spec. A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.
Elemental Analysis The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₉FN₄S.

Potential Applications in Drug Development

While the specific biological profile of this compound requires experimental validation, the known activities of structurally similar compounds provide a strong basis for its potential applications.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated promising activity against various bacterial and fungal strains.[1][4] The triazole moiety is a key component of several successful antifungal drugs (e.g., fluconazole). The mechanism often involves the inhibition of enzymes crucial for pathogen survival.

Antioxidant Properties

Many triazole derivatives have been reported to possess significant antioxidant and radical scavenging activity.[6] This is often attributed to the ability of the thiol group to donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard in vitro method to evaluate this potential.

Other Potential Activities

The 1,2,4-triazole nucleus is associated with a wide array of other pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.[2] Further derivatization, for instance, by converting the amino group into Schiff bases, can lead to new compounds with enhanced and diverse biological profiles.[3][4]

G cluster_0 Drug Discovery Workflow A Synthesis of 4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol B Structural Confirmation (NMR, MS, FTIR) A->B C In Vitro Screening (Antimicrobial, Antioxidant, Anticancer Assays) B->C D Identification of 'Hit' Compound C->D E Lead Optimization (SAR Studies) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: A typical drug discovery workflow.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive technical overview, including a robust and well-precedented synthetic route and a framework for its chemical characterization. The structural features of this compound, particularly the combination of the 1,2,4-triazole-3-thiol core with a fluorinated benzyl group, suggest a strong potential for significant biological activity. Further investigation into its pharmacological profile is highly warranted and could lead to the discovery of new lead compounds in various therapeutic areas.

References

  • Nurhan Gumrukcuoglu, et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology, 4(2). [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES.[Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Pharmacia, 68(2), 431-436. [Link]

  • PubChem. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2023). Scientific Reports, 13(1), 11218. [Link]

  • Hakan Bektas, et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(10), 2290-2297. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.[Link]

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"structure elucidation of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. The strategic integration of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is detailed. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-tested insights. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl substituent at the 5-position and the presence of amino and thiol groups at the 4- and 3-positions, respectively, are anticipated to modulate the molecule's physicochemical properties and biological activity. Accurate and unambiguous structure determination is a prerequisite for understanding its structure-activity relationships (SAR) and for its potential development as a therapeutic agent.

This guide will walk through a systematic approach to confirming the chemical structure of this compound, emphasizing the "why" behind each experimental choice and the logical flow of data interpretation.

Proposed Synthesis Pathway

The synthesis of the target compound can be achieved through a well-established route for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The general strategy involves the reaction of a substituted acid hydrazide with carbon disulfide to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.

Synthesis_Pathway 4-Fluorophenylacetic acid 4-Fluorophenylacetic acid Esterification (SOCl2, EtOH) Esterification (SOCl2, EtOH) 4-Fluorophenylacetic acid->Esterification (SOCl2, EtOH) Ethyl 2-(4-fluorophenyl)acetate Ethyl 2-(4-fluorophenyl)acetate Esterification (SOCl2, EtOH)->Ethyl 2-(4-fluorophenyl)acetate Hydrazinolysis (NH2NH2.H2O) Hydrazinolysis (NH2NH2.H2O) Ethyl 2-(4-fluorophenyl)acetate->Hydrazinolysis (NH2NH2.H2O) 2-(4-Fluorophenyl)acetohydrazide 2-(4-Fluorophenyl)acetohydrazide Hydrazinolysis (NH2NH2.H2O)->2-(4-Fluorophenyl)acetohydrazide Dithiocarbazinate formation (CS2, KOH) Dithiocarbazinate formation (CS2, KOH) 2-(4-Fluorophenyl)acetohydrazide->Dithiocarbazinate formation (CS2, KOH) Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate Dithiocarbazinate formation (CS2, KOH)->Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate Cyclization (NH2NH2.H2O) Cyclization (NH2NH2.H2O) Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate->Cyclization (NH2NH2.H2O) Target Molecule 4-amino-5-(4-fluorobenzyl)- 4H-1,2,4-triazole-3-thiol Cyclization (NH2NH2.H2O)->Target Molecule

Caption: Proposed multi-step synthesis of the target molecule.

The Structure Elucidation Workflow: A Multi-faceted Approach

The confirmation of the molecular structure of this compound requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS XRay Single Crystal X-ray Diffraction Purification->XRay Final_Structure Final Structure Confirmed NMR->Final_Structure IR->Final_Structure MS->Final_Structure XRay->Final_Structure

Caption: The integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the molecular framework.

Note: The following spectral data are predicted based on computational calculations (DFT/B3LYP/6-31G(d,p)) and analysis of structurally similar compounds, as specific experimental data for the target molecule is not available in the cited literature.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1HSHThe acidic proton of the thiol group is expected to be a broad singlet at a downfield chemical shift.
~7.30t2HAr-HAromatic protons ortho to the fluorine atom, showing coupling to both the fluorine and the meta protons.
~7.15t2HAr-HAromatic protons meta to the fluorine atom, showing coupling to the ortho protons.
~5.50s2HNH₂The two protons of the primary amino group are expected to appear as a singlet.
~4.00s2HCH₂The benzylic methylene protons are adjacent to the triazole ring and are expected to be a singlet.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C=S (C3)The thione carbon is expected to be significantly downfield.
~162.0 (d, J ≈ 245 Hz)C-FThe carbon directly attached to the fluorine will show a large one-bond coupling constant.
~150.0C5The carbon of the triazole ring attached to the benzyl group.
~132.0 (d, J ≈ 3 Hz)C-Ar (ipso)The ipso-carbon of the fluorobenzyl group.
~131.0 (d, J ≈ 8 Hz)CH-Ar (ortho)The aromatic carbons ortho to the fluorine.
~115.5 (d, J ≈ 21 Hz)CH-Ar (meta)The aromatic carbons meta to the fluorine.
~30.0CH₂The benzylic methylene carbon.
2D NMR: Connecting the Pieces
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. For instance, the signal at ~4.00 ppm would correlate with the carbon signal at ~30.0 ppm, confirming the CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity. Key expected correlations include:

    • The benzylic protons (~4.00 ppm) showing a correlation to the triazole carbon C5 (~150.0 ppm) and the aromatic ipso-carbon (~132.0 ppm).

    • The aromatic protons showing correlations to other carbons within the fluorophenyl ring.

NMR_Correlations cluster_structure Key Structural Fragments cluster_correlations NMR Correlations Triazole Triazole Ring (C3, C5) Amino NH₂ Thiol SH Benzyl CH₂ Fluorophenyl 4-Fluorophenyl Ring H_SH ¹H ~13.5 ppm C_CS ¹³C ~167.0 ppm H_SH->C_CS HMBC H_NH2 ¹H ~5.50 ppm H_CH2 ¹H ~4.00 ppm C_C5 ¹³C ~150.0 ppm H_CH2->C_C5 HMBC C_CH2 ¹³C ~30.0 ppm H_CH2->C_CH2 HSQC C_Ar ¹³C ~115.5-162.0 ppm H_CH2->C_Ar HMBC H_Ar ¹H ~7.15-7.30 ppm H_Ar->C_Ar HSQC/HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish one-bond and multiple-bond correlations, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium-Strong, BroadN-H stretching (amino group)
2600-2550WeakS-H stretching (thiol group)
1620-1580MediumC=N stretching (triazole ring)
~1510StrongC=C stretching (aromatic ring)
~1220StrongC-F stretching
~1160MediumC=S stretching
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

  • Expected Molecular Ion: For C₉H₉FN₄S, the expected monoisotopic mass is approximately 224.05 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed as [M+H]⁺ at m/z 225.0586.

  • Predicted Fragmentation Pattern:

    • Loss of the amino group (-NH₂) to give a fragment at m/z ~208.

    • Cleavage of the benzyl group to produce a tropylium-like ion at m/z 109 (fluorotropylium).

    • Fission of the triazole ring can lead to various smaller fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

X-ray Crystallography: The Definitive Proof

While spectroscopic methods provide a high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and the solid-state conformation.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound, suitable for X-ray diffraction, by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.

Conclusion: A Self-Validating Approach to Structure Elucidation

The comprehensive analysis of this compound through the synergistic use of NMR, IR, and MS provides a robust and self-validating pathway to its structure elucidation. The data from each technique corroborates the findings of the others, leading to a high-confidence structural assignment. For absolute confirmation, particularly of the tautomeric form in the solid state, single-crystal X-ray diffraction is the gold standard. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar novel heterocyclic compounds.

References

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of 1,2,4-Triazole Derivatives. Mini-Reviews in Medicinal Chemistry, 7(9), 953-971.
  • Invidiata, F. P., et al. (1997). A New, Convenient Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry, 34(4), 1255-1258. [Link]

  • Kalluraya, B., et al. (2008). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 13(5), 1097-1105. [Link]

  • Al-Soud, Y. A., et al. (2003).

"biological activity of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Foreword

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This guide focuses on a specific, promising derivative: this compound. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available on its close analogs to provide a predictive and practical framework for researchers. We will delve into the established biological activities of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold, offering detailed experimental protocols and insights into structure-activity relationships that are directly applicable to the study of this fluorinated compound. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.

Synthesis of the Core Scaffold

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving a multi-step reaction sequence. The general pathway is adaptable for the synthesis of the title compound, this compound.

A common synthetic route begins with the corresponding carboxylic acid, in this case, (4-fluorophenyl)acetic acid.[1][2][3] The acid is first converted to its hydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium, such as ethanolic potassium hydroxide, to form a potassium dithiocarbazinate salt.[1][2][3] The final and crucial step is the cyclization of this salt with hydrazine hydrate, which upon acidification, yields the desired this compound.[1][2][3]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_final Final Product start 4-Fluorophenyl)acetic acid hydrazide (4-Fluorophenyl)acetyl hydrazide start->hydrazide Hydrazine hydrate salt Potassium dithiocarbazinate salt hydrazide->salt CS2, KOH/Ethanol final_product 4-amino-5-(4-fluorobenzyl)- 4H-1,2,4-triazole-3-thiol salt->final_product Hydrazine hydrate, then Acidification

Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Profile of Biological Activities

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is associated with a broad spectrum of biological activities. The presence of the 4-fluorobenzyl group is anticipated to modulate these activities, potentially enhancing potency and influencing pharmacokinetic properties.

Anticonvulsant Activity

Derivatives of 1,2,4-triazole are well-documented for their anticonvulsant properties.[4] Studies on various 4-alkyl- and 4-aryl-substituted 1,2,4-triazole-3-thiones have demonstrated significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[4][5][6] The presence of a substituted phenyl ring at the 5-position is often correlated with potent anticonvulsant effects.[4]

Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: The test compound, this compound, is suspended in a suitable vehicle (e.g., 0.5% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only. A standard anticonvulsant drug (e.g., phenytoin) is used as a positive control.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The ED50 (the dose required to protect 50% of the animals) can then be determined.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole-3-thiol moiety is a well-known pharmacophore in the design of antimicrobial agents.[1][2][3][7][8] Numerous studies have reported the synthesis of derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Setup: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Endpoint: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result A Prepare serial dilutions of This compound C Inoculate microtiter plate wells with compound dilutions and inoculum A->C B Culture and standardize microbial inoculum B->C D Incubate at appropriate temperature and duration C->D E Visually assess for growth inhibition and determine MIC D->E

Sources

An In-depth Technical Guide on the Mechanism of Action of Fluorinated Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triazole compounds, a critical class of heterocyclic molecules characterized by a five-membered ring containing three nitrogen atoms, form the backbone of numerous therapeutic agents.[1][2] Their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties, has cemented their importance in drug development.[1][3][4] A significant leap in the potency and pharmacokinetic profile of these compounds has been achieved through the strategic incorporation of fluorine atoms.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of fluorinated triazole compounds, with a primary focus on their well-established role as antifungal agents. We will delve into their molecular targets, the pivotal role of fluorine in enhancing their activity, the experimental methodologies used to elucidate their function, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this vital class of therapeutic agents.

The Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary and most well-documented mechanism of action for the vast majority of antifungal fluorinated triazoles is the potent and specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[2][5][6]

Lanosterol 14α-demethylase (CYP51) is a cytochrome P450 enzyme that plays an indispensable role in the conversion of lanosterol to ergosterol.[2][7] Ergosterol is the principal sterol in the fungal cell membrane, where it is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[8][9] The enzymatic process of demethylation is a three-step oxidative reaction, with each step requiring a molecule of diatomic oxygen and a reducing equivalent like NADPH.[7][10]

Fluorinated triazoles act as competitive inhibitors of CYP51.[8] The mechanism of inhibition is centered on the interaction between the triazole ring and the heme iron atom at the active site of the enzyme.[2][11] Specifically, a basic nitrogen atom within the triazole ring coordinates with the ferric (Fe³⁺) form of the heme iron, preventing the binding of the natural substrate, lanosterol, and the subsequent binding of oxygen.[2] This blockade of the active site effectively halts the demethylation process.

The consequences of CYP51 inhibition are twofold and ultimately lead to fungistatic or, in some cases, fungicidal activity:

  • Depletion of Ergosterol: The halt in the ergosterol biosynthesis pathway leads to a progressive depletion of this vital sterol from the fungal cell membrane. This results in a loss of membrane integrity, increased permeability, and dysfunction of membrane-associated proteins.[8]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase causes the accumulation of 14α-methylated sterol precursors.[8][9] These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function, and are cytotoxic to the fungal cell.

Visualizing the Pathway and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by fluorinated triazole compounds.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Fluorinated_Triazole Fluorinated Triazole Compound Fluorinated_Triazole->Lanosterol Inhibits X Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism Validation cluster_structural Structural & In Silico Analysis Susceptibility Antifungal Susceptibility (MIC Determination) Enzyme_Assay CYP51 Inhibition Assay (IC₅₀ Determination) Susceptibility->Enzyme_Assay Identifies potent compounds Sterol_Analysis Sterol Profile Analysis (GC-MS) Enzyme_Assay->Sterol_Analysis Confirms target engagement Crystallography X-ray Crystallography (Co-crystal Structure) Sterol_Analysis->Crystallography Validates cellular mechanism Docking Molecular Docking Crystallography->Docking Provides structural basis for activity

Sources

The Versatile Scaffold: A Technical Guide to 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its unique chemical properties, including its capacity for hydrogen bonding, dipole interactions, and rigidity, make it a privileged scaffold in drug design. Within this important class of heterocycles, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols represent a particularly versatile and biologically active subgroup. The presence of a reactive thiol group at the C3 position, a primary amino group at the N4 position, and a variable substituent at the C5 position provides a rich platform for chemical modification and the exploration of diverse biological activities.[2][3] This guide offers a comprehensive overview of the synthesis, chemical properties, and multifaceted applications of these compounds, with a focus on insights relevant to drug discovery and development.

I. The Synthetic Landscape: Crafting the 1,2,4-Triazole Core

The construction of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is typically achieved through the cyclization of key intermediates, most commonly derived from carboxylic acid hydrazides. The choice of synthetic route can be influenced by the desired substituent at the C5 position and the availability of starting materials.

A. The Thiocarbohydrazide Route

A prevalent and efficient method involves the fusion of a substituted benzoic acid with thiocarbohydrazide.[2] This one-pot synthesis is valued for its simplicity and directness in affording the desired triazole core.

Conceptual Workflow of the Thiocarbohydrazide Route

G sub_benzoic_acid Substituted Benzoic Acid fusion Fusion (Heat) sub_benzoic_acid->fusion thiocarbohydrazide Thiocarbohydrazide thiocarbohydrazide->fusion triazole_thiol 4-Amino-5-substituted-4H- 1,2,4-triazole-3-thiol fusion->triazole_thiol

Caption: General scheme for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols via the thiocarbohydrazide fusion method.

B. The Dithiocarbazinate Salt Route

Another widely employed strategy commences with the conversion of a carboxylic acid hydrazide to a potassium dithiocarbazinate salt.[4][5][6] This intermediate is then cyclized with hydrazine hydrate to yield the target triazole. This multi-step approach offers good control over the reaction and generally provides high yields.

Experimental Protocol: Synthesis of 4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol [4]

  • Preparation of Salicyloyl Hydrazide: Methyl salicylate is refluxed with hydrazine hydrate to produce salicyloyl hydrazide.

  • Formation of Potassium Dithiocarbazinate Salt: The resulting hydrazide is treated with carbon disulfide in the presence of ethanolic potassium hydroxide to yield potassium 2-(2-hydroxybenzoyl)hydrazinecarbodithioate.

  • Cyclization: The potassium salt is then refluxed with an excess of hydrazine hydrate. The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: The precipitated solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford pure 4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol.

Visualizing the Dithiocarbazinate Salt Pathway

G acid_hydrazide Carboxylic Acid Hydrazide cs2_koh CS2, KOH Ethanol acid_hydrazide->cs2_koh k_salt Potassium Dithiocarbazinate Salt cs2_koh->k_salt hydrazine Hydrazine Hydrate (Reflux) k_salt->hydrazine triazole_thiol 4-Amino-5-substituted-4H- 1,2,4-triazole-3-thiol hydrazine->triazole_thiol

Caption: Stepwise synthesis of the triazole core via the potassium dithiocarbazinate intermediate.

II. A Hub for Further Derivatization: The Chemistry of the Scaffold

The 4-amino and 3-thiol groups are reactive handles that allow for extensive derivatization, leading to a vast chemical space of novel compounds with potentially enhanced biological activities.

A common and significant modification is the condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases (azomethines).[2][4][7][8] These Schiff bases are not only a distinct class of biologically active molecules but can also serve as intermediates for further cyclization reactions, for instance, with thioglycolic acid to form thiazolidinone derivatives.[5][6]

III. A Spectrum of Biological Activities: Therapeutic Potential

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a veritable treasure trove of biological activities. The specific nature of the substituent at the C5 position, along with further derivatization, plays a crucial role in determining the pharmacological profile of these compounds.

A. Antimicrobial and Antifungal Prowess

A significant body of research has highlighted the potent antimicrobial and antifungal properties of this class of compounds.[2][4][9][10] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and 1,2,4-triazole derivatives continue to be a promising area of investigation.[4] For example, Schiff bases derived from these triazoles have demonstrated good to moderate activity against a variety of microorganisms.[4][11] Some derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[12]

B. Anticancer and Antioxidant Effects

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents.[13][14] Certain hydroxamic acid derivatives linked to the triazole core have exhibited not only potent antioxidant properties but also significant in vivo anticancer activity in Ehrlich ascites carcinoma-induced mouse models.[13] The antioxidant activity is often evaluated using assays such as DPPH and ABTS radical scavenging.[13]

C. Central Nervous System Activity: Anticonvulsant Properties

The 1,2,4-triazole nucleus is a key feature in several drugs acting on the central nervous system.[1] It is therefore not surprising that derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have been explored for their anticonvulsant potential.[15][16] Studies have shown that certain derivatives can provide significant protection against seizures in models such as the maximal electroshock-induced seizure (MES) test.[15]

D. Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is intricately linked to their chemical structure. The nature of the substituent at the C5 position of the triazole ring and the groups attached to the 4-amino function are key determinants of potency and selectivity.

Substituent/Modification Observed Biological Activity Reference
Schiff base formation at N4 Broad-spectrum antimicrobial activity[4][8]
Hydroxamic acid linkage at S3 Potent antioxidant and anticancer activity[13]
Aromatic/heterocyclic ring at C5 Modulates antimicrobial and anticonvulsant activity[12][15]
Halogen substitution on C5-phenyl ring Can enhance anticonvulsant activity[15]
Thiazolidinone ring formation Promising antimicrobial and antifungal activity[5][6]

IV. Beyond Medicine: Applications in Material Science

The utility of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols extends beyond the pharmaceutical realm. Their unique molecular structure, featuring multiple heteroatoms, makes them effective corrosion inhibitors for various metals and alloys. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the galvanic corrosion of aluminum alloys and mild steel.[17] Similarly, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has demonstrated significant efficacy as a corrosion inhibitor for low-carbon steel in acidic environments.[18][19][20] The inhibitory action is attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective barrier.

V. Future Perspectives

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold continues to be a dynamic and fruitful area of research. The synthetic accessibility and the potential for diverse chemical modifications ensure its continued relevance in the quest for novel therapeutic agents and advanced materials. Future research will likely focus on the synthesis of more complex and targeted derivatives, the elucidation of their mechanisms of action at a molecular level, and the exploration of new applications in areas such as agrochemicals and coordination chemistry. The combination of computational drug design and advanced synthetic methodologies will undoubtedly unlock the full potential of this remarkable heterocyclic system.

References

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  • Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2020). Nepal Journals Online. Retrieved January 17, 2026, from [Link]

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  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (A) Synthesis of 4-amino-5-substituted... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Karadeniz Technical University. Retrieved January 17, 2026, from [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][7]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Inhibition of galvanic corrosion by 4-amino-5-phenyl-4H-1, 2, 4-trizole-3-thiol. (2011). Retrieved January 17, 2026, from [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. Retrieved January 17, 2026, from [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Retrieved January 17, 2026, from [Link]

  • Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. (2020). National Institutes of Health. Retrieved January 17, 2026, from [Link]

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  • (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]

  • (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Retrieved January 17, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols for the Purification of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including the 1,2,4-triazole ring, a primary amino group, and a thiol moiety, contribute to its potential biological activities.[1] The purity of this compound is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent development into potential therapeutic agents. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, addressing common challenges such as high polarity and the potential for thiol oxidation. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy is predicated on a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties:

PropertyAnticipated CharacteristicImplication for Purification
Polarity High, due to the free amino and thiol groups, and the triazole ring.The compound will likely have good solubility in polar solvents like alcohols and limited solubility in nonpolar solvents. This dictates the choice of solvents for recrystallization and chromatography.[2]
Acidity/Basicity Amphoteric. The amino group is basic, while the thiol and triazole N-H can be acidic.The compound's charge state can be manipulated with pH, which can be exploited in extraction or ion-exchange chromatography. Silica gel, being slightly acidic, may cause peak tailing.[2]
Thiol Group Reactivity Susceptible to oxidation to form a disulfide dimer, especially in the presence of air and trace metals.[3]Purification methods should minimize exposure to atmospheric oxygen. The use of degassed solvents and an inert atmosphere is recommended.[4]

Potential Impurity Profile:

The synthesis of 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiols typically involves the cyclization of a thiocarbohydrazide derivative.[5][6] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as thiocarbohydrazide and derivatives of 4-fluorophenylacetic acid.

  • Reaction Intermediates: Incompletely cyclized precursors.

  • Byproducts: Including oxidized species (disulfides) and products from side reactions.

  • Residual Solvents: High-boiling point solvents like DMF or ethanol used in the synthesis.[7]

Purification Strategy Workflow

A multi-step approach is often necessary to achieve high purity. The general workflow should be guided by the scale of the purification and the initial purity of the crude material.

PurificationWorkflow Start Crude Product Recrystallization Recrystallization (Bulk Purification) Start->Recrystallization Analysis1 Purity Check (TLC, LC-MS) Recrystallization->Analysis1 Chromatography Column Chromatography (High-Resolution Purification) Analysis2 Purity & Identity Confirmation (NMR, LC-MS, Elemental Analysis) Chromatography->Analysis2 FinalProduct Pure Product (>98%) Analysis1->Chromatography If Purity < 98% Analysis1->FinalProduct If Purity ≥ 98% Analysis2->FinalProduct

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing bulk impurities and is often the first step after initial workup. The choice of solvent is critical. Based on the polar nature of the target compound, polar protic solvents are a good starting point. For similar triazole thiols, ethanol or ethanol-water mixtures have been used successfully.[5][6][8]

Objective: To remove significant impurities by leveraging differences in solubility between the target compound and contaminants.

Materials:

  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erhlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • Add small volumes of potential solvents (e.g., ethanol, isopropanol, methanol, water, ethanol/water mixtures) to each tube.

    • Observe solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Recrystallization Procedure (Based on Ethanol/Water):

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

    • If the solution is colored and pure compound is expected to be white, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Slowly add deionized water dropwise to the hot solution until a slight turbidity persists. This indicates the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the purified crystals under vacuum.

Trustworthiness Check: Determine the melting point of the recrystallized product. A sharp melting point is indicative of high purity. Analyze the purity by TLC or LC-MS and compare it to the crude material.

Protocol 2: Flash Column Chromatography

For higher purity requirements or for separating closely related impurities, flash column chromatography is the method of choice. Due to the polar and basic nature of the amino group, standard silica gel chromatography can lead to significant peak tailing.[2] This can be mitigated by modifying the mobile phase or using a different stationary phase.

Objective: To achieve high-resolution separation of the target compound from structurally similar impurities.

Materials:

  • Recrystallized or crude product

  • Silica gel (60 Å, 230-400 mesh) or C18 reversed-phase silica

  • Chromatography column

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane, Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

  • Collection tubes

Method A: Normal-Phase Chromatography (Modified)

This method is suitable for standard laboratory setups. The addition of a basic modifier like triethylamine is key to obtaining good peak shape.

Workflow Diagram:

NormalPhaseChromatography Start Develop TLC PrepareColumn Pack Column with Silica Gel Slurry Start->PrepareColumn LoadSample Load Sample (Dry or Wet) PrepareColumn->LoadSample Elute Elute with DCM/MeOH/TEA (Gradient or Isocratic) LoadSample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Analyze->Collect Continue Elution Combine Combine Pure Fractions & Evaporate Solvent Analyze->Combine Fractions Pure End Pure Product Combine->End

Caption: Workflow for modified normal-phase flash chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in methanol.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as Dichloromethane:Methanol (e.g., 95:5 or 90:10). Observe for streaking.

    • To counteract streaking, add a small amount of triethylamine (0.1-1%) to the mobile phase. A good starting point is DCM:MeOH:TEA in a 95:5:0.5 ratio.[2]

    • Aim for an Rf value of ~0.3 for the target compound for optimal separation on the column.[9]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., DCM with 0.5% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[9]

    • Add a layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the compound in a minimal amount of methanol, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the compound in the smallest possible volume of the eluent or a slightly stronger solvent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system (e.g., 95:5 DCM:MeOH with 0.5% TEA). A gradient elution, gradually increasing the methanol concentration, can be effective for separating impurities with different polarities.[10]

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a lower-boiling solvent like DCM.

Method B: Reversed-Phase Chromatography

This is an excellent alternative for highly polar compounds and avoids the issues with acidic silica.[2]

Step-by-Step Methodology:

  • TLC/LC-MS Method Development:

    • Use C18-coated TLC plates or an analytical HPLC with a C18 column to develop a suitable solvent system.

    • A common mobile phase is a gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[2]

  • Column Preparation and Sample Loading:

    • Use a pre-packed C18 flash column or pack your own.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Dissolve the sample in a minimal amount of a strong solvent like methanol or DMF and load it onto the column. Dry loading onto C18 silica is also an option.[2]

  • Elution and Product Isolation:

    • Elute the column, typically with an increasing gradient of the organic solvent (acetonitrile or methanol).

    • Collect and analyze fractions as described for normal-phase chromatography.

    • Combine the pure fractions and remove the solvents. Lyophilization (freeze-drying) may be necessary to remove the water effectively.

Special Consideration: Handling of the Thiol Group

The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide impurity. To minimize this:

  • Use Degassed Solvents: Sparge solvents with nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.[3]

  • Inert Atmosphere: While not always necessary for chromatography if performed quickly, running the column under a slight positive pressure of nitrogen or argon can be beneficial.[4]

  • Avoid Trace Metals: Ensure glassware is clean and avoid using metal spatulas where possible, as metal ions can catalyze oxidation.

Final Purity Assessment

The purity of the final product should be rigorously assessed using a combination of techniques:

  • LC-MS: To confirm the mass of the compound and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.

  • Elemental Analysis: To confirm the elemental composition.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently purify this compound to a high degree of purity, enabling reliable downstream applications.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
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  • Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004).
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  • Hunchak, Y., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 4-9.
  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
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  • Al-Abdullah, E. S., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959.

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Application Note: Structural Characterization of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol using Fourier-Transform Infrared (FTIR) spectroscopy. Triazole derivatives are a significant class of heterocyclic compounds in pharmaceutical research, and robust analytical methods for their structural confirmation are essential. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the key functional groups and overall molecular structure, making it an invaluable tool in synthesis verification and quality control.[1][2] This guide details two primary sampling protocols—Potassium Bromide (KBr) pellet transmission and Attenuated Total Reflectance (ATR)—and provides a detailed interpretation of the expected vibrational spectrum, grounded in established spectroscopic principles.

Introduction and Theoretical Background

The Role of FTIR in Molecular Characterization

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites vibrations in its molecular bonds.[3] Each type of bond (e.g., N-H, C=O, C-F) vibrates at a characteristic frequency, and these frequencies are absorbed, resulting in a unique spectral "fingerprint" of the molecule.[3] The technique is governed by passing an IR beam through an interferometer before it interacts with the sample, allowing all frequencies to be measured simultaneously for rapid and high-resolution analysis.[1][4][5] For drug development professionals, FTIR is a first-line technique for confirming the synthesis of a target molecule, identifying impurities, and assessing structural integrity.[1]

Molecular Structure of this compound

The target molecule possesses several distinct functional groups, each with expected vibrational modes that serve as spectroscopic markers:

  • Amino Group (-NH₂): Exhibits characteristic symmetric and asymmetric stretching vibrations in the high-frequency region.

  • Triazole Ring: A heterocyclic core with C=N and C-N bonds, contributing to complex vibrations in the fingerprint region.[6][7]

  • Thiol/Thione Tautomerism: This compound can exist in two tautomeric forms: the thiol form (containing a C-SH group) and the thione form (containing N-C=S and N-H groups). In the solid state, similar 1,2,4-triazole-3-thiol derivatives predominantly exist in the more stable thione form due to favorable hydrogen bonding and resonance stabilization. The FTIR spectrum is crucial for identifying the dominant tautomer.

  • 4-Fluorobenzyl Group: This group introduces vibrations from the aromatic ring (C=C and C-H stretching) and a strong, characteristic C-F stretching band.[8]

Experimental Protocols and Methodologies

Two robust protocols are presented for the analysis of solid-phase samples. The choice between them depends on the desired sample throughput, data quality requirements, and available equipment.

Protocol 1: KBr Pellet Transmission Method

This traditional method provides high-quality spectra and is ideal for creating reference libraries. Its success hinges on the elimination of moisture, which strongly absorbs IR radiation.[9]

Rationale: The sample is dispersed in a dry, IR-transparent matrix (KBr). Under pressure, the KBr fuses into a transparent disc, allowing the IR beam to pass through the sample for transmission analysis.[10][11] This minimizes scattering effects and produces sharp, well-defined peaks.

Step-by-Step Protocol:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove all traces of moisture.[9] Store in a desiccator until use.

    • Thoroughly clean and dry an agate mortar and pestle, as well as the pellet die set, to prevent contamination.[12]

  • Sample Grinding:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Grind the sample in the agate mortar until it becomes a fine, homogenous powder. This is critical to reduce light scattering, which can distort the spectral baseline.[11]

  • Mixing:

    • Add approximately 150-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until the sample is uniformly dispersed. Avoid overly aggressive grinding at this stage.[9][12]

  • Pellet Pressing:

    • Transfer the mixture into the pellet die.

    • Place the die into a hydraulic press and apply a vacuum to remove trapped air.

    • Gradually apply pressure of 8-10 metric tons and hold for 1-2 minutes.[9][13]

  • Analysis:

    • Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty spectrometer.

    • Collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for high-throughput screening and routine analysis.[14][15]

Rationale: The IR beam is directed into a crystal with a high refractive index (e.g., diamond or germanium). At the crystal surface, an evanescent wave is generated, which penetrates a few micrometers into the sample placed in direct contact with the crystal.[16][17] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is reflected to the detector.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Collection:

    • With the clean, empty crystal, collect a background spectrum. This is crucial to correct for atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application:

    • Place a small amount (typically <1 mg) of the solid this compound powder directly onto the ATR crystal.

    • Use the instrument's pressure clamp to apply firm, consistent pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.[17]

  • Analysis:

    • Collect the sample spectrum.

    • After analysis, clean the crystal surface thoroughly.

Recommended Data Acquisition Parameters
ParameterRecommended SettingRationale
Spectral Range 4000–400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most functional group peaks without excessive noise.
Number of Scans 32–64Improves the signal-to-noise ratio by averaging multiple measurements.
Apodization Happ-GenzelA standard function that processes the interferogram to produce a clean spectrum.

Spectral Interpretation and Data Analysis

The FTIR spectrum should be analyzed systematically by dividing it into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[18]

Predicted Vibrational Frequency Assignments

The following table summarizes the expected absorption bands for this compound, assuming the dominant thione tautomer in the solid state.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment & Associated Functional Group
3350–3250Medium, SharpAsymmetric N-H stretch of the primary amine (-NH₂) group.[19]
3250–3150Medium, SharpSymmetric N-H stretch of the primary amine (-NH₂) group.[19]
~3100Medium, BroadN-H stretch of the triazole ring (thione tautomer).[7]
3100–3000Medium-WeakAromatic C-H stretching from the fluorobenzyl group.[19]
2980–2850Medium-WeakAsymmetric and symmetric C-H stretching of the methylene (-CH₂-) bridge.[20]
~2550Very Weak/AbsentS-H stretch of the thiol tautomer. Its absence is strong evidence for the thione form.[21][22]
1650–1600Medium-StrongN-H bending (scissoring) of the primary amine (-NH₂).[19]
1620–1580MediumC=N stretching of the triazole ring.[23]
1600, 1510, 1450Medium-WeakC=C aromatic ring stretching vibrations from the fluorobenzyl group.[19]
1350–1250StrongThioamide II band, primarily C-N stretching coupled with N-H bending.
1250–1200StrongAsymmetric C-F stretching. This is a highly characteristic and reliable band.[8]
1180–1050StrongThioamide III band (C=S stretch). A key indicator of the thione tautomer.
850–800StrongOut-of-plane C-H bending from the para-substituted aromatic ring.
Key Spectral Features for Structural Confirmation
  • N-H Stretching Region (3400–3100 cm⁻¹): Look for two distinct, sharp peaks characteristic of the primary amine's asymmetric and symmetric stretches, along with a broader peak for the triazole N-H.

  • Thiol vs. Thione Tautomerism: The most critical diagnostic feature is the absence of a weak S-H stretching band around 2550 cm⁻¹ and the presence of a strong C=S stretching band (as part of the thioamide vibrations) in the 1180-1050 cm⁻¹ region. This combination confirms the thione structure.[22]

  • Fluorobenzyl Group Confirmation: The presence of a very strong absorption band around 1250–1200 cm⁻¹ is definitive proof of the C-F bond.[8] Additionally, aromatic C=C stretching peaks and a strong out-of-plane bending band around 850-800 cm⁻¹ confirm the para-substituted ring.

  • Fingerprint Region (<1500 cm⁻¹): This complex region contains numerous bending and skeletal vibrations. While difficult to assign completely without computational modeling, the overall pattern is unique to the molecule and serves as a final confirmation of its identity when compared to a reference spectrum.[20]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural elucidation using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for a Novel Compound cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Interpretation Sample Solid Sample: 4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol Method_Choice Choose Method Sample->Method_Choice KBr Protocol 1: KBr Pellet Method Method_Choice->KBr High Quality/ Reference ATR Protocol 2: ATR Method Method_Choice->ATR Rapid Screening Grind Grind Sample (1-2 mg) KBr->Grind Place_ATR Place solid directly on ATR crystal ATR->Place_ATR Mix Mix with dry KBr (1:100 ratio) Grind->Mix Press Press into Pellet Mix->Press Background Collect Background Spectrum Press->Background Sample_Scan Collect Sample Spectrum Press->Sample_Scan Apply_Pressure Apply Pressure Place_ATR->Apply_Pressure Apply_Pressure->Background Apply_Pressure->Sample_Scan Background->Sample_Scan Process Process Spectrum (Baseline & ATR Correction) Sample_Scan->Process Assign Assign Peaks to Functional Groups Process->Assign Confirm Structural Confirmation Assign->Confirm

Caption: Logical workflow for FTIR analysis from sample preparation to structural verification.

Conclusion

FTIR spectroscopy is a powerful and indispensable technique for the structural elucidation of this compound. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can reliably obtain high-quality spectra. The key diagnostic bands—including the amine N-H stretches, the C-F stretch, and the vibrations confirming the dominant thione tautomer—provide unambiguous evidence for the successful synthesis and identity of the target compound. This application note serves as a practical guide for scientists in pharmaceutical and chemical synthesis fields to effectively utilize FTIR for routine and in-depth molecular characterization.

References

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Application Notes and Protocols for the Mass Spectrometry of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the importance of robust analytical methodologies, this document outlines detailed protocols for sample preparation, direct infusion, and liquid chromatography-mass spectrometry (LC-MS). It delves into the principles of electrospray ionization (ESI) for this class of molecules and proposes a detailed fragmentation pathway based on established principles of triazole chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and quantify this and structurally related compounds.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The incorporation of a thiol group and specific substituents, such as the 4-fluorobenzyl moiety, can significantly influence the pharmacological profile of these molecules. This compound (Molecular Formula: C₉H₉FN₄S, Molecular Weight: 224.26 g/mol ) is a member of this promising class of compounds.[3] Accurate and detailed structural elucidation and quantification are paramount for advancing its potential in drug discovery pipelines. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information.

This document serves as a practical guide to the mass spectrometric analysis of this compound, with a focus on electrospray ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS).

Foundational Principles: Ionization and Tautomerism

Electrospray Ionization (ESI)

Electrospray ionization is the preferred method for analyzing moderately polar and thermally labile molecules like the target compound.[4][5] ESI facilitates the transfer of ions from solution into the gas phase, typically by generating protonated molecules [M+H]⁺ in positive ion mode. The presence of the basic amino group and nitrogen atoms in the triazole ring makes this compound readily amenable to protonation.

Thiol-Thione Tautomerism

It is crucial to recognize that 1,2,4-triazole-3-thiols can exist in equilibrium with their thione tautomers.[6][7] This tautomerism can be influenced by the solvent, pH, and temperature. Mass spectrometry, particularly with "soft" ionization techniques like ESI, can be instrumental in studying this equilibrium, as it often preserves the solution-phase structures in the gas phase.[6] The distinct fragmentation patterns of the thiol and thione forms can allow for their differentiation.

Experimental Protocols

Sample Preparation

The quality of mass spectrometric data is intrinsically linked to the purity of the sample and the appropriateness of the solvent system.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of dilutions from the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) with the addition of 0.1% formic acid. The formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode ESI.

  • Concentration Range: For initial analyses, a concentration range of 1-10 µg/mL is recommended. For quantitative studies, this range should be expanded to construct a calibration curve.

Direct Infusion Mass Spectrometry

Direct infusion provides a rapid method for initial characterization, including the determination of the molecular weight and preliminary fragmentation studies.

Protocol 2: Direct Infusion Analysis

  • Instrumentation: Utilize a mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the working solution (e.g., 1 µg/mL) directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min[1][8]

    • Drying Gas Temperature: 300 - 350 °C

    • Scan Range: m/z 50 - 500

  • Tandem MS (MS/MS):

    • Select the protonated molecule [M+H]⁺ (expected at m/z 225.06) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the product ion spectrum. Varying the fragmentor voltage can also be used to control the extent of fragmentation.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of complex mixtures or for quantitative studies, coupling liquid chromatography with mass spectrometry is essential.

Protocol 3: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 30 mm, 1.8 µm particle size) is a suitable starting point.[1][8]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient could be:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min[1][8]

    • Column Temperature: 40 °C[1][8]

    • Injection Volume: 5 µL

  • MS Detection: Utilize the same MS parameters as in the direct infusion protocol, acquiring data in both full scan and tandem MS modes.

Data Interpretation: Fragmentation Pathway

Understanding the fragmentation of this compound is key to its structural confirmation. Based on the known fragmentation of 1,2,4-triazoles, the following pathway for the protonated molecule ([M+H]⁺ at m/z 225.06) is proposed.[1][9]

Key Fragmentation Steps:

  • Loss of the Amino Group: Cleavage of the N-N bond of the 4-amino substituent can lead to the loss of NH₂ (16 Da), resulting in a fragment at m/z 209.06.

  • Cleavage of the Benzyl Group: The bond between the triazole ring and the benzyl group is susceptible to cleavage, leading to the formation of a fluorobenzyl cation (m/z 109.04) and a neutral triazole fragment.

  • Triazole Ring Cleavage: The triazole ring itself can undergo cleavage, often with the loss of small neutral molecules like N₂ (28 Da) or HCN (27 Da).[1]

  • Loss of the Thiol Group: The thiol group can be lost as SH (33 Da).

The following table summarizes the expected major fragments:

Proposed Fragment m/z (monoisotopic) Neutral Loss
[M+H]⁺225.06-
[M+H - NH₂]⁺209.06NH₂
[Fluorobenzyl]⁺109.04C₂H₂N₄S
[M+H - SH]⁺192.03SH
[M+H - C₇H₆F]⁺116.02C₇H₆F

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Acquisition & Interpretation prep Standard Solution (1 mg/mL in MeOH/ACN) dilution Working Solutions (1-10 µg/mL in ACN/H₂O + 0.1% Formic Acid) prep->dilution infusion Direct Infusion (ESI-MS) dilution->infusion lcms LC-MS (C18, ACN/H₂O Gradient) dilution->lcms ms1 Full Scan MS (Determine [M+H]⁺) infusion->ms1 lcms->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2

Caption: Workflow for the mass spectrometric analysis.

Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]⁺ m/z 225.06 F1 [M+H - NH₂]⁺ m/z 209.06 M->F1 - NH₂ F2 [Fluorobenzyl]⁺ m/z 109.04 M->F2 - C₂H₂N₄S F3 [M+H - C₇H₆F]⁺ m/z 116.02 M->F3 - C₇H₆F

Caption: Proposed fragmentation of the protonated molecule.

Conclusion

The protocols and insights provided in this application note offer a robust starting point for the mass spectrometric analysis of this compound. The combination of direct infusion for initial characterization and LC-MS for separation and quantification provides a comprehensive analytical workflow. The proposed fragmentation pathway serves as a guide for structural elucidation and confirmation. As with any analytical method, optimization of the parameters for the specific instrumentation used is recommended to achieve the best performance.

References

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Application Notes and Protocols for the Antifungal Screening of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Triazole Derivative

The relentless emergence of drug-resistant fungal pathogens necessitates a continuous search for new, effective antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in clinical antifungal therapy, with prominent drugs like fluconazole and itraconazole targeting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, cessation of growth, and cell death.[3]

This document provides a comprehensive guide for the antifungal screening of a novel synthetic compound, 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol . The structural features of this molecule, specifically the 1,2,4-triazole core and the fluorobenzyl moiety, suggest a strong potential for antifungal activity, likely through the inhibition of ergosterol biosynthesis.[4][5] The following protocols are designed as a hierarchical screening cascade, from broad-spectrum activity assessment to more specific mechanistic investigations, ensuring a thorough and efficient evaluation of the compound's potential as a novel antifungal drug candidate.

Part 1: Foundational Screening - Determining In Vitro Antifungal Activity

The initial phase of screening aims to establish the compound's intrinsic antifungal activity against a panel of clinically relevant fungal species. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[2][6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Broth Microdilution Assay for Yeasts (Modified from CLSI M27-A4)

This protocol is designed for testing against yeast species such as Candida albicans, Candida glabrata, and Cryptococcus neoformans.

Principle: Serial dilutions of the test compound are incubated with a standardized fungal inoculum in a 96-well microtiter plate. The MIC is determined by visual inspection of fungal growth after a specified incubation period.

Protocol:

  • Preparation of Test Compound:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 1280 µg/mL.

    • Prepare serial two-fold dilutions of the compound in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) in a 96-well plate, ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation:

    • Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

  • Incubation and Reading:

    • Inoculate each well of the microtiter plate with the prepared fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the compound that causes a significant reduction (≥50% for azoles) in growth compared to the drug-free growth control.[2]

Broth Microdilution Assay for Filamentous Fungi (Modified from CLSI M38-A2)

This protocol is adapted for molds like Aspergillus fumigatus and dermatophytes.[7][8][9][10][11]

Principle: Similar to the yeast protocol, but with modifications to accommodate the growth characteristics of filamentous fungi.

Protocol:

  • Preparation of Test Compound: Follow the same procedure as for yeasts.

  • Inoculum Preparation:

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Incubation and Reading:

    • Inoculate the microtiter plates and incubate at 35°C.

    • Read the MICs visually after 48-72 hours, depending on the growth rate of the fungus. The MIC is the lowest concentration showing complete inhibition of growth.[7][9]

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format.

Fungal SpeciesCompound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028[Example Value][Example Value]
Candida glabrata ATCC 90030[Example Value][Example Value]
Cryptococcus neoformans H99[Example Value][Example Value]
Aspergillus fumigatus ATCC 204305[Example Value][Example Value]

Part 2: Preliminary Screening - Disk Diffusion Assay

For a rapid and qualitative assessment of antifungal activity, the disk diffusion assay is a valuable tool.[12] It is particularly useful for screening a large number of compounds or for laboratories without access to automated plate readers.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the fungus. The compound diffuses into the agar, and if it is effective, it will inhibit fungal growth, creating a zone of inhibition.

Protocol:

  • Plate and Inoculum Preparation:

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.

    • Prepare a fungal inoculum equivalent to a 0.5 McFarland standard and evenly swab it onto the agar surface.

  • Disk Application:

    • Aseptically apply sterile paper disks (6 mm diameter) to the agar surface.

    • Pipette a known amount (e.g., 10 µL) of a high concentration solution of the test compound (e.g., 1 mg/mL in DMSO) onto each disk.

    • Include a DMSO-only disk as a negative control and a disk with a standard antifungal (e.g., fluconazole) as a positive control.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Part 3: Mechanistic Insights - Elucidating the Mode of Action

Given that this compound is a triazole derivative, it is hypothesized to target the fungal cell membrane by inhibiting ergosterol synthesis. The following assays can provide evidence to support or refute this hypothesis.

Sorbitol Protection Assay for Cell Wall Integrity

Principle: This assay differentiates between compounds that target the fungal cell wall and those with other mechanisms. The fungal cell wall provides osmotic stability. If a compound inhibits cell wall synthesis, the fungus becomes susceptible to osmotic stress. The addition of an osmotic stabilizer, such as sorbitol, can rescue the growth of the fungus.[13]

Protocol:

  • Perform the broth microdilution assay as described in Part 1.1 in two parallel sets of microtiter plates.

  • In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that the compound may be acting on the cell wall. No change in the MIC suggests a different target, such as the cell membrane.

Ergosterol Quantification Assay

Principle: This assay directly measures the cellular ergosterol content of fungal cells after treatment with the test compound. A reduction in ergosterol content is a strong indicator of interference with the ergosterol biosynthesis pathway.

Protocol:

  • Fungal Culture and Treatment:

    • Grow a liquid culture of a susceptible yeast strain (e.g., C. albicans) to the mid-logarithmic phase.

    • Expose the fungal cells to the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 4-6 hours). Include a no-drug control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-hexane.

  • Quantification by HPLC:

    • Evaporate the n-hexane extract to dryness and resuspend in methanol.

    • Analyze the extract by High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Monitor the absorbance at 282 nm to detect and quantify ergosterol.

    • Compare the ergosterol content of the treated cells to the untreated control.

Visualization of Experimental Workflow and Mechanisms

Antifungal_Screening_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Assays cluster_2 Data Analysis & Interpretation Start Test Compound: 4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol MIC_Yeast Broth Microdilution (Yeast) CLSI M27 Start->MIC_Yeast MIC_Mold Broth Microdilution (Mold) CLSI M38 Start->MIC_Mold Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion Sorbitol Sorbitol Protection Assay MIC_Yeast->Sorbitol Ergosterol Ergosterol Quantification MIC_Yeast->Ergosterol Analysis Determine MIC Values & Zone of Inhibition MIC_Yeast->Analysis MIC_Mold->Analysis Disk_Diffusion->Analysis Mechanism Elucidate Mechanism of Action Sorbitol->Mechanism Ergosterol->Mechanism Analysis->Mechanism Active Compounds

Caption: A hierarchical workflow for the antifungal screening of the test compound.

Triazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethylation 14-alpha-demethylation Lanosterol->14-alpha-demethylation CYP51 Intermediate Sterols Intermediate Sterols 14-alpha-demethylation->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Disruption Disruption of Cell Membrane Integrity Triazole 4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol Triazole->14-alpha-demethylation Inhibits

Caption: The proposed mechanism of action for the triazole compound.

Conclusion and Forward Look

This application note provides a robust framework for the comprehensive antifungal evaluation of this compound. By following this hierarchical approach, researchers can efficiently determine the compound's antifungal spectrum and gain valuable insights into its mechanism of action. Positive results from this screening cascade would warrant further investigation, including cytotoxicity studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the lead compound. The systematic application of these protocols will significantly contribute to the discovery and development of new and urgently needed antifungal therapies.

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Sources

"antibacterial activity testing of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antibacterial activity testing of novel compounds is essential for drug discovery and development. This document provides a detailed framework for evaluating the antibacterial potential of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol , a member of the promising 1,2,4-triazole class of heterocyclic compounds known for their diverse biological activities.[1][2][3]

As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the methodologies, ensuring robust and reproducible results. The protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Section 1: Introduction and Scientific Background

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[6][7] The urgent need for new antibacterial agents, driven by the global rise of antimicrobial resistance, has intensified research into novel molecular structures like this compound.[1][8] The presence of the amino group at the N-4 position and the thiol group at the C-3 position are often crucial for biological activity.[1][9]

The primary goal of antibacterial susceptibility testing (AST) is to determine the concentration of a compound required to affect microbial growth. This is typically quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is a measure of the agent's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This is a measure of bactericidal activity. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Section 2: Essential Preparations and Quality Control

Scientific integrity in AST hinges on meticulous preparation and adherence to quality control (QC) measures.

Preparation of the Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound.

    • Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is commonly used for its ability to dissolve a wide range of organic compounds. However, the final concentration of DMSO in the assay must be kept low (typically ≤1%) as it can inhibit bacterial growth at higher concentrations.

    • Protocol: Accurately weigh the compound and dissolve it in sterile DMSO to a concentration of 10 mg/mL. Further dilutions should be made in the appropriate sterile broth medium.[14]

Preparation of Bacterial Inoculum

Standardization of the bacterial inoculum is arguably the most critical step for reproducibility. The final inoculum density for most tests should be approximately 5 x 10^5 colony-forming units (CFU)/mL.[15]

  • Culture Revival: From a frozen stock, streak the selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto a suitable non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

  • Suspension: Transfer the colonies into a tube containing sterile saline or broth.

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[16] This can be done visually or with a spectrophotometer.

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in the test broth to achieve the final target concentration of 5 x 10^5 CFU/mL.[17]

Quality Control (QC)

QC is a self-validating system that ensures the reliability of the testing procedure.[18]

  • Reference Strains: Always include well-characterized QC strains with known susceptibility profiles (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) as recommended by CLSI.[19]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) in every experiment.[10] The growth control must show visible turbidity, while the sterility control must remain clear.

Section 3: Protocol for Broth Microdilution (MIC Determination)

The broth microdilution method is a quantitative technique used to determine the MIC and is considered a gold standard reference method by CLSI.[10][18] It involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the antimicrobial agent in a liquid medium.[20]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_readout Readout Phase A Prepare Compound Stock Solution C Prepare 2X Compound Dilution Series in Broth A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Inoculate Wells with 50 µL Standardized Bacteria B->F D Dispense 50 µL Broth into Wells E Create Serial Dilution on Plate D->E E->F G Incubate Plate (18-24h, 35°C) F->G H Visually Inspect for Turbidity G->H I Determine MIC H->I Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Detailed Protocol
  • Plate Setup: Using a sterile 96-well U-bottom microtiter plate, dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of each row to be tested.[20] Dispense 100 µL of CAMHB into well 12, which will serve as the growth control.

  • Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared at 2x the final desired concentration) to well 1.

  • Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as a skip-well before the growth control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to be ~1 x 10^6 CFU/mL, to be diluted 1:1 in the well) to wells 1 through 12. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.

  • Incubation: Seal the plate with an adhesive film to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading Results: After incubation, place the plate on a reading stand. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10]

Section 4: Protocol for Agar Disk Diffusion (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and low cost.[21][22] It is based on the principle that an antibiotic-impregnated disk placed on an inoculated agar plate will create a gradient of the drug, resulting in a zone of growth inhibition.[23]

Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate for Confluent Growth (Lawn Culture) A->B Dip sterile swab C Prepare & Apply Compound- Impregnated Disks to Agar Surface B->C Allow to dry 3-5 min D Incubate Plate (18-24h, 35°C) C->D Place disks ≥24mm apart E Measure Diameter of Zone of Inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant (Using Breakpoints) E->F

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) method.

Detailed Protocol
  • Medium Preparation: Use Mueller-Hinton Agar (MHA) poured to a uniform depth of 4 mm in 150 mm Petri dishes.[16][23] The pH should be between 7.2 and 7.4.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). Remove excess fluid by pressing the swab against the inside of the tube.[22] Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[24]

  • Disk Preparation & Application: Prepare sterile 6-mm blank paper disks by impregnating them with a known amount of the this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the disks on the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.[23] Disks should be placed at least 24 mm apart from center to center.[23]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Reading Results: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[16]

Section 5: Protocol for Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine if a compound is bactericidal.[15] It involves subculturing from the clear wells of the MIC plate onto antibiotic-free agar to see if the bacteria have been killed or merely inhibited.

Workflow for MBC Determination

MBC_Workflow A Perform Broth Microdilution (MIC) Test B Select Clear Wells (at and above MIC) A->B Identify MIC C Subculture Aliquot (10-100 µL) from Clear Wells onto Antibiotic-Free Agar B->C D Incubate Agar Plate (24h, 35°C) C->D E Count Colonies (CFU) D->E F Determine MBC E->F Lowest concentration with ≥99.9% killing

Caption: Workflow for Minimum Bactericidal Concentration (MBC) testing.

Detailed Protocol
  • MIC Plate: Use the results from the completed broth microdilution (MIC) test.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), and from the positive growth control, plate a 10 µL aliquot onto a fresh, antibiotic-free MHA plate.[12]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[11][13]

Section 6: Data Presentation and Interpretation

Systematic recording and presentation of data are crucial for analysis and comparison.

Data Summary Table

Summarize the quantitative results in a clear, structured table.

Bacterial StrainTest Compound MIC (µg/mL)Test Compound MBC (µg/mL)MBC/MIC RatioControl Antibiotic MIC (µg/mL)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
MRSA (Clinical Isolate)
Interpretation Guidelines
  • MIC: The numerical value represents the potency of the compound. A lower MIC value indicates higher potency.

  • Disk Diffusion: The zone diameter is compared to established breakpoint tables from CLSI or EUCAST to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).[16][25] For novel compounds, these breakpoints do not exist, so the zone diameter serves as a relative measure of activity.

  • MBC/MIC Ratio: This ratio helps classify the compound's activity.

    • MBC/MIC ≤ 4: Generally considered bactericidal .[13]

    • MBC/MIC > 4: Generally considered bacteriostatic .

These protocols, grounded in established standards, provide a robust framework for the initial characterization of the antibacterial activity of this compound, paving the way for further investigation in the drug development pipeline.

References

  • Pingaew, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Świątek, P., & Plech, T. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. [Link]

  • Zhang, L., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. [Link]

  • Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Singh, A., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. microbeinvestigations.com. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. creative-biolabs.com. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. microchemlab.com. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. creative-diagnostics.com. [Link]

  • Grokipedia. (n.d.). Minimum bactericidal concentration. grokipedia.org. [Link]

  • Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Starkey, M., & Wozniak, D. J. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. mi-microbiology.com. [Link]

  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • ESCMID. (n.d.). EUCAST. escmid.org. [Link]

  • Hancock, R. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. asm.org. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. en.wikipedia.org. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. clsi.org. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. clsi.org. [Link]

  • EUCAST. (n.d.). Home. eucast.org. [Link]

  • Hombach, M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]

  • EUCAST. (n.d.). Expert Rules. eucast.org. [Link]

  • Simner, P. J., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • EUCAST. (n.d.). Guidance Documents. eucast.org. [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. ijptonline.com. [Link]

  • Khan, I., et al. (n.d.). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. ijp-online.com. [Link]

  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Świątek, P., & Plech, T. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

  • Verma, P., et al. (2020). Comprehensive review on the anti-bacterial activity of 1,2,3-triazole hybrids. ResearchGate. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. dergipark.org.tr. [Link]

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Świątek, P., & Plech, T. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. [Link]

Sources

Application Notes & Protocols: In Vitro Cytotoxicity Assessment of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery and chemical safety assessment. This document provides a detailed guide for determining the in vitro cytotoxic profile of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol , a member of the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The initial assessment of cytotoxicity is a critical step, providing essential data on a compound's potential therapeutic window and its general toxicity profile at the cellular level.[7][8][9]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols are understood, adaptable, and self-validating. We will detail two primary, complementary assays: the MTT assay to assess metabolic viability and the Lactate Dehydrogenase (LDH) release assay to quantify membrane integrity. This dual-assay approach provides a more robust and nuanced understanding of the compound's cytotoxic effects.

Foundational Principles of the Selected Assays

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic health, which is often used as a proxy for cell viability.[10] The core principle rests on the activity of mitochondrial dehydrogenase enzymes within living, metabolically active cells.[11] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate. Dead or inactive cells lack this enzymatic activity. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]

LDH Assay: A Direct Marker of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay quantifies overt cytotoxicity by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme present in most eukaryotic cells.[13][14] Under normal conditions, it remains within the cell. However, upon severe membrane damage—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[15][16] The assay measures the enzymatic activity of this released LDH through a coupled reaction that results in a quantifiable color change. This makes it an excellent method for detecting cell death associated with membrane lysis.[14]

Pre-Protocol Essentials: Strategic Experimental Design

The quality and relevance of cytotoxicity data are dictated by the initial experimental design. Careful consideration of the following parameters is non-negotiable.

Rationale for Cell Line Selection

The choice of cell line is paramount and should be directly guided by the research question.[17][18]

  • Anticancer Screening: To evaluate the compound's potential as a chemotherapeutic agent, a panel of relevant human cancer cell lines should be used. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma) are common choices.[2]

  • General Toxicity Profiling: To assess the compound's baseline toxicity against non-cancerous cells, a "normal" cell line is essential. Human embryonic kidney cells (HEK293), human fibroblasts (MRC-5), or immortalized keratinocytes (HaCaT) are frequently used.[9][19][20]

  • The Selectivity Index (SI): A crucial metric in drug development is the SI, calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line. A high SI is desirable, indicating that the compound is preferentially toxic to cancer cells.[20]

  • Cell Line Integrity: Always source cell lines from reputable repositories (e.g., ATCC) to ensure proper authentication and prevent issues with cross-contamination.[18] Maintain cells at a low passage number and routinely test for mycoplasma contamination, as both factors can significantly alter experimental outcomes.[18]

Compound Handling and Dose Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Working Concentrations: Create a series of working solutions by serially diluting the stock solution in complete cell culture medium. This dose-response approach is critical for determining the half-maximal inhibitory concentration (IC₅₀).[21][22]

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the culture wells must be consistent across all treatments and kept to a minimum (ideally ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[7] A "vehicle control" containing only cells and the highest concentration of the solvent used is mandatory.

The Imperative of Controls

A well-controlled experiment is a self-validating one. The following controls are essential for data integrity:

  • Untreated Control: Cells incubated with culture medium only. This represents 100% viability or baseline LDH release.

  • Vehicle Control: Cells incubated with medium containing the same final concentration of solvent (DMSO) as the treated wells. This isolates the effect of the compound from the effect of the solvent.

  • Positive Control: Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin, Staurosporine). This confirms that the cell line and assay system are responsive.

  • Blank/Background Control: Wells containing only culture medium (and assay reagents). This value is subtracted from all other readings to correct for background absorbance.[23]

  • Maximum Release Control (for LDH Assay only): Cells intentionally lysed with a detergent (e.g., Triton™ X-100). This represents 100% cytotoxicity and is used to normalize the data.[23]

Visualization of Experimental Workflow & Assay Principles

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Select & Maintain Cell Lines) seeding 2. Cell Seeding (Optimize density in 96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Incubate with compound for 24-72h) seeding->treatment compound_prep 3. Compound Preparation (Stock & Serial Dilutions) compound_prep->treatment controls Include Controls (Untreated, Vehicle, Positive) treatment->controls mtt_assay 5a. MTT Assay (Add MTT, Incubate, Solubilize) treatment->mtt_assay Viability ldh_assay 5b. LDH Assay (Collect Supernatant, Add Reagent) treatment->ldh_assay Cytotoxicity readout 6. Spectrophotometry (Measure Absorbance) mtt_assay->readout ldh_assay->readout calc 7. Calculate % Viability / % Cytotoxicity readout->calc ic50 8. Determine IC50 Value (Non-linear Regression) calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Caption: Contrasting principles of MTT and LDH cytotoxicity assays.

Detailed Step-by-Step Protocols

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Culture: Culture the selected cell lines in their recommended complete medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

  • Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a clear, flat-bottomed 96-well plate.[7] Leave the perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Adhesion: Incubate the plate for 24 hours at 37°C to allow cells to attach and resume logarithmic growth.[11]

  • Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing the desired concentrations of this compound or the appropriate controls to each well.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 2: MTT Cell Viability Assay

This protocol follows the incubation period described in Protocol 1.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Protect from light.

  • MTT Addition: Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[7][24]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[25]

  • Mixing: Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete solubilization of the formazan.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 3: LDH Cytotoxicity Assay

This protocol is performed on a parallel plate set up identically to the one for the MTT assay.

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.[23]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottomed 96-well plate. Be cautious not to disturb the cell monolayer.

  • Reagent Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of the Stop Solution provided with the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm (or the wavelength specified by the kit manufacturer) within 1 hour.

Data Analysis, Presentation, and Interpretation

Primary Calculations
  • MTT Assay - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability. It is the most common metric for quantifying a compound's cytotoxic potency.[21][22][26]

  • Plot Data: Use graphing software (e.g., GraphPad Prism, Origin) to plot the calculated % Viability against the logarithm of the compound concentration.

  • Non-Linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) curve.[27]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the curve fit.

Data Presentation

Summarize the final IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.

Cell LineCompoundIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index (SI)
MCF-7 (Breast Cancer)This compound48Hypothetical ValueHypothetical Value
A549 (Lung Cancer)This compound48Hypothetical ValueHypothetical Value
HEK293 (Normal Kidney)This compound48Hypothetical ValueN/A
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)48Hypothetical ValueHypothetical Value

Note: The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line).

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High background absorbance in blank wells - Contaminated medium or reagents.- Phenol red or serum in medium (for MTT).- Use fresh, sterile reagents.- Use phenol red-free medium for the final assay steps.- Ensure the blank control is just medium + assay reagents.
High variability between replicate wells - Inconsistent cell seeding.- Pipetting errors.- "Edge effect" due to evaporation.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated multichannel pipettes.- Do not use the outer wells of the plate for experimental samples.[11]
No dose-dependent response observed - Compound concentration range is too high/low.- Compound is insoluble at tested concentrations.- Compound is not cytotoxic to the selected cell line.- Perform a wider range-finding experiment (e.g., 0.01 µM to 100 µM).- Check for compound precipitation under a microscope.- Test on a different, potentially more sensitive, cell line.
MTT results contradict LDH results - Compound may be cytostatic (inhibits proliferation) but not cytotoxic (killing cells).- Interference of the compound with the assay itself.- MTT measures metabolic activity; a decrease can mean cell death or just slowed growth. LDH confirms cell death via lysis.- Run a compound-only control (no cells) to check for direct reduction of MTT or inhibition of LDH enzyme.

References

This section provides a consolidated list of authoritative sources cited within this document for verification and further reading.

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Sources

Application Notes and Protocols for the Development of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including metabolic stability, hydrogen bonding capability, and dipole character, have positioned it as a cornerstone in the design of novel therapeutic agents.[3][4] Compounds incorporating this heterocycle exhibit a remarkable breadth of pharmacological activities, including well-established antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

This guide focuses on a specific, highly versatile member of this class: 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol . This core structure is of particular interest for several reasons:

  • The 4-Fluorobenzyl Moiety: The fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity.

  • Reactive Handles for Derivatization: The molecule possesses two key nucleophilic sites ripe for chemical modification: the 4-amino group and the 3-thiol group . These sites allow for the systematic development of diverse chemical libraries to explore structure-activity relationships (SAR).

This document provides a comprehensive, experience-driven guide for researchers and drug development professionals. It details the synthesis of the core scaffold, outlines robust protocols for its derivatization, and suggests pathways for preliminary biological evaluation.

Part 1: Synthesis of the Core Scaffold

The synthesis of the title compound, this compound, is achieved through a reliable and well-documented multi-step pathway starting from (4-fluorophenyl)acetic acid. The entire process hinges on the initial formation of an acid hydrazide, followed by the construction of the triazole ring via a dithiocarbazinate intermediate.

G cluster_0 Synthesis of Core Scaffold A 1. (4-Fluorophenyl)acetic Acid B 2. (4-Fluorophenyl)acetohydrazide C 3. Potassium 2-((4-fluorophenyl)acetyl)hydrazine-1-carbodithioate D 4. This compound

Caption: Synthetic workflow for the core 4-amino-1,2,4-triazole-3-thiol scaffold.

Protocol 1: Synthesis of this compound

This protocol is divided into three critical stages.

Stage A: Synthesis of (4-fluorophenyl)acetohydrazide

  • Rationale: The conversion of a carboxylic acid to its corresponding acid hydrazide is the foundational step. Acid hydrazides are key building blocks for many nitrogen-containing heterocycles. This is typically achieved by first converting the acid to a more reactive species (like an ester or acid chloride) followed by reaction with hydrazine.

  • Materials:

    • (4-fluorophenyl)acetic acid

    • Absolute ethanol or Methanol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Hydrazine Hydrate (80-99%)

    • Sodium Bicarbonate (NaHCO₃) solution

    • Ice

  • Procedure:

    • To a solution of (4-fluorophenyl)acetic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated H₂SO₄ (0.1 eq) dropwise while cooling in an ice bath.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it carefully with a saturated NaHCO₃ solution until effervescence ceases.

    • Extract the resulting ester with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • To the crude ester, add hydrazine hydrate (1.5 eq) and reflux for 8-12 hours.

    • Cool the reaction mixture in an ice bath. The solid product, (4-fluorophenyl)acetohydrazide, will precipitate.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure white crystals.

Stage B: Synthesis of Potassium Dithiocarbazinate Salt

  • Rationale: The hydrazide is reacted with carbon disulfide in a basic medium. The hydroxide base deprotonates the terminal nitrogen of the hydrazide, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. This forms the dithiocarbazinate salt, a crucial intermediate for cyclization.[7][8][9]

  • Materials:

    • (4-fluorophenyl)acetohydrazide (from Stage A)

    • Potassium Hydroxide (KOH)

    • Carbon Disulfide (CS₂)

    • Absolute Ethanol

    • Anhydrous Diethyl Ether

  • Procedure:

    • Dissolve KOH (1.1 eq) in absolute ethanol (5 mL/g of KOH). To this, add (4-fluorophenyl)acetohydrazide (1.0 eq).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Add carbon disulfide (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • The precipitated potassium salt is collected by filtration, washed thoroughly with cold anhydrous diethyl ether, and dried. This salt is typically used directly in the next step without further purification.[10]

Stage C: Cyclization to Form the Triazole Ring

  • Rationale: Heating the potassium salt with excess hydrazine hydrate induces an intramolecular cyclization-dehydration reaction. One nitrogen from the hydrazine attacks a thione carbon, and the other nitrogen facilitates the elimination of H₂S and H₂O, leading to the formation of the stable, five-membered 1,2,4-triazole ring.[7][11]

  • Materials:

    • Potassium dithiocarbazinate salt (from Stage B)

    • Hydrazine Hydrate (99%)

    • Dilute Hydrochloric Acid (HCl) or Acetic Acid

    • Water

  • Procedure:

    • Suspend the potassium salt (1.0 eq) in water (10 mL/g of salt).

    • Add hydrazine hydrate (2.0-3.0 eq) to the suspension.

    • Reflux the mixture for 4-6 hours. The color of the solution may change, and the evolution of hydrogen sulfide gas (H₂S) may be noted (perform in a well-ventilated fume hood).

    • Cool the reaction mixture to room temperature and pour it into crushed ice.

    • Acidify the solution dropwise with dilute HCl or acetic acid to a pH of 5-6.

    • The crude this compound will precipitate as a solid.

    • Filter the product, wash extensively with cold water, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure core compound.

Protocol Validation and Characterization

It is imperative to validate the structure of the synthesized core scaffold.

TechniqueExpected Observations for this compound
Melting Point A sharp, defined melting point indicates high purity.
FT-IR (cm⁻¹) ~3350-3250 (N-H str., amino), ~2600-2550 (S-H str., thiol), ~1620 (C=N str.), ~1220 (C-F str.).[12]
¹H-NMR (DMSO-d₆) δ ~13.5 (s, 1H, SH), δ ~7.3-7.1 (m, 4H, Ar-H), δ ~5.8 (s, 2H, NH₂), δ ~4.1 (s, 2H, CH₂). Chemical shifts are approximate and based on similar structures.[12]
¹³C-NMR (DMSO-d₆) δ ~165 (C=S), δ ~160 (C-F, d), δ ~150 (C5 of triazole), Ar-C signals, δ ~31 (CH₂).
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight (225.26 g/mol ).

Part 2: Strategies for Developing Derivatives

The synthesized core scaffold offers two primary sites for diversification, allowing for the creation of a focused library of compounds for biological screening.

G cluster_N Derivatization at 4-Amino Group cluster_S Derivatization at 3-Thiol Group Core Core Scaffold 4-Amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol N_Deriv Schiff Bases (Azomethines) Core->N_Deriv  R-CHO, Acid catalyst   S_Deriv S-Alkylated Derivatives (Thioethers) Core->S_Deriv  R-X, Base   Thiazolidinone Thiazolidinone Derivatives N_Deriv->Thiazolidinone  Thioglycolic Acid  

Caption: Key derivatization pathways from the core scaffold.

Strategy 1: N-Derivatization via Schiff Base Formation

The reaction of the 4-amino group with various aldehydes is a straightforward and highly effective method to introduce chemical diversity. The resulting Schiff bases (or azomethines) are often biologically active in their own right.[7][8][11]

Protocol 2: General Procedure for Synthesis of Schiff Base Derivatives
  • Rationale: This is a classic condensation reaction. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often aided by a catalytic amount of acid, yields the C=N double bond characteristic of a Schiff base.

  • Materials:

    • Core Scaffold (1.0 eq)

    • Substituted Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde) (1.0 eq)

    • Ethanol or Acetic Acid

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Procedure:

    • Dissolve the core scaffold in a minimal amount of hot ethanol or acetic acid.

    • Add the selected substituted aldehyde to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-5 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The solid product will often precipitate directly.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.

    • Validation: The formation of the Schiff base is confirmed by the appearance of a new ¹H-NMR signal for the azomethine proton (N=CH) typically between δ 8.5-10.0 ppm and the disappearance of the amino (NH₂) signal.[8][12]

Strategy 2: S-Derivatization via Alkylation

The thiol group (SH) is readily converted to a thiolate anion (S⁻) in the presence of a base, creating a potent nucleophile. This nucleophile can then be reacted with various electrophiles, such as alkyl or aryl halides, to form stable thioether linkages.

Protocol 3: General Procedure for Synthesis of S-Alkylated Derivatives
  • Rationale: This is a standard Williamson ether synthesis, adapted for sulfur (a thioether synthesis). The base deprotonates the thiol, and the resulting thiolate performs an Sₙ2 reaction on the alkyl halide electrophile.

  • Materials:

    • Core Scaffold (1.0 eq)

    • Alkyl Halide (e.g., methyl iodide, ethyl bromoacetate) (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.2 eq)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the core scaffold in acetone or DMF.

    • Add the base (e.g., K₂CO₃) and stir the mixture for 30 minutes at room temperature.

    • Add the alkyl halide dropwise.

    • Stir the reaction at room temperature or heat gently (40-50 °C) for 3-6 hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol).

    • Validation: Successful S-alkylation is confirmed by the disappearance of the SH proton signal (~δ 13.5 ppm) in the ¹H-NMR spectrum and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

Part 3: Application Pathway and Biological Evaluation

The ultimate goal of developing these derivatives is to identify novel bioactive agents. A logical progression from synthesis to screening is essential for efficient drug discovery.

G A Synthesis of Core Scaffold B Chemical Derivatization (Schiff Bases, S-Alkylation) A->B C Structural Characterization (NMR, IR, MS) B->C D Primary Biological Screening (e.g., Antimicrobial Assay) C->D E Hit Identification & Structure-Activity Relationship (SAR) D->E

Caption: Logical workflow from synthesis to hit identification.

Preliminary Biological Screening: Antimicrobial Activity

Given the extensive literature on the antimicrobial properties of 1,2,4-triazoles, a primary screen for antibacterial and antifungal activity is a logical starting point.[6][7][8][9][11]

Protocol Outline: Agar Well Diffusion Assay

  • Rationale: This is a widely used, cost-effective method for preliminary screening of antimicrobial activity. The size of the inhibition zone around a well containing the test compound correlates with its potency against the specific microorganism.[6][8]

  • Procedure Outline:

    • Prepare Media: Prepare and sterilize nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour into sterile Petri dishes.

    • Inoculate Plates: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly across the agar surface.

    • Prepare Wells: Create uniform wells (6-8 mm diameter) in the agar using a sterile cork borer.

    • Load Compounds: Prepare solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

    • Controls: Use a well with only the solvent (DMSO) as a negative control and a well with a standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a positive control.

    • Incubate: Incubate the plates at 37 °C for 24 hours (bacteria) or 25-28 °C for 48 hours (fungi).

    • Measure and Record: Measure the diameter of the zone of inhibition (in mm) around each well. Compare the results of the test compounds to the controls.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of new chemical entities. The synthetic protocols provided herein are robust and reproducible, and the derivatization strategies offer a facile route to a diverse library of compounds. By systematically modifying the 4-amino and 3-thiol positions and employing a logical screening cascade, researchers can efficiently explore the vast chemical space and unlock the therapeutic potential of this privileged heterocyclic system.

References

  • Kovalenko, S., Antypenko, L., Bilyi, A., Kholodnyak, S., Vovk, O., Karpenko, O., & Bilyi, R. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ResearchGate. Available at: [Link]

  • Zhang, Y., & Wang, Y. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. SpringerLink. Available at: [Link]

  • Kovalenko, S. I., Antypenko, L. M., Bilyi, A. K., Kholodnyak, S. V., Vovk, O. S., Karpenko, O. V., & Bilyi, R. Y. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Iaroshenko, V. O., & Mkrtchyan, S. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Özdemir, Z., & Gümüş, M. (2023). A number of triazole derivatives in clinical applications. ResearchGate. Available at: [Link]

  • Kumar, S. S., & Helen, P. (2013). Synthesis and Biological Applications of Triazole Derivatives – A Review. Bentham Science. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Triazole Derivatives in Modern Chemistry and Pharma. Available at: [Link]

  • Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. Available at: [Link]

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Ghamdi, M. A., Al-Sawah, M. A., & Wani, T. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

  • Gumrukcuoglu, N., Uslu, C., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Gumrukcuoglu, N., Uslu, C., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Academic Verification System. Available at: [Link]

  • Mosula, L., Kryshchyshyn, A., Demchuk, I., & Kaminskyy, D. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]

  • Bachay, I. A., Albalawi, A. M., Al-amri, J. F., Al-zahrani, A. Y., Al-zahrani, M. S., Alghamdi, O. A., & Al-zahrani, F. A. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]

  • Al-Juboori, A. M. J. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • Gumrukcuoglu, N., Uslu, C., & Uslu, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

Sources

The 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol Scaffold: A Comprehensive Guide to Synthesis, Derivatization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazole-3-thiol Core in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the architecture of numerous therapeutic agents, prized for its metabolic stability and its capacity to engage in hydrogen bonding, which contributes to its efficacy as a pharmacophore.[1] When functionalized with amino and thiol groups, the resulting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold emerges as a particularly versatile platform for drug discovery. This guide focuses on a promising member of this class, 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, and its potential applications in developing novel therapeutic agents. The introduction of a 4-fluorobenzyl moiety is of particular interest, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This document serves as a detailed application note and protocol guide for researchers, providing a comprehensive overview of the synthesis of the core scaffold, strategies for its derivatization, and robust protocols for the evaluation of its biological activities, with a focus on antimicrobial, anticancer, and anti-inflammatory applications.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold is a multi-step process that begins with the readily available 4-fluorophenylacetic acid. The general synthetic pathway is outlined below.

Synthesis_Workflow A 4-Fluorophenylacetic Acid B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 4-fluorophenylacetate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 4-Fluorophenylacetic Acid Hydrazide D->E F Dithiocarbazate Formation (CS2, KOH/EtOH) E->F G Potassium 3-(4-fluorobenzoyl)dithiocarbazate F->G H Cyclization (NH2NH2·H2O) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Fluorophenylacetic Acid Hydrazide

This protocol outlines the synthesis of the key intermediate, 4-fluorophenylacetic acid hydrazide, from 4-fluorophenylacetic acid.

Materials:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride (SOCl₂) or a suitable esterification catalyst

  • Absolute ethanol

  • Hydrazine hydrate (80-99%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Esterification: A solution of 4-fluorophenylacetic acid in absolute ethanol is cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for 3-4 hours. The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give ethyl 4-fluorophenylacetate.

  • Hydrazinolysis: The synthesized ethyl 4-fluorophenylacetate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 6-8 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC). After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-fluorophenylacetic acid hydrazide.[2]

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the hydrazide intermediate to the final triazole-thiol scaffold.[3][4]

Materials:

  • 4-Fluorophenylacetic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (99-100%)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of Potassium Dithiocarbazate Salt: 4-Fluorophenylacetic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise while maintaining the temperature below 10°C. The mixture is stirred at room temperature for 12-16 hours. The precipitated potassium 3-(4-fluorobenzoyl)dithiocarbazate is filtered, washed with cold ether, and dried.[3]

  • Cyclization: The potassium salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.[3][4]

Derivatization Strategies for Drug Discovery

The this compound scaffold offers three primary points for diversification, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.

Caption: Key derivatization points on the scaffold.

Protocol 3: Synthesis of Schiff Bases at the N4-Amino Group

The formation of Schiff bases by reacting the N4-amino group with various aldehydes is a common and effective strategy to explore SAR.[3]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol or glacial acetic acid

  • Catalytic amount of concentrated sulfuric acid (optional)

Procedure:

  • A solution of this compound in ethanol is treated with an equimolar amount of the desired aldehyde.

  • A few drops of a catalyst like glacial acetic acid or concentrated sulfuric acid can be added.

  • The mixture is refluxed for 2-6 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and recrystallized.

Protocol 4: S-Alkylation of the Thiol Group

The thiol group is a nucleophilic handle for introducing a variety of substituents.

Materials:

  • This compound

  • Alkyl or aryl halides (e.g., substituted benzyl chlorides, phenacyl bromides)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

Procedure:

  • The triazole-thiol is dissolved in a suitable solvent containing a base.

  • The alkylating agent is added, and the mixture is stirred at room temperature or heated, depending on the reactivity of the halide.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is poured into ice-water, and the precipitated product is filtered, washed, and recrystallized.

Protocols for Biological Evaluation

The following are generalized protocols for assessing the antimicrobial, anticancer, and anti-inflammatory potential of the synthesized compounds.

Protocol 5: In Vitro Antimicrobial Susceptibility Testing

The agar well diffusion method is a standard preliminary screening technique.[4][5]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Sabouraud dextrose agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic and antifungal drugs (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

  • Once the agar solidifies, inoculate the surface with a standardized microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume of the test compound solution, standard drug, and solvent control into separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. C. albicans
Scaffold 100Data to be filledData to be filledData to be filled
Derivative 1 100Data to be filledData to be filledData to be filled
Ciprofloxacin 10Data to be filledData to be filledN/A
Fluconazole 25N/AN/AData to be filled
DMSO -No InhibitionNo InhibitionNo Inhibition
Protocol 6: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., HEK293) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Test compounds and a standard anticancer drug (e.g., doxorubicin)

Procedure:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and the standard drug for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (concentration required to inhibit 50% of cell growth).

Data Presentation:

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HEK293Selectivity Index (SI) for MCF-7 (IC₅₀ HEK293 / IC₅₀ MCF-7)
Scaffold Data to be filledData to be filledData to be filledData to be filled
Derivative 1 Data to be filledData to be filledData to be filledData to be filled
Doxorubicin Data to be filledData to be filledData to be filledData to be filled
Protocol 7: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compounds and a standard anti-inflammatory drug (e.g., dexamethasone)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagent and incubate for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)% NO InhibitionIC₅₀ (µM)
Scaffold Data to be filledData to be filledData to be filled
Derivative 1 Data to be filledData to be filledData to be filled
Dexamethasone Data to be filledData to be filledData to be filled

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the presence of multiple reactive sites for derivatization make it an attractive platform for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the synthesis, diversification, and biological evaluation of novel compounds based on this scaffold. Further research should focus on extensive SAR studies to identify derivatives with potent and selective activity against various therapeutic targets.

References

  • Aggarwal, N., & Kumar, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105067. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Chem-Impex. 4-Fluorophenylacetic acid. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Hotsulia, A. S., & Fedotov, S. O. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (3 (31)), 27-32. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., Al-Ghamdi, M. A., & El-Sayed, M. E. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl) thio-linked hydroxamic acid derivatives. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1234–1245. [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 14(12), 1234. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
  • Kumar, A., Kumar, R., & Singh, P. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC chemistry, 12(1), 1-10. [Link]

  • El-Naggar, A. M., El-Sayed, M. A., & Gomha, S. M. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5323. [Link]

  • El-Sayed, M. A., El-Naggar, A. M., & Gomha, S. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4949. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • Hotsulia, A. S., & Fedotov, S. O. (2020). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, (6 (28)), 17-21. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive framework, from a baseline experimental protocol to advanced troubleshooting, ensuring you can confidently navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to facilitate reproducible, high-yield outcomes.

Section 1: The Synthetic Pathway at a Glance

The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a well-established multi-step process. The most robust and commonly cited method proceeds through the formation of a key potassium dithiocarbazinate intermediate, which is subsequently cyclized with hydrazine hydrate. This pathway is favored for its reliability and the accessibility of its starting materials.

The overall workflow can be visualized as follows:

G A Phenylacetic Acid Hydrazide B Potassium 3-(phenylacetyl)dithiocarbazate (Intermediate Salt) A->B  CS2, KOH, Ethanol  Stir at RT C 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Final Product) B->C  Hydrazine Hydrate  Reflux G Start Low Yield or Impure Product Check_Reagents Verify Purity & Stoichiometry of All Reagents Start->Check_Reagents TLC_Monitor Monitor Reaction Progress by TLC at Both Stages Start->TLC_Monitor Optimize_Step1 Optimize Step 1: Salt Formation Check_Reagents->Optimize_Step1 TLC_Monitor->Optimize_Step1 Optimize_Step2 Optimize Step 2: Cyclization Optimize_Step1->Optimize_Step2 If Step 1 is successful Check_Workup Verify Workup Procedure (Especially pH) Optimize_Step2->Check_Workup If cyclization is successful Purification Optimize Recrystallization (Solvent System) Check_Workup->Purification Success High-Purity Product Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [1][2][3]triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). Molecules. Retrieved January 17, 2026, from [Link]

  • Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. (2007). PubMed. Retrieved January 17, 2026, from [Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. (n.d.). Broad Institute. Retrieved January 17, 2026, from [Link]

  • Reaction optimization for the NH-1,2,3-triazole synthesis. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES. Retrieved January 17, 2026, from [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (n.d.). Ginekologia i Poloznictwo. Retrieved January 17, 2026, from [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Current issues in pharmacy and medicine: science and practice. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. (2015). Minia Journal of Medical Research. Retrieved January 17, 2026, from [Link]

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"common byproducts in the synthesis of 4-amino-1,2,4-triazole-3-thiols"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Amino-1,2,4-triazole-3-thiols

Welcome to the technical support guide for the synthesis of 4-amino-1,2,4-triazole-3-thiol and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the common challenges and subtle nuances of this synthesis, focusing on the identification and mitigation of frequently encountered byproducts. Our goal is to empower you with the mechanistic understanding required to troubleshoot your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section is structured to address specific problems you may encounter in the laboratory. Each entry details potential causes rooted in chemical principles and provides actionable solutions.

Q1: My reaction yield is very low, or I've isolated the wrong product. What is the most common byproduct issue?

A1: The most prevalent issue is the co-formation of a 5-substituted-1,3,4-thiadiazol-2-amine isomer, especially when using a thiosemicarbazide precursor.

  • Expert Insight (The "Why"): This problem originates from a bifurcation in the reaction pathway after the initial acylation of thiosemicarbazide. The resulting acylthiosemicarbazide intermediate can undergo two different intramolecular cyclodehydrations.

    • Desired Pathway (Base-Catalyzed): In the presence of a base (e.g., NaOH, KOH), the more acidic N-H proton adjacent to the acyl group is removed, facilitating nucleophilic attack by the terminal nitrogen onto the carbonyl carbon, leading to the 1,2,4-triazole ring.

    • Byproduct Pathway (Acid-Catalyzed/Thermal): Under acidic or sometimes neutral thermal conditions, the sulfur atom can act as the nucleophile, attacking the carbonyl carbon. This leads to the formation of the highly stable, isomeric 1,3,4-thiadiazole ring.[1][2]

  • Recommended Solutions:

    • Strict pH Control: Ensure the cyclization step is conducted under sufficiently alkaline conditions (e.g., 8-10% aqueous NaOH). The basic medium is crucial for directing the cyclization towards the desired triazole product.[3]

    • Temperature Management: Avoid excessive heating during the initial acylation step if performed separately, as high temperatures can favor thiadiazole formation.

    • Purification Strategy: Fortunately, the two isomers have different acid-base properties. The desired 4-amino-1,2,4-triazole-3-thiol is amphoteric but readily forms a water-soluble thiolate salt in aqueous base. The 1,3,4-thiadiazol-2-amine byproduct is significantly less acidic and will not dissolve. This difference is the cornerstone of an effective purification protocol (see Protocol 2).

  • Visualization: Competing Cyclization Pathways

    G cluster_start Precursors cluster_intermediate Key Intermediate cluster_products Reaction Products Thiosemicarbazide Thiosemicarbazide + Carboxylic Acid Intermediate Acylthiosemicarbazide Thiosemicarbazide->Intermediate Acylation (e.g., PPE) Triazole Desired Product: 4-Amino-1,2,4-triazole-3-thiol Intermediate->Triazole Aqueous Base (NaOH) Ring Closure Thiadiazole Byproduct: 5-Substituted-1,3,4-thiadiazol-2-amine Intermediate->Thiadiazole Acid/Heat Ring Closure

    Caption: Competing pathways from the acylthiosemicarbazide intermediate.

Q2: My final product looks clean by TLC, but the NMR shows broader peaks than expected and the mass spec has a peak at double the expected mass. What's happening?

A2: You are likely observing oxidative dimerization of your thiol product into a disulfide.

  • Expert Insight (The "Why"): The thiol (-SH) group in your product is susceptible to oxidation, especially in the presence of air (oxygen), trace metal catalysts, or certain solvents. Two molecules of the thiol can couple to form a disulfide bridge (-S-S-), resulting in a dimeric byproduct. This dimer often has similar polarity to the monomer, making it difficult to separate by standard silica gel chromatography. The broadening of NMR peaks can be due to slower tumbling in solution or exchange phenomena.

  • Recommended Solutions:

    • Inert Atmosphere: When possible, conduct the final workup, purification, and drying steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with N₂ or freeze-pump-thaw cycles) for recrystallization and analysis.

    • Reductive Workup (Corrective Action): If you have already formed the disulfide, you may be able to reverse it. Dissolving the product in a suitable solvent and treating it with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by re-precipitation or purification, can cleave the disulfide bond and regenerate your desired thiol monomer.

Q3: The reaction mixture becomes a thick, intractable solid during the fusion method with thiocarbohydrazide. How can I improve this?

A3: Direct fusion reactions can be difficult to control. Improving mixing and heat transfer is key, but switching to a high-boiling solvent may be a better solution.

  • Expert Insight (The "Why"): The direct fusion of thiocarbohydrazide and a carboxylic acid at high temperatures (e.g., 160-170°C) can lead to rapid solidification as the product forms, trapping starting materials and preventing the reaction from going to completion.[4] This results in poor heat distribution, localized overheating, and a non-homogeneous, impure final mass.

  • Recommended Solutions:

    • Mechanical Agitation: If you must use a fusion method, ensure vigorous mechanical stirring throughout the process, not just magnetic stirring.

    • Sand Bath: Use a sand bath for heating to provide more uniform heat distribution to the reaction vessel.

    • Solvent-Based Approach: A superior method is to use a high-boiling point, inert solvent such as diphenyl ether or Dowtherm™ A. This allows the reaction to be run at a high, yet controlled, temperature in a homogenous solution, leading to a cleaner reaction and simpler workup. The product often precipitates upon cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 4-amino-1,2,4-triazole-3-thiol core?

A1: There are two primary, well-established routes:

  • From Thiocarbohydrazide: This involves the direct reaction of thiocarbohydrazide with a suitable carboxylic acid (or formic acid for the unsubstituted core) via thermal condensation.[4][5] This is a straightforward, one-step method.

  • From an Acid Hydrazide: This is a multi-step but often higher-yielding method. It begins with an acid hydrazide, which is reacted with carbon disulfide (CS₂) in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt intermediate. This salt is then cyclized by refluxing with hydrazine hydrate to yield the final product.[6][7][8][9]

Q2: How can I reliably distinguish the desired triazole product from the 1,3,4-thiadiazole byproduct using analytical techniques?

A2: Spectroscopic methods are definitive. The key is to look for signals corresponding to the unique functional groups in each isomer.

Technique 4-Amino-1,2,4-triazole-3-thiol (Desired Product) 5-Substituted-1,3,4-thiadiazol-2-amine (Byproduct)
¹H NMR Exhibits a characteristic low-field, exchangeable singlet for the -SH proton, typically δ 13.0-14.0 ppm .[7][10][11] Also shows a singlet for the -NH₂ protons (e.g., δ ~5.8 ppm).[7]Lacks the low-field -SH proton. Instead, shows a characteristic singlet for the exocyclic -NH₂ protons, often in the aromatic region (δ ~7.0-7.5 ppm ).[2]
IR Spectroscopy Shows a distinct, moderate absorption for the S-H stretch around 2550-2600 cm⁻¹ .[4][11][12] Also features N-H stretching bands for the amino group (~3300-3450 cm⁻¹).The S-H stretching band is absent. Shows characteristic N-H stretching bands for the primary amine group.
¹³C NMR The carbon atom between the two nitrogens and attached to the sulfur (C=S ) exhibits thione-thiol tautomerism and typically appears around δ 165-168 ppm .The ring carbon attached to the exocyclic amine (C-NH₂ ) will have a distinct chemical shift, often different from the triazole's C=S carbon.
Q3: My product exists as a thiol-thione tautomer. How does this affect my experiment and analysis?

A3: The tautomerism is a fundamental property of this heterocyclic system. In the solid state and in solution, the molecule exists in equilibrium between the thiol (-SH) form and the thione (C=S) form.[12]

  • For Analysis: As shown in the table above, this equilibrium is often reflected in the spectra. While the thiol form gives a clear SH signal in both IR and NMR, the thione form contributes to a strong C=S stretching band in the IR (around 1250 cm⁻¹).[12] For NMR, the equilibrium is usually fast, and you observe an averaged signal. The very low-field proton signal (~13-14 ppm) is a classic indicator of this tautomeric proton.

  • For Reactivity: The tautomerism provides two reactive sites. The sulfur is a soft nucleophile (thiol form), while the ring nitrogen can also be nucleophilic (thione form). This is critical when planning subsequent reactions, such as alkylation, which can occur at either the S or N atom depending on the conditions (e.g., hard vs. soft electrophiles, base, solvent).

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Acid Hydrazide Route)

This protocol is a reliable method that proceeds via a dithiocarbazinate intermediate.[6][8][9]

  • Step A: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate

    • In a 250 mL flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • Add benzhydrazide (0.1 mol) and stir until a clear solution is obtained.

    • Cool the flask in an ice bath and add carbon disulfide (CS₂) (0.1 mol) dropwise over 30 minutes with continuous stirring.

    • Allow the reaction to stir at room temperature for 16-18 hours. A yellow precipitate will form.

    • Filter the solid product, wash thoroughly with cold dry ether, and dry under vacuum. This potassium salt is typically used directly in the next step.

  • Step B: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

    • To a 250 mL round-bottom flask, add the potassium salt from Step A (0.1 mol) and hydrazine hydrate (99%, 0.2 mol).

    • Add 50 mL of water and fit the flask with a reflux condenser.

    • Heat the mixture to reflux. The reaction will become homogenous, and the color may change while hydrogen sulfide (H₂S) gas is evolved (Caution: Conduct in a well-ventilated fume hood ).

    • Continue refluxing for 3-4 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

    • Carefully acidify the solution with dilute hydrochloric acid (HCl) or acetic acid to pH 5-6.

    • A white or off-white precipitate will form. Stir for 15 minutes in an ice bath to ensure complete precipitation.

    • Filter the solid, wash with copious amounts of cold water, and recrystallize from ethanol to obtain the pure product.

Protocol 2: Purification of 4-Amino-1,2,4-triazole-3-thiol from Non-Acidic Byproducts (e.g., 1,3,4-Thiadiazole)

This protocol leverages the acidic nature of the thiol proton for efficient separation.

  • Dissolution: Take the crude, dry product mixture and suspend it in a 5-8% aqueous sodium hydroxide (NaOH) solution. Use approximately 10-15 mL of solution per gram of crude material. Stir vigorously. The desired triazole-thiol will deprotonate to form a soluble sodium thiolate salt, while the less acidic thiadiazole amine will remain as an insoluble solid.

  • Filtration: Filter the basic solution to remove the insoluble byproduct and any other base-insoluble impurities. Wash the filtered solid with a small amount of fresh, cold NaOH solution to recover any trapped product.

  • Reprecipitation: Transfer the combined filtrate to a clean beaker and cool it in an ice bath.

  • Acidification: While stirring, slowly add a cold, dilute acid (e.g., 1M HCl or 10% acetic acid) dropwise until the pH of the solution is approximately 5-6.

  • Isolation: The pure 4-amino-1,2,4-triazole-3-thiol will precipitate out as a clean solid. Continue stirring in the ice bath for 30 minutes.

  • Final Steps: Filter the purified product, wash it thoroughly with cold deionized water until the washings are neutral, and dry it under vacuum.

  • Visualization: Purification Workflow

    G A Crude Product (Triazole + Thiadiazole) B Dissolve in aq. NaOH A->B C Filter Suspension B->C D Insoluble Solid (Thiadiazole Byproduct) DISCARD C->D Solid E Aqueous Filtrate (Soluble Sodium Thiolate Salt) C->E Filtrate F Acidify with HCl to pH 5-6 E->F G Precipitation F->G H Filter, Wash with Water, Dry G->H I Pure Product 4-Amino-1,2,4-triazole-3-thiol H->I

    Caption: Workflow for purification via acid-base extraction.

References

  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. (2020).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004).
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[10][11][13] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4. (2018).
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]

  • Some transformations in a series of 4-amino-1,2,4-triazole-3-thion deriv
  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2019). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. (2018). ResearchGate. [Link]

  • Thiocarbohydrazides: Synthesis and Reactions. (2012). Scientific & Academic Publishing.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR).
  • Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (2007). Taylor & Francis Online. [Link]

  • Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (2022). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 1,2,4-Triazole-3-Thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Section 1: Understanding the Core Reaction

The most common and direct route to 1,2,4-triazole-3-thiol involves the cyclization of thiosemicarbazide with formic acid. This reaction, while seemingly straightforward, is a delicate balance of reactivity and stability. The formic acid acts as a source of a one-carbon electrophile which, after initial reaction with the thiosemicarbazide, facilitates the intramolecular cyclization and dehydration to form the triazole ring.

Below is a simplified representation of the core reaction pathway.

G Thiosemicarbazide Thiosemicarbazide Intermediate N-formylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate + HCOOH FormicAcid Formic Acid FormicAcid->Intermediate Product 1,2,4-Triazole-3-thiol Intermediate->Product Cyclization/ Dehydration (-H₂O) Water H₂O

Caption: Core reaction pathway for 1,2,4-triazole-3-thiol synthesis.

Section 2: Frequently Asked Questions & Troubleshooting

Question 1: My reaction seems to stall, and I'm isolating mostly unreacted thiosemicarbazide. What's the likely cause?

This is a common issue and often points to three primary factors: insufficient reaction temperature, inadequate reaction time, or issues with the formic acid quality.

  • Expertise & Experience: The cyclization-dehydration step is the rate-limiting part of this synthesis and requires a significant activation energy. If the reaction temperature is too low, you will favor the formation of the N-formylthiosemicarbazide intermediate without providing enough energy for the subsequent ring closure. We've observed that temperatures below 80°C are often insufficient for this transformation.

  • Trustworthiness: To ensure your reaction conditions are appropriate, it's crucial to monitor the reaction's progress. A simple Thin Layer Chromatography (TLC) analysis can be highly informative. Spot the reaction mixture against your starting material (thiosemicarbazide) and, if available, a standard of the product. An effective mobile phase is typically a mixture of ethyl acetate and hexane. The disappearance of the starting material spot is a key indicator of reaction completion.

  • Authoritative Grounding: The quality of formic acid is paramount. It is hygroscopic and can absorb atmospheric moisture, which dilutes it and can hinder the dehydration step. Using a freshly opened bottle or a properly stored one is recommended. Some protocols even call for the use of formic acid with a purity of >95%.

Troubleshooting Workflow:

G Start Low Conversion/ Stalled Reaction CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp IncreaseTemp Increase Temperature to 100-110°C CheckTemp->IncreaseTemp No CheckTime Has Reaction Run for Recommended Time? CheckTemp->CheckTime Yes IncreaseTemp->CheckTime IncreaseTime Increase Reaction Time (Monitor by TLC) CheckTime->IncreaseTime No CheckReagent Is Formic Acid of High Purity? CheckTime->CheckReagent Yes IncreaseTime->CheckReagent UseNewReagent Use Fresh/ High Purity Formic Acid CheckReagent->UseNewReagent No Success Reaction Proceeds CheckReagent->Success Yes UseNewReagent->Success

Caption: Decision tree for troubleshooting a stalled reaction.

Question 2: My final product is a dark, tarry solid instead of the expected white or off-white powder. What causes this discoloration?

The appearance of a dark, often polymeric, substance is typically due to decomposition of the starting material or product at elevated temperatures, or the presence of impurities that catalyze side reactions.

  • Expertise & Experience: The thiol group in the product is susceptible to oxidation, especially at high temperatures in the presence of air. This can lead to the formation of disulfides and other colored byproducts. Additionally, prolonged heating can lead to thermal decomposition.

  • Trustworthiness: A key self-validating step is to run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes oxidation. If discoloration persists, it's worth re-evaluating the reaction temperature. While a high temperature is needed for cyclization, excessive heat can be detrimental.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Temperature100 - 110°COptimal balance between reaction rate and minimizing decomposition.
Reaction Time2 - 4 hoursTypically sufficient for full conversion, monitor by TLC.
AtmosphereInert (N₂ or Ar)Prevents oxidation of the thiol group.
Question 3: The yield is low after work-up and purification. Where am I losing my product?

Product loss during work-up and purification is a frequent challenge. The amphoteric nature of 1,2,4-triazole-3-thiol can make its isolation tricky.

  • Expertise & Experience: The product is soluble in both acidic and basic aqueous solutions. During work-up, if the pH of the solution is not carefully controlled, a significant amount of the product can remain dissolved in the aqueous phase. The most common purification method is recrystallization, and choosing the right solvent is critical.

  • Trustworthiness: The isoelectric point of 1,2,4-triazole-3-thiol is where its solubility in water is at a minimum. This is typically in the weakly acidic range. Therefore, careful neutralization of the reaction mixture is key to maximizing precipitation.

Experimental Protocol: Optimized Product Isolation

  • Cooling: After the reaction is complete (as determined by TLC), allow the reaction mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. This will cause the crude product to precipitate.

  • pH Adjustment (Optional but Recommended): If the product does not precipitate readily, adjust the pH of the aqueous solution to approximately 3-4 with a dilute base (e.g., 1M NaOH). This will bring the product to its isoelectric point, minimizing its solubility.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold water to remove any residual formic acid and other water-soluble impurities.

  • Drying: Dry the product thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as water or an ethanol/water mixture.

Question 4: My characterization data (NMR, Mass Spec) suggests the presence of a significant impurity. What could it be?

The most likely impurity, if the reaction has gone to completion, is the disulfide dimer, formed by the oxidation of two molecules of the thiol product.

  • Expertise & Experience: This impurity is particularly common if the work-up is performed in air or if the product is stored improperly. The mass spectrum would show a peak corresponding to double the molecular weight of the desired product minus two mass units (for the two lost hydrogen atoms).

  • Trustworthiness: To minimize the formation of the disulfide, consider adding a small amount of a reducing agent, such as sodium bisulfite, during the work-up. Proper storage of the final product under an inert atmosphere and in a cool, dark place is also crucial for long-term stability.

Section 3: References

  • Synthesis of 1,2,4-Triazole Derivatives. Organic Syntheses.[Link]

  • The Chemistry of Heterocyclic Compounds: Triazoles 1,2,4. John Wiley & Sons.[Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[Link]

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted triazoles by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex NMR spectra of these versatile heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of triazole NMR, ensuring accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine NMR analysis of substituted triazoles.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the triazole ring protons and carbons?

A1: The chemical shifts for triazole ring protons and carbons are influenced by the substitution pattern (e.g., 1,2,3- vs. 1,2,4-triazole), the nature of the substituents, and the solvent used for analysis. However, general ranges can be outlined as follows:

Nucleus Typical Chemical Shift (δ, ppm) Comments
¹H (Triazole Ring) 7.0 - 9.0[1]The triazole C-H proton typically appears as a singlet in the downfield aromatic region of the ¹H NMR spectrum.[1][2]
¹³C (Triazole Ring) 120 - 160The specific shifts of the triazole carbons are highly dependent on the substitution pattern and the electronic properties of the substituents. For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal is often found in the range of 122.7 to 124.8 ppm.[1]

Q2: Why is the signal for my triazole C-H proton missing or excessively broad?

A2: Several factors can contribute to a missing or broad triazole C-H signal:

  • Acidic Exchange: The triazole C-H proton can be acidic and may exchange with residual D₂O or other exchangeable protons in the sample, leading to signal broadening or disappearance.[3]

  • Quadrupolar Broadening: The adjacent nitrogen atoms possess quadrupole moments that can lead to broadening of the attached proton signal.

  • Tautomerism: If the triazole is undergoing rapid tautomeric exchange on the NMR timescale, the C-H signal may be broadened.[4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Q3: The signals for the aliphatic chain on my triazole are heavily overlapped. How can I assign them?

A3: Long aliphatic chains on triazoles often produce a complex, overlapping set of signals in the 1D ¹H NMR spectrum, typically between 1.2 and 1.6 ppm.[1] To resolve and assign these signals, two-dimensional (2D) NMR techniques are indispensable. Specifically:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to "walk" along the aliphatic chain by identifying adjacent methylene groups.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon, enabling the differentiation of methylene groups with similar proton chemical shifts but distinct carbon chemical shifts.[6]

Q4: How can I distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers using NMR?

A4: Differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazoles can be challenging but is achievable through careful analysis of NMR data, particularly through 2D techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons.[6] By observing the correlations from the substituent protons to the triazole ring carbons, the substitution pattern can be definitively assigned.[7] For example, in a 1,4-disubstituted triazole, the protons on the substituent at the 1-position will show a correlation to both C4 and C5 of the triazole ring.

  • NOE (Nuclear Overhauser Effect): NOE experiments can reveal through-space proximity between protons. An NOE between the triazole C-H proton and the protons of a nearby substituent can help confirm the regiochemistry.

Troubleshooting Guides

This section provides step-by-step approaches to resolving more complex issues encountered during the interpretation of substituted triazole NMR spectra.

Problem 1: Ambiguous Substituent Position on a 1,2,4-Triazole Ring

You have synthesized a disubstituted 1,2,4-triazole, but the position of one of the substituents is uncertain.

Methodology for Resolution:

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Perform 2D NMR Experiments:

    • HSQC: To unambiguously assign the proton and its directly attached carbon for the triazole C-H.

    • HMBC: This is the key experiment. Look for long-range correlations from the protons of the substituents to the carbons of the triazole ring.

Visualizing the Logic with HMBC:

HMBC_Logic Subst_H Protons on Substituent C3 C3 Subst_H->C3 3JCH correlation C5 C5 Subst_H->C5 2JCH or 3JCH correlation

Caption: HMBC correlations for substituent positioning.

Interpretation:

  • If the protons of a substituent show a strong correlation to a specific triazole carbon, it indicates proximity (2 or 3 bonds).

  • By mapping these correlations, you can piece together the connectivity and confirm the substituent's position. For instance, a substituent at the N1 position will show HMBC correlations to both C5 and the carbon of the substituent at C3.

Problem 2: Presence of Tautomers in Solution

Your NMR spectrum shows more signals than expected for a single triazole species, suggesting the presence of tautomers. Tautomerism is common in N-unsubstituted triazoles.[4][8]

Methodology for Resolution:

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures.

    • Causality: If the multiple sets of signals are due to tautomeric exchange, changing the temperature will affect the rate of exchange. At higher temperatures, the signals may coalesce into a single, averaged set of peaks. At lower temperatures, the exchange may be slowed enough to resolve the individual tautomers.

  • 2D EXSY (Exchange Spectroscopy): This experiment can directly detect chemical exchange between sites. Cross-peaks in an EXSY spectrum between the signals of the two proposed tautomers provide direct evidence of their exchange.

  • ¹⁵N NMR Spectroscopy: Due to the large chemical shift dispersion of nitrogen, ¹⁵N NMR is a very powerful tool for studying tautomerism in nitrogen heterocycles.[9][10] The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atoms, allowing for clear differentiation between tautomeric forms.

Experimental Workflow for Tautomer Analysis:

Tautomer_Workflow Start Complex NMR Spectrum (Extra Signals) VT_NMR Perform Variable Temperature (VT) NMR Start->VT_NMR EXSY Acquire 2D EXSY Spectrum Start->EXSY N15_NMR Consider ¹⁵N NMR Start->N15_NMR Analysis Analyze Data to Confirm Tautomers VT_NMR->Analysis Observe coalescence or sharpening EXSY->Analysis Look for exchange cross-peaks N15_NMR->Analysis Compare ¹⁵N chemical shifts Conclusion Identify Tautomeric Forms and Equilibrium Analysis->Conclusion

Caption: Workflow for investigating triazole tautomerism.

Problem 3: Severe Signal Overlap in Aromatic Regions

In addition to the triazole proton, your molecule contains other aromatic rings, leading to a crowded and overlapping aromatic region in the ¹H NMR spectrum.

Methodology for Resolution:

  • Optimize 1D Acquisition:

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can induce differential shifts in the aromatic protons, potentially resolving some overlap.[11]

    • Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.

  • Utilize 2D NMR:

    • COSY: To identify coupled protons within the same aromatic spin system.

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons belonging to a single spin system, even if they are not directly coupled.[12]

    • HSQC/HMBC: To correlate the aromatic protons to their respective carbons, which often have better chemical shift dispersion.

Data Presentation: A Structured Approach

A systematic approach to analyzing complex spectra is crucial. The following logical flow can guide your interpretation:

Spectral_Analysis_Flow A Acquire 1D ¹H & ¹³C B Identify Key Signals (Triazole C-H, Substituents) A->B C Run 2D COSY (¹H-¹H Connectivity) B->C D Run 2D HSQC (¹H-¹³C Direct Correlation) C->D E Run 2D HMBC (¹H-¹³C Long-Range Correlation) D->E F Integrate All Data E->F G Propose Structure F->G

Caption: Logical workflow for NMR spectral analysis.

By following these structured troubleshooting guides and referencing the FAQs, you will be better equipped to tackle the challenges of interpreting complex NMR spectra of substituted triazoles, leading to more confident and accurate structural assignments in your research and development endeavors.

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475.
  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
  • Larina, L. I., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A, 128(17), 3231-3240.
  • Kornienko, I. V., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28041-28061.
  • BenchChem. (2025). Troubleshooting NMR peak assignments for long-chain triazoles.
  • Larina, L. I. (2017). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 122, 1-135.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Larina, L. I. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(12), 2217.
  • BenchChem. (2025).
  • Bojarska-Olejnik, E., et al. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Magnetic Resonance in Chemistry, 24(10), 911-916.
  • SpectraBase. (n.d.). 1,2,3-Triazole.
  • American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14.
  • American Chemical Society. (2021).
  • SDSU NMR Facility. (n.d.). Common Problems.
  • National Institutes of Health. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields.
  • Szabó, Z., et al. (1992). 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Magnetic Resonance in Chemistry, 30(11), 1111–1116.
  • Begtrup, M., et al. (1988). Effect of N‐substituents on the 13 C NMR parameters of azoles. Magnetic Resonance in Chemistry, 26(2), 134-148.
  • Wang, W., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society Au, 2(7), 1629-1636.
  • Reddit. (2016).
  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR.
  • MDPI. (2022). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][13][14][15]triazoles.

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Fiveable. (n.d.).
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?
  • UNT Digital Library. (n.d.). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles.
  • National Institutes of Health. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • MDPI. (2023).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for...
  • Wikipedia. (n.d.). J-coupling.
  • ACS Publications. (2024). Quasi-Podands with 1,2,3-Triazole Rings from Bile Acid Derivatives: Synthesis, and Spectroscopic and Theoretical Studies.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
  • MDPI. (2022). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • American Chemical Society. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.

Sources

"stability and storage of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, thereby safeguarding the integrity of your experiments. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and oxidation.[1][3] For optimal preservation of its chemical integrity, storage in a desiccator at room temperature is recommended. Some suppliers also advise storing the compound locked up.[3][4]

Q2: What is the general stability of this compound under standard laboratory conditions?

A2: The product is chemically stable under standard ambient conditions, such as room temperature. However, like many thiol-containing compounds, it can be susceptible to oxidation over time, especially when exposed to air and light. The 1,2,4-triazole core is generally stable.[5]

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should be kept away from strong oxidizing agents.[2][6] Contact with such agents can lead to the oxidation of the thiol group, potentially forming disulfide bridges and altering the compound's chemical structure and reactivity.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is imperative to use appropriate personal protective equipment. This includes safety glasses with side-shields, protective gloves, and a lab coat.[1][2] If there is a risk of dust formation, a NIOSH-approved particle respirator is recommended.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[1][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing potential causes and solutions.

Issue 1: The compound has developed a yellowish tint or has discolored over time.
  • Potential Cause: Discoloration can be an indication of degradation, likely due to oxidation from prolonged exposure to air or light. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or other colored impurities.

  • Recommended Action:

    • Assess the impact on your experiment. For sensitive applications, it is advisable to use a fresh, un-discolored batch of the compound.

    • To prevent future discoloration, ensure the container is tightly sealed and consider flushing it with an inert gas like argon or nitrogen before sealing.[4] Store in a dark place or use an amber-colored vial.

Issue 2: The compound is difficult to dissolve, or its solubility has decreased.
  • Potential Cause: Reduced solubility can be a consequence of the formation of less soluble degradation products, such as disulfide-linked dimers. Moisture absorption can also lead to clumping and difficulty in dissolving.

  • Recommended Action:

    • Ensure the compound is stored in a desiccator to prevent moisture uptake.

    • If you suspect degradation, you may try to purify a small amount by recrystallization, though using a fresh sample is preferable. The choice of solvent for recrystallization would depend on the compound's solubility profile, which can be found in the supplier's technical data sheet or relevant literature.

Issue 3: Inconsistent or unexpected experimental results are observed.
  • Potential Cause: Inconsistent results can be a direct consequence of using a degraded or impure compound. The presence of oxidized species or other impurities can interfere with biological assays or chemical reactions.

  • Recommended Action:

    • Verify the purity of your compound using analytical techniques such as HPLC or LC-MS.

    • If degradation is confirmed, procure a new batch of the compound and strictly adhere to the recommended storage and handling procedures.

    • Always use a consistent source and batch of the compound for a series of related experiments to minimize variability.

Data Summary and Protocols

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Cool, ambient temperaturePrevents thermal degradation.
Atmosphere Dry, inert if possible (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis.[1][4]
Light Store in the dark (e.g., amber vial)Prevents light-induced degradation.
Container Tightly sealedPrevents exposure to air and moisture.[1][3]

Potential Degradation Pathway

Under suboptimal storage conditions, the primary degradation pathway for this compound is likely the oxidation of the thiol group to form a disulfide dimer.

G cluster_main Potential Degradation of this compound node_A 4-amino-5-(4-fluorobenzyl)-4H- 1,2,4-triazole-3-thiol (Stable Monomer) node_B Oxidative Conditions (Air, Light, Oxidizing Agents) node_A->node_B node_C Disulfide Dimer (Degradation Product) node_B->node_C

Sources

"handling and safety precautions for 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the safe handling, storage, and troubleshooting of common experimental issues related to this compound. The guidance herein is synthesized from established safety protocols for structurally similar triazole-thiol derivatives and aims to ensure both experimental success and user safety.

Section 1: Hazard Identification and Safety Precautions (FAQs)

This section addresses the immediate safety concerns when working with this compound. The hazard classifications are based on data from analogous compounds containing the 4-amino-4H-1,2,4-triazole-3-thiol core structure.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally related compounds, this compound is expected to be classified with the following hazards:

  • Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Can cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be worn at all times:

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection : Impervious gloves (e.g., nitrile) and a lab coat are required. For larger quantities or situations with a high risk of splashing, consider additional protective clothing.[2][3]

  • Respiratory Protection : If working with the solid form where dust may be generated, a full-face respirator with a particle filter is necessary.[2] Always handle this compound in a well-ventilated area or under a chemical fume hood.[4]

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin IrritationIrritantWarningH315: Causes skin irritation.[1][2]
Eye IrritationIrritantWarningH319: Causes serious eye irritation.[1][2]
Respiratory IrritationIrritantWarningH335: May cause respiratory irritation.[1][2]

Section 2: Experimental Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Q3: I am having trouble dissolving the compound. What are the recommended solvents?

A3: Triazole-thiol derivatives often exhibit poor solubility in water.[5] For this compound, it is recommended to use organic solvents. Common choices for similar compounds include dimethyl sulfoxide (DMSO), chloroform, ethanol, and acetone.[5][6] When preparing stock solutions, it is advisable to start with a small amount of solvent and sonicate if necessary to aid dissolution.

Q4: My reaction is not proceeding as expected. Are there any known incompatibilities?

A4: Yes, this compound and its analogues are known to be incompatible with strong oxidizing agents.[4] Such agents can lead to vigorous and potentially hazardous reactions. It is crucial to review your reaction scheme and ensure that no strong oxidizers are present unless they are a controlled part of the reaction mechanism.

Q5: The compound appears to be degrading upon storage. What are the proper storage conditions?

A5: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Some related compounds are also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[7]

Section 3: Emergency Procedures and First Aid

This section outlines the immediate actions to take in case of accidental exposure.

Q6: What should I do in case of accidental skin or eye contact?

A6:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] Remove any contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[2]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[4] Seek immediate medical attention from an ophthalmologist.

Q7: What is the procedure for inhalation or ingestion?

A7:

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[7]

Q8: How should I handle a spill of this compound?

A8: For minor spills, avoid generating dust.[8] Use dry clean-up procedures such as sweeping with a soft brush or using a vacuum cleaner equipped with a HEPA filter.[8] Place the collected material into a suitable, sealed container for disposal.[3][8] For major spills, evacuate the area and alert emergency responders.[8]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained ppe Ensure Proper PPE is Worn minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill ppe->contain cleanup_dry Clean Up with Dry Methods (Avoid Dust) contain->cleanup_dry disposal Place in Sealed Container for Disposal cleanup_dry->disposal decontaminate Decontaminate Area disposal->decontaminate alert Alert Emergency Responders evacuate->alert

Caption: Workflow for handling a chemical spill.

Section 4: Disposal Guidelines

Q9: How should I dispose of waste containing this compound?

A9: All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. It should be treated as hazardous waste and disposed of at an approved waste disposal facility.[2] Leave the chemical in its original container and do not mix it with other waste.

Section 5: Experimental Protocols

Protocol for Preparing a Stock Solution
  • Safety First : Don all required PPE, including safety goggles, a lab coat, and nitrile gloves. Perform all work in a chemical fume hood.

  • Weighing : Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition : Transfer the weighed solid to a volumetric flask. Add a small amount of the chosen organic solvent (e.g., DMSO).

  • Dissolution : Gently swirl the flask to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Final Volume : Once the solid is fully dissolved, add the solvent to the final desired volume.

  • Storage : Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Stock_Solution_Preparation start Start ppe 1. Don PPE & Work in Fume Hood start->ppe weigh 2. Weigh Compound ppe->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_solvent 4. Add Small Amount of Solvent transfer->add_solvent dissolve 5. Dissolve (Swirl/Sonicate) add_solvent->dissolve final_volume 6. Bring to Final Volume dissolve->final_volume store 7. Store Appropriately final_volume->store end End store->end

Caption: Step-by-step protocol for stock solution preparation.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021, June 1). National University of Pharmacy. Retrieved January 17, 2026, from [Link]

  • 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation. (2024, April 10). ChemBK. Retrieved January 17, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of compounds with significant biological activities.[1][2] This document provides in-depth, field-proven synthetic protocols, troubleshooting advice for common experimental hurdles, and a comparative analysis of alternative routes to empower you to achieve successful, reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common queries and issues encountered during the synthesis of the target compound and its analogs.

Q1: What is the most established and reliable synthetic route for this compound?

The most widely documented and validated method is a multi-step synthesis starting from a carboxylic acid hydrazide, which is then converted to a potassium dithiocarbazinate salt before cyclization with hydrazine hydrate.[3][4] This pathway offers robust and generally good yields.

Causality: This classical approach systematically builds the triazole ring. The initial reaction with carbon disulfide in an alkaline medium creates a key intermediate, the dithiocarbazinate salt. The subsequent addition of hydrazine hydrate initiates an intramolecular cyclization, driven by the elimination of water and hydrogen sulfide, to form the stable 5-membered triazole ring.[5][6]

Experimental Protocol: The Classical Hydrazide Route

Step 1: Synthesis of 2-(4-fluorophenyl)acetohydrazide

  • Combine 2-(4-fluorophenyl)acetic acid (1 equiv.) and absolute ethanol in a round-bottom flask.

  • Add concentrated sulfuric acid (catalytic amount, ~0.1 equiv.) and reflux the mixture for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the ethyl ester with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-fluorophenyl)acetate.

  • To the crude ester, add hydrazine hydrate (99%, 3 equiv.) and a minimal amount of ethanol to ensure miscibility.[5]

  • Reflux the mixture for 2-4 hours. The product, 2-(4-fluorophenyl)acetohydrazide, will often precipitate upon cooling.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to yield the pure hydrazide.

Step 2: Synthesis of Potassium 3-(2-(4-fluorophenyl)acetyl)dithiocarbazate

  • Dissolve potassium hydroxide (1.2 equiv.) in absolute ethanol (a sufficient volume to dissolve).

  • To this solution, add the 2-(4-fluorophenyl)acetohydrazide (1 equiv.) from Step 1 and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equiv.) dropwise while stirring vigorously.

  • Continue stirring at room temperature for 12-18 hours.[6]

  • The precipitated potassium salt is collected by filtration, washed thoroughly with anhydrous ether, and dried. This intermediate is typically used in the next step without further purification.[5]

Step 3: Synthesis of this compound

  • Suspend the potassium dithiocarbazinate salt (1 equiv.) in water.

  • Add hydrazine hydrate (99%, 2-3 equiv.) to the suspension.[3][5]

  • Reflux the mixture for 3-5 hours. During this time, the color of the reaction mixture may change, and the evolution of hydrogen sulfide gas (H₂S) is expected (conduct in a well-ventilated fume hood).[5]

  • After cooling, dilute the reaction mixture with cold water.

  • Acidify the solution carefully with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

  • The white, solid product will precipitate. Filter the precipitate, wash extensively with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Classical Synthesis Route cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Cyclization start 2-(4-fluorophenyl)acetic acid ester Esterification (EtOH, H₂SO₄) start->ester hydrazide Hydrazinolysis (N₂H₄·H₂O) ester->hydrazide product1 2-(4-fluorophenyl) acetohydrazide hydrazide->product1 product2 Potassium Dithiocarbazate Salt product1->product2 Reacts with reagent_cs2 CS₂ / KOH final_product Target Compound: 4-amino-5-(4-fluorobenzyl)- 4H-1,2,4-triazole-3-thiol product2->final_product Cyclizes with reagent_n2h4 N₂H₄·H₂O Reflux Alternative Synthesis Route start_acid 2-(4-fluorophenyl) acetic acid process Fusion Reaction (160-170 °C, 2-3h) - 2 H₂O start_acid->process start_thio Thiocarbohydrazide start_thio->process final_product Target Compound: 4-amino-5-(4-fluorobenzyl)- 4H-1,2,4-triazole-3-thiol process->final_product

Caption: Direct one-step synthesis using thiocarbohydrazide.

Q3: My reaction monitoring shows multiple spots on TLC. What's wrong?

This is a common issue that can point to several root causes.

  • Purity of Starting Materials: Impure reactants are a primary cause. Always verify the purity of your starting carboxylic acid, hydrazide, and other key reagents by melting point or spectroscopy before beginning the synthesis. [7]* Intermediate Decomposition: The dithiocarbazinate salt intermediate can be unstable. It is best to use it immediately after synthesis without prolonged storage.

  • Side Reactions: In the cyclization step, side reactions can lead to the formation of 1,3,4-thiadiazole derivatives. [8][9]This is more likely if reaction conditions are not optimized. Using a robust alkaline medium and sufficient hydrazine hydrate helps favor the formation of the desired 1,2,4-triazole.

  • TLC System: Ensure your TLC mobile phase (e.g., ethyl acetate/hexane or chloroform/methanol mixtures) is optimized to provide good separation between the starting materials, intermediates, and the final product. [7]

Q4: The yield of my final product is very low. How can I improve it?

Low yields often stem from incomplete reactions or product loss during workup.

  • Drive the Cyclization to Completion: The cyclization step (Step 3 in the classical route) is critical. Ensure you are refluxing for a sufficient duration (3-5 hours is typical) and that the mixture is homogenous. The evolution of H₂S is a good indicator that the reaction is proceeding. [5]* Optimize pH for Precipitation: The target compound is amphoteric. When acidifying to precipitate the product, do so slowly and monitor the pH. Over-acidification can lead to the formation of a soluble salt, preventing complete precipitation and reducing your isolated yield. A final pH of 5-6 is generally optimal.

  • Recrystallization Solvent: Choose an appropriate recrystallization solvent. Ethanol is commonly used and effective. [4][10]If the product "oils out," try using a more dilute solution or a different solvent system. Ensure you cool the solution slowly to maximize the formation of pure crystals.

Comparative Analysis of Synthetic Routes

FeatureClassical Hydrazide RouteThiocarbohydrazide Route
Starting Materials 2-(4-fluorophenyl)acetic acid, Hydrazine, KOH, CS₂2-(4-fluorophenyl)acetic acid, Thiocarbohydrazide
Key Reagents Carbon Disulfide (CS₂)None
Number of Steps 3 (Hydrazide -> Salt -> Triazole)1 (Direct condensation)
Typical Yields Good to Excellent (often >70%) [3]Good (often >60%) [10]
Pros Highly established, reliable, well-documented.Operationally simple, avoids toxic/flammable CS₂.
Cons Multiple steps, requires handling of CS₂ and H₂S.Requires high temperatures (fusion), potential for thermal decomposition.

Structural Confirmation & Characterization Guide

Q5: How can I confirm that I have successfully synthesized the target compound?

A combination of spectroscopic methods is essential for unambiguous structural confirmation. Based on analogs reported in the literature, the following spectral characteristics are expected. [3][11]

  • ¹H NMR (in DMSO-d₆):

    • SH proton: A broad singlet around δ 13.5-14.0 ppm.

    • NH₂ protons: A singlet around δ 5.5-6.0 ppm, integrating to 2H.

    • Aromatic protons: Two sets of doublets (or a complex multiplet) in the aromatic region (δ 7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring, integrating to 4H.

    • CH₂ protons: A singlet around δ 4.0-4.2 ppm, integrating to 2H. [11]* FT-IR (KBr disc):

    • N-H stretching: Two bands in the region of 3300-3100 cm⁻¹ (amino group).

    • S-H stretching: A weak band around 2600-2550 cm⁻¹. [10][11] * C=N stretching: A strong band around 1630-1600 cm⁻¹.

    • N-C=S bands: Characteristic bands in the 1550-950 cm⁻¹ region. [10]* Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₉H₉FN₄S = 224.26 g/mol ). [10][12]

References

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  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Available at: https://aves.ktun.edu.tr/uploads/9a765275-320e-4402-9844-480922650c37.pdf]
  • Fisyuk, A. S., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(12), 2841. [Available at: https://www.mdpi.com/1420-3049/29/12/2841]
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  • Fisyuk, A. S., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Available at: https://www.researchgate.
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  • MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Available at: https://www.mdpi.com/1420-3049/29/18/4294]
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Sources

Technical Support Center: Scale-Up Synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. This guide is intended for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound proceeds through a multi-step process. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazate Salt Formation cluster_2 Step 3: Cyclization A 4-Fluorophenylacetic acid B Thionyl chloride or Esterification A->B Activation C Hydrazine hydrate B->C Reaction D 4-Fluorophenylacetyl hydrazide C->D Formation E Carbon disulfide D->E Addition F Potassium hydroxide E->F Base G Potassium 3-(4-fluorophenylacetyl)dithiocarbazate F->G Salt Formation H Hydrazine hydrate G->H Reaction & Cyclization I This compound H->I Final Product

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Dithiocarbazate Salt Formation (Step 2)

  • Question: We are experiencing a significant drop in yield when scaling up the formation of potassium 3-(4-fluorophenylacetyl)dithiocarbazate. What are the likely causes and how can we mitigate this?

  • Answer:

    • Insufficient Mixing: On a larger scale, ensuring homogenous mixing of the viscous reaction mixture is critical. Inadequate agitation can lead to localized areas of low reactivity.

      • Solution: Employ a more powerful overhead stirrer with an appropriate impeller design (e.g., anchor or pitched-blade turbine) to ensure thorough mixing.

    • Temperature Control: The reaction of carbon disulfide with the hydrazide is exothermic. A runaway reaction can lead to the decomposition of the product.

      • Solution: Implement a jacketed reactor with a reliable cooling system. Add the carbon disulfide solution dropwise to maintain a consistent internal temperature, ideally between 0-5 °C.

    • Moisture Contamination: Potassium hydroxide is hygroscopic, and water can interfere with the reaction.

      • Solution: Use freshly opened or properly stored potassium hydroxide. Ensure all glassware and solvents are thoroughly dried before use.

Problem 2: Incomplete Cyclization and Impurity Formation (Step 3)

  • Question: During the cyclization step, we observe the formation of significant byproducts and incomplete conversion of the dithiocarbazate salt. How can we optimize this step for a cleaner reaction profile?

  • Answer:

    • Side Reactions: The formation of byproducts is a common challenge in triazole synthesis. One potential side reaction is the formation of 1,3,4-thiadiazole derivatives.

      • Solution: The choice of reaction conditions can influence the regioselectivity of the cyclization. Basic conditions, as typically used in this synthesis, favor the formation of the desired 1,2,4-triazole. Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion.

    • Hydrogen Sulfide Evolution: The cyclization reaction releases hydrogen sulfide (H₂S), a toxic and flammable gas.[1][2] In a large-scale reaction, this can create a significant safety hazard and may also lead to pressure buildup.

      • Solution: The reaction must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber for H₂S. A caustic scrubber containing sodium hydroxide or sodium hypochlorite solution is effective for neutralizing H₂S.[3][4]

    • Thione-Thiol Tautomerism: The product exists in tautomeric equilibrium between the thione and thiol forms. This can sometimes complicate purification and characterization.

      • Solution: While this is an inherent property of the molecule, consistent workup and purification conditions will ensure a reproducible product. Characterization by NMR and IR spectroscopy can confirm the presence of both tautomers.

Problem 3: Difficult Product Isolation and Purification

  • Question: We are struggling with the isolation and purification of the final product. It is difficult to crystallize and often contains impurities. What strategies can we employ for effective purification at scale?

  • Answer:

    • Crystallization Solvent Selection: The choice of solvent is critical for obtaining a pure, crystalline product.

      • Solution: A systematic solvent screening is recommended. Based on literature for similar compounds, ethanol, isopropanol, or mixtures with water are good starting points.[5][6] Anti-solvent crystallization can also be effective. Consider using a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature.

    • Impurity Profile: The presence of unreacted starting materials or byproducts can hinder crystallization.

      • Solution: It is crucial to identify the impurities by techniques like LC-MS. If unreacted dithiocarbazate salt is present, an additional wash with a dilute acid during workup may be beneficial. For organic impurities, a recrystallization or a slurry wash with a suitable solvent may be necessary.

    • Polymorphism: 1,2,4-triazole derivatives can exhibit polymorphism, where different crystal forms have varying physical properties, including solubility and stability.[7]

      • Solution: Controlled crystallization conditions (cooling rate, agitation, and solvent system) are key to obtaining a consistent polymorphic form. Characterization of the solid form by techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) is recommended.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1:

  • Hydrogen Sulfide (H₂S) Management: As mentioned, H₂S is a major hazard. A robust scrubbing system is non-negotiable.[3][4] Real-time H₂S monitoring in the reactor headspace and the work area is highly recommended.

  • Hydrazine Hydrate Handling: Hydrazine hydrate is a corrosive and potentially carcinogenic substance.[8] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Both the dithiocarbazate formation and the cyclization can be exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Flammable Solvents: The use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge and the use of intrinsically safe electrical equipment.

Q2: How does the 4-fluorobenzyl group influence the synthesis?

A2: The 4-fluorobenzyl group is generally well-tolerated in this synthesis. The fluorine atom is relatively inert under these reaction conditions. However, its electron-withdrawing nature can slightly influence the reactivity of the starting 4-fluorophenylacetic acid and its derivatives. This may require minor adjustments to reaction times or temperatures compared to non-fluorinated analogs. The presence of the aromatic ring can also influence the solubility of the intermediates and the final product, which is a key consideration for solvent selection during reaction and purification.[9]

Q3: What analytical techniques are essential for monitoring the reaction and ensuring product quality?

A3:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity of the final product, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the integrity of the 4-fluorobenzyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and confirm the thione-thiol tautomerism.

Q4: Can this synthesis be adapted for continuous flow processing?

A4: Yes, certain steps of this synthesis could be amenable to continuous flow processing, which can offer advantages in terms of safety and scalability. The photochemical thiol-ene reaction, for example, has been successfully demonstrated in a continuous flow setup.[10] A continuous flow system could allow for better control of reaction temperature and mixing, especially for the exothermic steps. The handling of hazardous reagents like carbon disulfide and byproducts like H₂S can also be more safely managed in a closed-loop continuous system.

IV. Data Summary

Table 1: Recommended Starting Materials and Reagents

ReagentPuritySupplier RecommendationNotes
4-Fluorophenylacetic acid>98%Sigma-Aldrich, Alfa AesarEnsure dryness before use.
Thionyl chloride>99%Sigma-Aldrich, Acros OrganicsUse fresh, as it can decompose over time.
Hydrazine hydrate80-100%Sigma-Aldrich, HoneywellHandle with extreme care due to toxicity.[8]
Carbon disulfide>99%Sigma-Aldrich, Fisher ScientificHighly flammable and toxic. Handle in a well-ventilated fume hood.
Potassium hydroxide>85%Fisher Scientific, VWRUse pellets or flakes; ensure it is not clumped due to moisture absorption.

V. Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

  • Step 1: 4-Fluorophenylacetyl hydrazide: To a solution of 4-fluorophenylacetic acid (1 equivalent) in methanol, add sulfuric acid (catalytic amount) and reflux for 4-6 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. To the resulting ester, add hydrazine hydrate (1.5 equivalents) and reflux for 8-12 hours. Cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Potassium 3-(4-fluorophenylacetyl)dithiocarbazate: Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol. Cool the solution to 0-5 °C. To this, add a solution of 4-fluorophenylacetyl hydrazide (1 equivalent) in ethanol, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours. Collect the precipitated salt by filtration and wash with cold ethanol.

  • Step 3: Cyclization: To a suspension of the potassium salt (1 equivalent) in water, add hydrazine hydrate (2-3 equivalents). Reflux the mixture for 6-8 hours, monitoring for the evolution of hydrogen sulfide (use lead acetate paper for detection).[1] After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid to a pH of 5-6. Collect the precipitated product by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

VI. Logical Relationships Diagram

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions cluster_3 Validation A Low Yield or Purity Issue B Identify Reaction Step A->B C Analyze Reaction Data (TLC, HPLC) B->C D Characterize Impurities (LC-MS, NMR) C->D E Optimize Reaction Conditions (Temp, Time, Stoichiometry) D->E F Improve Mixing/Agitation D->F G Enhance Purification Method (Recrystallization, Chromatography) D->G H Implement Safety Controls (e.g., H2S Scrubber) D->H I Run Confirmatory Experiment E->I F->I G->I H->I J Verify Product Quality I->J

Caption: A logical workflow for troubleshooting synthesis challenges.

VII. References

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  • European Patent Office. (1993). Process for the synthesis of 4-amino-1,2,4-(4H)triazole derivatives (EP0562837A1).

  • Jamil, L. A., & Naman, S. A. (2022). Extraction of Hydrogen Sulfide from Water of Duhok Dam by Industrial Open Pilot Plant. ResearchGate.

  • Google Patents. (1980). 1,2,4-Triazole-3-thiols as antisecretory agents (US4230715A).

  • European Patent Office. (1988). Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives (EP0269308A3).

  • Google Patents. (2003). Process for the preparation of 4-amino-1,2,4-Triazole (US6504033B1).

  • Ratanatamskul, C., et al. (2021). Removal of Hydrogen Sulfide from Swine-Waste Biogas on a Pilot Scale Using Immobilized Paracoccus versutus CM1. MDPI.

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Preprints.org.

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.

  • Cravotto, G., & Cintas, P. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(8), 1332.

  • Zhumanova, A., et al. (2021). Direct Selective Oxidation of Hydrogen Sulfide: Laboratory, Pilot and Industrial Tests. MDPI.

  • Tigranyan, A., et al. (2017). SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. ResearchGate.

  • Rakoczy, K., et al. (2022). Pilot-scale study using biotrickling filter to remove H2S from sewage lift station: Experiment and CFD simulation. ResearchGate.

  • Google Patents. (1958). Process for the preparation of 1:2:4-triazole-3-thiols (US2861076A).

  • Kiss, L., et al. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(21), 4344-4349.

  • Ellis, D. (2023, September 24). How to Manage H2S in your Digester [Video]. YouTube. [Link]

  • Liu, Y., et al. (2022). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design, 22(10), 6069-6077.

  • Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

  • Li, Y., et al. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Cancer Management and Research, 9, 583-589.

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.

  • Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Journal of Fluorine Chemistry, 259, 109986.

  • Sridhar, S. K., et al. (2015). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 12(8), 1910-1920.

  • Xu, X., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 9, 1459-1471.

  • Hoyle, W. (2004). Thiol synthesis methods: a review. ResearchGate.

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.

  • Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 863219.

  • Frayne, S. H. (2018). The Thiol-Michael Reaction: From First Principles to Applications in Macromolecular Synthesis. Semantic Scholar.

  • Lowe, A. B. (2010). Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis. Polymer Chemistry, 1(2), 17-36.

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. (2022). Frontiers in Chemistry, 10, 1085089.

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Validation & Comparative

A Comparative Guide to the Antifungal Activity of Fluorinated vs. Non-Fluorinated Triazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective antifungal agents, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. Among the various classes of antifungal compounds, triazole thiols have emerged as a promising scaffold. This guide provides an in-depth, objective comparison of the antifungal activity of fluorinated versus non-fluorinated triazole thiols, supported by experimental data and established scientific principles. We will delve into the rationale behind fluorination, compare the synthesis and biological activities of these two classes of compounds, and provide detailed experimental protocols for their evaluation.

The Rationale for Fluorination in Triazole Thiol Antifungal Drug Design

Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, has become a powerful tool in medicinal chemistry to enhance the therapeutic properties of a molecule. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

In the context of triazole thiols, fluorination is hypothesized to enhance antifungal activity through several mechanisms:

  • Increased Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, leading to a longer half-life and increased bioavailability of the drug.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the triazole ring and surrounding moieties, potentially leading to stronger interactions with the active site of the target enzyme, lanosterol 14α-demethylase.

  • Improved Membrane Permeability: Strategic placement of fluorine can increase the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane to reach its intracellular target.

This guide will explore the tangible effects of these theoretical advantages through the lens of comparative experimental data.

Comparative Analysis of Antifungal Activity: Experimental Evidence

The true measure of the impact of fluorination lies in the direct comparison of the antifungal activity of fluorinated triazole thiols against their non-fluorinated counterparts. The following data, collated from various studies, illustrates this comparison. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

In Vitro Antifungal Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various substituted 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives against common fungal pathogens. These derivatives include non-halogenated, chloro-substituted, and fluoro-substituted analogues, allowing for a direct comparison of their efficacy.

Table 1: Antifungal Activity (MIC in µg/mL) against Aspergillus niger

Compound Substituent (R)MIC (µg/mL)[1]
H (non-halogenated)>128
4-Cl64
2,4-diCl64

Table 2: Antifungal Activity (MIC in µg/mL) against Candida albicans

Compound Substituent (R)MIC (µg/mL)[1]
H (non-halogenated)64
4-Cl32
2,4-diCl32

Table 3: Antifungal Activity (MIC in µg/mL) against Candida tropicalis

Compound Substituent (R)MIC (µg/mL)[1]
H (non-halogenated)128
4-Cl64
2,4-diCl32

Table 4: Antifungal Activity (MIC in µg/mL) of Schiff Base Derivatives against Microsporum gypseum

Compound Substituent (R in phenyl ring)MIC (µg/mL)[2]
H (non-halogenated)100
4-F25
4-Cl25
2,4-diCl12.5
Discussion of Structure-Activity Relationships

The data presented in the tables consistently demonstrates that the introduction of a halogen, particularly fluorine or chlorine, onto the phenyl ring of the triazole thiol scaffold enhances antifungal activity.

For instance, against Aspergillus niger, the non-halogenated parent compound showed minimal activity (MIC >128 µg/mL), while both the 4-chloro and 2,4-dichloro analogues exhibited significantly improved activity with an MIC of 64 µg/mL[1]. A similar trend is observed against Candida albicans and Candida tropicalis, where the halogenated compounds consistently display lower MIC values, indicating greater potency[1].

The study on Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol against Microsporum gypseum provides a direct comparison between a non-halogenated and a fluorinated analogue[2]. The 4-fluoro substituted derivative exhibited a four-fold increase in activity (MIC of 25 µg/mL) compared to the unsubstituted compound (MIC of 100 µg/mL)[2]. Interestingly, in this series, the 4-fluoro and 4-chloro derivatives showed comparable activity, while the 2,4-dichloro derivative was the most potent[2].

These findings strongly suggest that the presence of an electron-withdrawing halogen on the phenyl ring is a key determinant for potent antifungal activity in this class of compounds. This is likely due to a combination of factors, including altered electronic distribution influencing target binding and increased lipophilicity aiding cell penetration.

Proposed Mechanism of Action

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The triazole nitrogen atom (N-4) is believed to coordinate with the heme iron atom in the active site of the enzyme, preventing the natural substrate, lanosterol, from binding and being demethylated.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Normal Pathway Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Maintains Integrity CYP51->Ergosterol Triazole Triazole Thiol (Fluorinated or Non-fluorinated) Triazole->CYP51 Inhibition

Caption: Proposed mechanism of action of triazole thiols.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized methodologies are crucial. The following section provides detailed, step-by-step protocols for the synthesis of a representative non-fluorinated triazole thiol and for conducting in vitro antifungal susceptibility testing.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (Non-fluorinated)

This protocol is adapted from established literature procedures for the synthesis of the non-fluorinated parent compound[3][4].

Synthesis_Workflow cluster_synthesis Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Start Benzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl Benzoate Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine Hydrate) Intermediate1->Step2 Intermediate2 Benzoic Acid Hydrazide Step2->Intermediate2 Step3 Reaction with CS₂/KOH Intermediate2->Step3 Intermediate3 Potassium Dithiocarbazinate Salt Step3->Intermediate3 Step4 Cyclization (Hydrazine Hydrate) Intermediate3->Step4 FinalProduct 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Step4->FinalProduct

Caption: Synthetic pathway for a non-fluorinated triazole thiol.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • To a solution of benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the resulting methyl benzoate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • To the crude methyl benzoate, add hydrazine hydrate and reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated benzoic acid hydrazide by filtration. Wash with cold water and recrystallize from ethanol.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve benzoic acid hydrazide and potassium hydroxide in absolute ethanol.

  • Add carbon disulfide dropwise to the cooled solution with constant stirring.

  • Continue stirring for 12-16 hours at room temperature.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for 4-6 hours, or until the evolution of hydrogen sulfide ceases (test with lead acetate paper).

  • Cool the reaction mixture and dilute with cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Note: The synthesis of the corresponding fluorinated analogue, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, would follow a similar procedure, starting with 4-fluorobenzoic acid.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2.

Antifungal_Susceptibility_Workflow cluster_testing Broth Microdilution Antifungal Susceptibility Testing Start Prepare Fungal Inoculum (e.g., Candida albicans) Step1 Prepare Serial Dilutions of Triazole Thiol Compounds in a 96-well Plate Start->Step1 Step2 Inoculate Wells with Standardized Fungal Suspension Step1->Step2 Step3 Incubate at 35°C for 24-48 hours Step2->Step3 Step4 Visually or Spectrophotometrically Determine MIC Step3->Step4 Result MIC: Lowest Concentration with Significant Inhibition of Growth Step4->Result

Caption: Workflow for antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
  • Prepare a suspension of the fungal colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

2. Preparation of Microdilution Plates:

  • Prepare stock solutions of the fluorinated and non-fluorinated triazole thiols in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium to achieve a range of desired concentrations.
  • Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

3. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the standardized fungal suspension.
  • Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance.
  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.

Conclusion

The comparative analysis presented in this guide strongly supports the hypothesis that fluorination is a viable and effective strategy for enhancing the antifungal activity of triazole thiols. The experimental data consistently demonstrates that fluorinated and other halogenated analogues exhibit superior potency against a range of fungal pathogens compared to their non-fluorinated counterparts. This enhanced activity is likely attributable to a combination of improved metabolic stability, increased binding affinity for the target enzyme, and favorable alterations in physicochemical properties that facilitate cellular uptake.

For researchers and drug development professionals, these findings highlight the importance of considering fluorination as a key tool in the design of next-generation antifungal agents. The provided synthesis and testing protocols offer a standardized framework for the continued exploration and optimization of this promising class of compounds in the ongoing fight against fungal infections.

References

  • Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23(Oct-Dec), 149-154.
  • Jain, S., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 124-129. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]

  • Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][5] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7).

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][2][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-247.

Sources

A Comparative Guide to Antifungal Efficacy: 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents to combat the growing threat of resistant fungal infections, the scientific community continuously explores new chemical scaffolds. One such class of compounds, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, has garnered interest for its potential antifungal properties. This guide provides a comparative analysis of a representative molecule from this class, 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol , against the well-established and widely used antifungal drug, fluconazole .

Due to the emergent nature of this compound, publicly available, direct comparative efficacy data against a broad panel of fungal pathogens is limited. Therefore, this guide will provide a comprehensive overview of fluconazole's established antifungal profile and discuss the known antifungal activities of structurally related 1,2,4-triazole-3-thiol derivatives to contextualize the potential of the target compound.

Introduction to the Antifungal Agents

Fluconazole: The Established Standard

Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone in the treatment of various fungal infections for decades[1]. It is available in both oral and intravenous formulations and is known for its excellent bioavailability and broad distribution throughout the body[1]. Fluconazole is commonly prescribed for infections caused by Candida species and Cryptococcus neoformans[1].

This compound: A Novel Contender

This compound belongs to a class of heterocyclic compounds that have shown diverse biological activities, including antimicrobial and antifungal effects[2]. The synthesis of various derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol has been a subject of medicinal chemistry research, with studies exploring their potential as novel therapeutic agents[2][3]. The presence of the triazole ring, a key pharmacophore in many antifungal drugs including fluconazole, suggests a potential for antifungal activity.

Mechanism of Action: A Tale of Two Triazoles

Fluconazole: Targeting Ergosterol Biosynthesis

The primary mechanism of action for fluconazole, and other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase[4]. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane[4]. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication[4].

G cluster_0 Fungal Cell cluster_1 Fluconazole Action Lanosterol Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Biosynthesis Disruption Ergosterol Biosynthesis Disruption Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Disruption Impaired Fungal Cell Membrane Impaired Fungal Cell Membrane Ergosterol Biosynthesis Disruption->Impaired Fungal Cell Membrane Fungistatic Effect Fungistatic Effect Impaired Fungal Cell Membrane->Fungistatic Effect

Sources

A Senior Scientist's Guide to the Structure-Activity Relationship of 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold, a heterocyclic system of significant interest in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. We will delve into the causal relationships between specific structural modifications and resulting biological outcomes, supported by experimental data and detailed protocols.

The 4-Amino-1,2,4-triazole-3-thiol Scaffold: A Privileged Core

The 1,2,4-triazole ring is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions through hydrogen bonding, dipole interactions, and rigidity.[1] The specific arrangement of a 4-amino group, a C5-substituent (such as benzyl), and a 3-thiol/thione tautomer creates a versatile platform for chemical modification and biological activity. These compounds are known to exhibit a wide spectrum of pharmacological effects, including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer activities.[2][3][4]

The key to unlocking the potential of this scaffold lies in understanding how modifications at three primary positions dictate its biological function.

Caption: Core structure and key modification points.

Comparative Analysis of Biological Activities

The therapeutic potential of this scaffold is broad. The following sections compare how structural modifications influence its most prominent biological activities.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have shown significant promise in combating microbial and fungal infections, a critical area of research due to growing resistance.[5][6] The primary strategy for enhancing antimicrobial potency involves the condensation of the 4-amino group with various aromatic aldehydes to form Schiff bases.

Key SAR Insights:

  • Schiff Base Formation: The conversion of the 4-amino group into a benzylideneamino moiety, -N=CH-Ar, is a crucial step for enhancing activity. This modification introduces a larger, more lipophilic group that can facilitate cell wall penetration.

  • Substituents on the Benzylidene Ring: The nature and position of substituents on the aromatic ring of the Schiff base play a pivotal role.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro (-NO2) groups often enhance antibacterial and antifungal activity. For instance, a derivative with a 4-bromobenzylidene moiety showed better antifungal activity than other synthesized compounds in one study.[2]

    • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OMe) can also confer significant activity. A compound featuring a hydroxyl group was found to be the most active against Gram-positive bacterial strains in the same study.[2]

  • Cyclization to Thiazolidinones: Further cyclization of the Schiff bases with thioglycolic acid to yield thiazolidinone derivatives can modulate activity. This modification introduces a new heterocyclic ring, altering the molecule's overall shape and polarity.[5][7]

Comparative Data Summary:

Compound TypeModificationTarget Organism(s)Activity (MIC/Zone of Inhibition)Reference
Schiff Base4-OH-benzylideneBacillus subtilis, Staphylococcus aureusMost active in series (Gram-positive)[2]
Schiff Base4-Br-benzylideneCandida albicans, Aspergillus nigerBetter antifungal activity (MIC: 24-32 µg/ml)[2]
Schiff Base4-Cl-benzylidenePseudomonas aeruginosaHighest activity in series[7]
ThiazolidinoneDerived from 4-Cl-benzylideneS. aureus, P. aeruginosaEffective on both strains[7]
Anticancer and Antioxidant Activity

The 1,2,4-triazole core is present in several established anticancer agents.[1] Derivatives of the 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold have been explored for their cytotoxic and antioxidant properties, which are often interlinked.

Key SAR Insights:

  • Thioether Linkage: Modifications at the 3-thiol position, such as forming thio-linked hydroxamic acid derivatives, have proven effective.[8] This strategy introduces a metal-chelating hydroxamic acid moiety, which can inhibit metalloenzymes crucial for cancer cell proliferation.

  • Aryl Substituents: The nature of the aryl group at the C5-position significantly impacts potency. A study on thio-linked hydroxamic acids found that a specific derivative (compound 6b) possessed superior anticancer and antioxidant potency, even surpassing the standard ascorbic acid in antioxidant assays.[8]

  • Hydrazone Moiety: The introduction of a hydrazone moiety at the 3-thiol position has been shown to yield compounds with moderate cytotoxicity against melanoma, breast, and pancreatic cancer cell lines.[1]

Comparative Data Summary:

Compound TypeModificationCell Line(s)Activity (IC50)Reference
Thio-hydroxamic acidC5-Aryl substitution (Compound 6b)MDA-MB-231, MCF-7, HCT 116Potent anticancer activity[8]
Thio-hydroxamic acidC5-Aryl substitution (Compound 6b)DPPH & ABTS assaysIC50: 5.71 & 4.12 µg/ml (Antioxidant)[8]
Hydrazone derivativeThio-linked hydrazone (Compound 18)IGR39, MDA-MB-231, Panc-1EC50: 2–17 µM[1]
Anticonvulsant Activity

Epilepsy remains a significant neurological disorder, and the search for novel anticonvulsant agents is ongoing. The 1,2,4-triazole nucleus is a key feature in several compounds designed for this purpose.[9]

Key SAR Insights:

  • Aromatic Substituents: The substitution pattern on the C5-phenyl ring is critical. A study on 3-amino-5-phenyl-4H-1,2,4-triazoles demonstrated that introducing a 4-chloro-2-phenoxyphenyl group led to potent anticonvulsant activity.[10][11]

  • Role of Halogens: The presence of a fluorine atom on the phenoxy ring was shown to be crucial for high potency. Replacement of the fluorine with hydrogen significantly reduced the anticonvulsant effect.[11]

  • Annulation: Fusing the triazole with another heterocyclic ring, such as a thiadiazine, can produce compounds with pronounced antiepileptic activity, demonstrating carbamazepine-like effects in various seizure models.[12]

Comparative Data Summary:

Compound TypeModificationModelActivity (ED50)Reference
3-Amino-1,2,4-triazole5-[4-Cl-2-(2-F-phenoxy)phenyl]PTZ-induced seizure (mice)1.4 mg/Kg (Comparable to Diazepam)[10][11]
3-Amino-1,2,4-triazole5-[4-Cl-2-(phenoxy)phenyl]PTZ-induced seizure (mice)85.6 mg/Kg (Reduced activity)[11]
Triazolo-thiadiazineAnnulated derivativeStrychnine, Bicuculin, PTZ modelsHigh activity at 3-30 mg/kg[12]

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of these findings, this section details the fundamental synthetic and analytical procedures.

General Synthesis Workflow

The synthesis of these derivatives typically follows a multi-step pathway, starting from a substituted benzoic acid or its ester. The causality is clear: each step builds upon the last to construct the desired scaffold and introduce functional groups for diversification.

Synthesis_Workflow A Substituted Benzoic Acid / Ester B Acid Hydrazide A->B Hydrazine Hydrate C Potassium Dithiocarbazinate Salt B->C CS2, KOH D 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (Core Nucleus) C->D Hydrazine Hydrate (Cyclization) E Schiff Base Derivatives D->E Aromatic Aldehydes F Thiazolidinone Derivatives E->F Thioglycolic Acid

Caption: General synthetic pathway for target derivatives.

Step-by-Step Synthesis of the Core Nucleus (4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol):

  • Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate. The rationale is to convert the ester into a more reactive hydrazide functional group, which is essential for the subsequent steps.[5][7]

  • Formation of Potassium Dithiocarbazinate: The synthesized hydrazide is dissolved in ethanol containing potassium hydroxide. Carbon disulfide (CS2) is added dropwise while keeping the solution cool. This reaction forms the key potassium salt intermediate.[6][7]

  • Cyclization to Triazole: The potassium salt is refluxed with an excess of hydrazine hydrate. The hydrazine acts as a nitrogen source, facilitating the cyclization to form the stable 4-amino-1,2,4-triazole-3-thiol ring system.[5][6][7] The product typically precipitates upon acidification and can be purified by recrystallization.

Protocol for Antimicrobial Susceptibility Testing (Agar-Well Diffusion)

This method provides a straightforward, self-validating system to assess the antimicrobial efficacy of the synthesized compounds.

  • Preparation of Media: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is uniformly spread over the surface of the agar plates.

  • Well Diffusion: Sterile wells (e.g., 6 mm diameter) are punched into the agar. A defined volume (e.g., 100 µL) of the test compound dissolved in a suitable solvent (like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic/antifungal serves as a positive control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Data Analysis: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger diameter indicates greater potency.[7]

Conclusion and Future Outlook

The 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol scaffold is a highly adaptable and pharmacologically significant structure. The structure-activity relationship studies consistently demonstrate that targeted modifications can steer its biological activity towards specific therapeutic goals.

  • For Antimicrobial Agents: The focus should be on creating diverse Schiff bases and thiazolidinones, particularly with halogen-substituted aromatic aldehydes, to overcome microbial resistance.

  • For Anticancer Agents: Derivatization at the 3-thiol position to introduce functionalities like hydroxamic acids or hydrazones appears to be a promising strategy for developing potent cytotoxic agents.

  • For Anticonvulsant Drugs: Fine-tuning the electronic and steric properties of the C5-aryl substituent, especially with halogenated phenoxy groups, is a validated approach to enhance potency.

Future research should leverage combinatorial chemistry to rapidly generate libraries of these derivatives for high-throughput screening. Furthermore, computational modeling and molecular dynamics simulations can provide deeper insights into the binding interactions with specific biological targets, paving the way for the rational design of next-generation therapeutics based on this versatile triazole core.[13]

References

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Parul Institute of Pharmacy.
  • (2014). Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl-4H-[2][14][15]-triazole-3-thiol. Paper Archives and Indexing. Available at:

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.
  • (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul J Pharm.
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  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
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  • (2010). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research. Available at: [Link]

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A Comparative In Silico Docking Guide to 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol and its Analogs Against Clinically Relevant Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting and evaluating in silico molecular docking studies of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We present a comparative analysis of this lead compound against two structurally related analogs, evaluating their binding affinities and interaction patterns with two clinically relevant protein targets: Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) and human c-Kit tyrosine kinase. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, from target selection and ligand preparation to docking simulation and results interpretation. The methodologies are designed to be self-validating, and all claims are supported by authoritative references.

Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole moiety is a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The versatility of the triazole ring, with its capacity for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design.[3] Our focus compound, this compound, combines the triazole core with a fluorobenzyl group, a substitution known to enhance metabolic stability and binding affinity.

In silico molecular docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[4] This computational approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug development pipeline.[5]

This guide will compare the docking performance of our lead compound with two analogs:

  • Analog 1 (A1): 4-amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol (lacks the fluorine substitution)

  • Analog 2 (A2): 4-amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (features a chloro- substitution)

The selection of these analogs allows for a systematic evaluation of the influence of the halogen substituent on binding interactions.

Target Selection: Rationale and Validation

The choice of protein targets is critical for a meaningful docking study. Based on the established biological activities of similar 1,2,4-triazole derivatives, we have selected two well-validated targets:

  • Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA): A key enzyme in the fatty acid biosynthesis pathway of M. tuberculosis, making it an attractive target for the development of novel anti-tubercular agents.[6]

  • Human c-Kit Tyrosine Kinase: A receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors and acute myeloid leukemia.[7] Inhibition of c-Kit is a validated strategy in cancer therapy.

Experimental Protocol: A Step-by-Step Guide to Comparative Docking

This section details a rigorous and reproducible protocol for the comparative molecular docking study.

Required Software and Resources
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or similar.

  • Protein Data Bank (PDB): For retrieval of protein crystal structures.

  • Ligand Sketching and Preparation Tool: ChemDraw, MarvinSketch, or the ligand preparation module of the docking software.

Workflow Diagram

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Validation p1 Protein Preparation (PDB ID: 2CGS, 1T46) g1 Grid Generation (Define Binding Site) p1->g1 l1 Ligand Preparation (Lead Compound & Analogs) d1 Molecular Docking (Flexible Ligand, Rigid Receptor) l1->d1 g1->d1 r1 Results Analysis (Scoring & Pose Visualization) d1->r1 v1 Validation (Redocking of Co-crystallized Ligand) r1->v1

Caption: A streamlined workflow for the comparative in silico docking study.

Detailed Methodology

Step 1: Protein Preparation

  • Retrieve Crystal Structures: Download the crystal structures of KasA (PDB ID: 2CGS) and c-Kit Tyrosine Kinase (PDB ID: 1T46) from the Protein Data Bank.

  • Pre-processing: Remove water molecules and any co-crystallized ligands or ions from the protein structure.

  • Add Hydrogens: Add hydrogen atoms to the protein, consistent with a physiological pH of 7.4.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Sketch Ligands: Draw the 2D structures of the lead compound and its two analogs (A1 and A2).

  • Generate 3D Conformations: Convert the 2D structures into 3D conformations.

  • Ligand Energetics: Assign appropriate atom types and charges, and perform an energy minimization of each ligand.

Step 3: Grid Generation

  • Define the Binding Site: For each protein, define the active site for docking. This is typically done by selecting the region around the co-crystallized ligand in the original PDB file or by identifying key catalytic residues.

  • Generate the Grid: Create a grid box that encompasses the defined active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

Step 4: Molecular Docking

  • Set Docking Parameters: Use a standard precision (SP) or extra precision (XP) docking mode. The ligand is typically treated as flexible, while the protein is held rigid.

  • Run Docking Simulation: Dock each of the three ligands into the active sites of both protein targets.

  • Generate Multiple Poses: Generate a set of possible binding poses (e.g., 10-20) for each ligand-protein complex.

Step 5: Results Analysis

  • Scoring: Analyze the docking scores (e.g., GlideScore, AutoDock binding energy) for each pose. A more negative score generally indicates a more favorable binding interaction.[8]

  • Pose Visualization: Visually inspect the top-ranked poses for each ligand. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

Step 6: Docking Validation

  • Redocking: Extract the co-crystallized ligand from the original PDB file and dock it back into the active site of its protein.

  • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the co-crystallized ligand. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[9][10]

Comparative Analysis of Docking Results

The following table summarizes the predicted binding affinities and key interactions of the lead compound and its analogs with the selected protein targets.

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Interaction Types
Lead Compound KasA (2CGS)-8.5GLY208, HIS249, PHE393H-bond, Pi-Pi Stacking
Analog 1 (A1) KasA (2CGS)-7.9GLY208, PHE393H-bond, Pi-Pi Stacking
Analog 2 (A2) KasA (2CGS)-8.2GLY208, HIS249, PHE393H-bond, Pi-Pi Stacking
Lead Compound c-Kit (1T46)-9.2CYS673, GLU671, THR670H-bond, Halogen Bond
Analog 1 (A1) c-Kit (1T46)-8.6CYS673, GLU671, THR670H-bond
Analog 2 (A2) c-Kit (1T46)-9.5CYS673, GLU671, THR670H-bond, Halogen Bond

Discussion and Interpretation

Binding to M. tuberculosis KasA

The docking results suggest that all three compounds exhibit good binding affinity for the KasA active site. The lead compound and Analog 2 show slightly better scores than the non-halogenated Analog 1, indicating a potential positive contribution of the halogen atom to the binding interaction. The key interactions involve hydrogen bonding with Glycine 208 and pi-pi stacking with Phenylalanine 393. The amino group and the triazole ring of the ligands are crucial for these interactions.

Binding to Human c-Kit Tyrosine Kinase

Against the c-Kit tyrosine kinase, the halogenated compounds (Lead and Analog 2) demonstrate significantly better binding affinities than Analog 1. This is likely due to the formation of a halogen bond between the fluorine/chlorine atom and the backbone carbonyl of a key residue in the hinge region. This additional interaction provides a strong anchor for the ligand in the active site. The chloro-substituted Analog 2 shows the most favorable docking score, suggesting that chlorine may be a more effective halogen bond donor in this context.

Structure-Activity Relationship (SAR) Insights

The comparative analysis provides valuable SAR insights:

  • The 4-amino-4H-1,2,4-triazole-3-thiol core appears to be essential for binding to both targets, likely through its hydrogen bonding capabilities.

  • The presence of a halogen atom on the benzyl ring generally enhances binding affinity, particularly for the c-Kit tyrosine kinase, due to the formation of halogen bonds.

  • The nature of the halogen (F vs. Cl) can influence the strength of the interaction, highlighting the importance of subtle electronic and steric effects.

Visualization of Binding Interactions

binding_interaction cluster_lead Lead Compound cluster_kit c-Kit Active Site L 4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol CYS673 CYS673 L->CYS673 H-bond (Thiol) GLU671 GLU671 L->GLU671 H-bond (Amino) THR670 THR670 L->THR670 Halogen Bond (Fluorine)

Caption: Key interactions of the lead compound within the c-Kit active site.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative in silico docking analysis of this compound and its analogs. The presented protocol, from target selection to results interpretation, provides a solid foundation for researchers to explore the therapeutic potential of this and other novel chemical entities.

The results of this hypothetical study suggest that the lead compound and its chloro-analog are promising candidates for further investigation as potential inhibitors of both M. tuberculosis KasA and human c-Kit tyrosine kinase. Future work should focus on the synthesis of these compounds and their experimental validation through in vitro enzyme assays and cell-based studies to confirm the in silico predictions.

References

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Validating the Mechanism of Action of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide to Target Deconvolution and Functional Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of the novel compound 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[1][2][3][4] Often, their MoA involves the modulation of enzyme activity, with protein kinases being a notable target class.[3] This document outlines a systematic, multi-faceted approach to first identify the molecular target of this compound and then validate its functional consequences, comparing its hypothetical profile to a well-characterized inhibitor.

Our approach is grounded in a logical progression from broad, unbiased screening to specific, hypothesis-driven validation. We will detail the causality behind each experimental choice, ensuring a self-validating workflow from target identification to cellular confirmation.

Part 1: Unbiased Target Identification – Casting a Wide Net

The initial and most critical step is to identify the direct molecular target(s) of this compound. Without a known target, a phenotypic screening approach followed by target deconvolution is the most logical starting point.[5] We will employ chemical proteomics to identify binding partners directly in a complex biological milieu.

Chemical Proteomics with Kinobeads

Given that many 1,2,4-triazole derivatives are known to target kinases, an affinity-based chemical proteomics approach using kinobeads is a highly effective initial strategy.[6][7][8] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, allowing for the capture of a large portion of the cellular kinome.[6][9]

The experiment is designed as a competitive binding assay. A cell lysate is incubated with our compound of interest across a range of concentrations before being passed over the kinobeads. Proteins that bind to our compound will be unable to bind to the beads and will be washed away. The remaining proteins captured by the beads are then identified and quantified by mass spectrometry. This allows for the determination of which kinases are displaced by the compound in a dose-dependent manner.[6][10]

Experimental Workflow: Kinobeads Competition Binding Assay

G cluster_prep Sample Preparation cluster_binding Competition & Capture cluster_analysis Analysis lysate Cell Lysate Preparation incubation Incubate Lysate with Compound lysate->incubation compound Compound Dilution Series (4-amino-5-(4-fluorobenzyl) -4H-1,2,4-triazole-3-thiol) compound->incubation kinobeads Add Kinobeads (Affinity Capture) incubation->kinobeads wash Wash Unbound Proteins kinobeads->wash elution Elute Bound Kinases wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Dose-Response Curve) lcms->data G cluster_cell_culture Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Detection & Analysis cells Culture Cells (e.g., HEK293) stimulus Induce Stress (e.g., H₂O₂) cells->stimulus treatment Treat with Compound or Vehicle stimulus->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (p-p38, p-JNK) transfer->probing imaging Imaging & Densitometry probing->imaging analysis Quantify Inhibition imaging->analysis

Caption: Workflow for validating cellular target inhibition via Western blot.

Cell Viability/Apoptosis Assays

Since ASK1 is involved in apoptosis, inhibiting its activity should protect cells from stress-induced cell death. This can be measured using standard cell viability assays. [11][12][13][14]

Protocol: Cell Viability Assay

  • Cell Plating: Seed cells in a 96-well plate.

  • Treatment: Pre-treat cells with a dilution series of the compound or reference inhibitor.

  • Stress Induction: Induce apoptosis using an appropriate stimulus (e.g., H₂O₂ or TNF-α).

  • Incubation: Incubate for 24-48 hours.

  • Viability Measurement: Assess cell viability using a method such as the resazurin reduction assay or CellTiter-Glo®. [12][15]6. Data Analysis: Calculate the EC50, the concentration at which the compound provides 50% protection from cell death.

Comparative Data Table:

AssayParameterThis compoundSelonsertib (Reference)
Western Blot p-p38 Inhibition (IC50) 450 nM80 nM
Cell Viability EC50 (Cell Protection) 520 nM95 nM

The cellular data should correlate with the in vitro data. A higher IC50 in cellular assays compared to biochemical assays is expected due to factors like cell permeability and protein binding.

Conclusion

This guide outlines a rigorous, step-by-step methodology for validating the mechanism of action of this compound. By progressing from unbiased target identification to specific biophysical and functional validation at the biochemical and cellular levels, researchers can confidently elucidate the compound's MoA.

Our hypothetical results position the novel compound as a direct, ATP-competitive inhibitor of ASK1. While it appears less potent than the clinical candidate Selonsertib, the validation workflow itself provides the critical data necessary for any further drug development decisions. This comparative approach not only validates the primary mechanism but also provides essential context regarding the compound's potential relative to existing alternatives.

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A Comparative Analysis of the Antimicrobial Spectrum of Triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, triazole derivatives have carved out a significant niche, particularly as potent antifungal agents. This guide offers a comprehensive comparative analysis of the antimicrobial spectrum of key triazole derivatives, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to inform their work. We will delve into the mechanistic underpinnings of triazole activity, compare the spectra of clinically significant triazoles, and provide detailed protocols for the evaluation of novel derivatives.

The Rise of Triazoles: A Mechanistic Overview

Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. The nitrogen atom in the triazole ring binds to the heme iron in the active site of CYP51, inhibiting its function. This disruption leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately compromising cell membrane integrity and inhibiting fungal growth.[1] While generally considered fungistatic, some triazoles, such as voriconazole, can exhibit fungicidal activity against certain pathogens like Aspergillus spp.[1]

It is this targeted mechanism that provides triazoles with a significant advantage over other antifungal classes, offering a broad spectrum of activity and a favorable safety profile.

cluster_FungalCell Fungal Cell cluster_TriazoleAction Triazole Action cluster_Outcome Outcome Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Conversion Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Cell_Membrane CYP51->Ergosterol Biosynthesis Triazole Triazole Inhibition Inhibition Triazole->Inhibition Inhibition->CYP51 Blocks Ergosterol Synthesis Disrupted_Membrane Disrupted Cell Membrane (Toxic Sterol Accumulation) Growth_Inhibition Fungal Growth Inhibition or Cell Death Disrupted_Membrane->Growth_Inhibition

Figure 1: Mechanism of Action of Triazole Antifungal Agents.

Comparative Antifungal Spectrum of Key Triazole Derivatives

The triazole class is broadly divided into first- and second-generation agents, with the latter generally possessing an expanded spectrum of activity.

First-Generation Triazoles:
  • Fluconazole: A widely used triazole, fluconazole exhibits excellent activity against most Candida species and Cryptococcus neoformans.[2][3][4] However, it is notably inactive against mold species like Aspergillus.[5] Resistance has emerged in some Candida species, particularly Candida glabrata and Pichia kudriavzevii (formerly Candida krusei).[3]

  • Itraconazole: Itraconazole has a broader spectrum than fluconazole, with activity against a range of yeasts, molds, and dimorphic fungi.[6][7] It is effective against Aspergillus species, though less potent than second-generation agents.[1][6] Its clinical utility can be limited by variable oral bioavailability. Itraconazole has demonstrated effectiveness against dermatophytes, Candida, Malassezia, and systemic infections like histoplasmosis and blastomycosis.[7]

Second-Generation Triazoles:
  • Voriconazole: This agent has an extended spectrum of activity, including excellent potency against Aspergillus species, making it a first-line treatment for invasive aspergillosis.[8][9] It is also effective against fluconazole-resistant Candida species, including C. krusei.[10] However, voriconazole has minimal to no activity against the Mucorales order.[5][11]

  • Posaconazole: Posaconazole boasts the broadest spectrum among the licensed triazoles, with activity against yeasts, molds, and importantly, the Mucorales (agents of mucormycosis).[12] It is also active against Candida species, Aspergillus species, and Cryptococcus neoformans.[13]

  • Isavuconazole: The newest triazole, isavuconazole, has a broad spectrum similar to posaconazole, including activity against Aspergillus and the Mucorales.[14][15][16] It is available in both intravenous and oral formulations with high bioavailability.[14]

Quantitative Comparison of Antifungal Activity (MIC Data)

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of key triazole derivatives against a range of clinically important fungal pathogens. MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), representing the concentration required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative in vitro Activity of Triazoles against Candida Species

OrganismFluconazole (MIC₅₀/MIC₉₀)Itraconazole (MIC₅₀/MIC₉₀)Voriconazole (MIC₅₀/MIC₉₀)Posaconazole (MIC₅₀/MIC₉₀)Isavuconazole (MIC₅₀/MIC₉₀)
Candida albicans0.25 / 10.03 / 0.125≤0.03 / ≤0.03≤0.03 / ≤0.03≤0.004 / ≤0.004[17]
Candida glabrata8 / 320.25 / 20.125 / 10.25 / 10.06 / 0.06[17]
Candida parapsilosis1 / 20.03 / 0.125≤0.03 / ≤0.03≤0.03 / 0.1250.016 / 0.016[17]
Candida tropicalis2 / 80.06 / 0.5≤0.03 / 0.06≤0.03 / 0.1250.008 / 0.008[17]
Candida krusei>64 / >640.25 / 10.125 / 0.50.25 / 0.50.125 / 0.125[17]

Table 2: Comparative in vitro Activity of Triazoles against Aspergillus Species

OrganismFluconazole (MIC₅₀/MIC₉₀)Itraconazole (MIC₅₀/MIC₉₀)Voriconazole (MIC₅₀/MIC₉₀)Posaconazole (MIC₅₀/MIC₉₀)Isavuconazole (MIC₅₀/MIC₉₀)
Aspergillus fumigatus>64 / >640.5 / 1[18]0.5 / 0.5[19]0.25 / 0.5[19]0.5 / 1[19]
Aspergillus flavus>64 / >640.25 / 0.50.5 / 10.125 / 0.250.5 / 1
Aspergillus niger>64 / >640.5 / 11 / 20.25 / 0.51 / 2[20]
Aspergillus terreus>64 / >640.25 / 10.25 / 0.50.125 / 0.250.125 / 0.25[20]

Table 3: Comparative in vitro Activity of Triazoles against Cryptococcus neoformans and Mucorales

OrganismFluconazole (MIC₅₀/MIC₉₀)Itraconazole (MIC₅₀/MIC₉₀)Voriconazole (MIC₅₀/MIC₉₀)Posaconazole (MIC₅₀/MIC₉₀)Isavuconazole (MIC₅₀/MIC₉₀)
Cryptococcus neoformans8 / 16[5]0.25 / 0.5[5]0.06 / 0.12[5]0.125 / 0.250.06 / 0.125
Mucorales (overall)>64 / >642 / >16>16 / >16[3]0.5 / 8[11]2 / >8[11]
Rhizopus spp.>64 / >644 / >16>16 / >160.5 / 8[11]1 / >8[11]
Mucor spp.>64 / >648 / >16>16 / >162 / -[11]>8 / -[11]

Note: MIC values can vary depending on the testing methodology and the specific isolates tested. The data presented here are for comparative purposes and are compiled from various sources.

Expanding the Spectrum: Antibacterial Activity of Triazole Derivatives

While primarily known for their antifungal properties, research has increasingly demonstrated that novel triazole derivatives can possess significant antibacterial activity.[7] This dual activity is of great interest in the development of new broad-spectrum antimicrobial agents.

The antibacterial mechanism of these derivatives is often distinct from their antifungal action and can involve the inhibition of different bacterial enzymes or cellular processes. For example, some 1,2,4-triazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to existing antibiotics.[7]

Table 4: Examples of Antibacterial Activity of Novel Triazole Derivatives

Bacterial SpeciesTriazole DerivativeMIC (µg/mL)Reference
Staphylococcus aureusOfloxacin analogue with 1,2,4-triazole0.25 - 1[7]
Bacillus subtilisOfloxacin analogue with 1,2,4-triazole0.25 - 1[7]
Escherichia coliOfloxacin analogue with 1,2,4-triazole0.25 - 1[7]
Pseudomonas aeruginosa4-substituted-1,2,4-triazole8 - 16[21]

The exploration of triazole scaffolds in antibacterial drug discovery is a promising avenue for combating the growing threat of antibiotic resistance.

Experimental Protocols for Antimicrobial Spectrum Evaluation

To ensure the scientific rigor of this guide, we provide detailed, step-by-step methodologies for two key experiments used to characterize the antimicrobial spectrum of novel compounds: Minimum Inhibitory Concentration (MIC) determination and Time-Kill Curve assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining MICs.[5][12]

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 and M38)

  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the triazole derivative powder.

    • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Using a 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of each row to be used.

    • Add 200 µL of the working antifungal solution to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Start Start Prep_Stock Prepare Antifungal Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Plates Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Time-Kill Curve Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism) and the rate of killing.[4][13]

Protocol: Time-Kill Curve Assay

  • Preparation:

    • Prepare a fungal inoculum as described for the MIC assay.

    • Prepare tubes containing RPMI-1640 medium with the triazole derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a drug-free growth control.

  • Inoculation and Sampling:

    • Inoculate each tube with the fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each drug concentration and the control.

    • A fungistatic effect is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while a fungicidal effect is a ≥3-log₁₀ reduction.

Start Start Prep_Culture Prepare Fungal Culture and Drug Concentrations Start->Prep_Culture Inoculate Inoculate Drug-Containing and Control Media Prep_Culture->Inoculate Incubate_Sample Incubate and Sample at Time Points (0, 2, 4, 8, 12, 24h) Inoculate->Incubate_Sample Serial_Dilute Perform Serial Dilutions and Plate Samples Incubate_Sample->Serial_Dilute Incubate_Count Incubate Plates and Count Colonies (CFU/mL) Serial_Dilute->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data Analyze Analyze Curves for Fungistatic/Fungicidal Activity Plot_Data->Analyze End End Analyze->End

Sources

A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the in vitro evaluation of a novel compound's cytotoxic potential, benchmarked against established standard-of-care anticancer drugs. It offers not only detailed experimental protocols but also the underlying scientific rationale to ensure robust, reproducible, and meaningful data generation in the early phases of drug discovery.

Introduction: Establishing the Preclinical Benchmark

The journey of a novel anticancer agent from the bench to the clinic is long and fraught with attrition. A critical early gatekeeping step is the rigorous assessment of its cytotoxic activity.[1] In vitro screening provides the foundational data that informs go/no-go decisions, guides lead optimization, and helps prioritize candidates for more complex preclinical studies.[2][3] However, demonstrating that a compound can kill cancer cells is not sufficient. The crucial question is: how does its potency and selectivity compare to the drugs currently used in the clinic?

This guide is structured to walk researchers through the essential components of designing and executing a scientifically sound cytotoxicity comparison study. We will cover the selection of appropriate comparators and cell line panels, provide detailed, self-validating protocols for core cytotoxicity assays, and delineate the process of data analysis and interpretation, culminating in a clear, comparative presentation of results.

Section 1: Foundational Strategy—Choosing Your Controls and Models

The validity of any comparative study hinges on the appropriateness of its controls and experimental models. An improperly designed study can yield misleading data, wasting valuable time and resources.

Selecting Standard Anticancer Drugs: The Clinical Context

The choice of standard drugs should be mechanism-driven to provide a broad context for your compound's activity. It is advisable to select established chemotherapeutics that represent different classes of cytotoxic agents. This allows you to benchmark your compound against diverse mechanisms of action.

Recommended Standard Drugs for a Baseline Comparison:

  • Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting the progression of topoisomerase II, leading to DNA double-strand breaks and apoptosis.[][5][6][7][8] Its broad-spectrum activity makes it a common first-line treatment and a robust positive control.

  • Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which block DNA replication and transcription, ultimately triggering cell death.[9] It represents a cornerstone of treatment for numerous solid tumors.

  • Paclitaxel (Taxol®): A taxane that disrupts the normal function of microtubules. It promotes the polymerization of tubulin and stabilizes microtubules, preventing their disassembly, which leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[][11][12]

By comparing your compound to these three agents, you are effectively measuring its potency against drugs that target DNA replication, DNA integrity, and cytoskeletal function, respectively.

The NCI-60 Principle: Power in a Panel of Cell Lines

Testing a compound against a single cancer cell line provides a very narrow view of its potential. Different tumors possess unique genetic landscapes, leading to varied drug sensitivities. Therefore, employing a panel of well-characterized human cancer cell lines from diverse tissue origins is critical.[13][14] This approach, pioneered by the National Cancer Institute's NCI-60 screen, allows for the identification of patterns of activity that can provide early clues into mechanism of action and potential tumor indications.[14]

A Recommended Starter Panel:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line, which can also provide insights into potential hepatotoxicity.[15]

  • (Optional but Recommended) A non-cancerous cell line: Including a normal cell line, such as human fibroblasts (e.g., WI-38), is crucial for assessing selective toxicity—a key attribute of a promising drug candidate.

Section 2: Core Cytotoxicity Assays—Principles and Protocols

No single assay can capture the complexity of cell death. It is best practice to use at least two assays that measure different cellular parameters to confirm results and gain a more complete picture of a compound's cytotoxic effects.[1] Here, we detail two of the most common and robust methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

The MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that serves as an indicator of cell viability based on mitochondrial function.[16][17]

  • Principle of Causality: In living, metabolically active cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[18] Dead cells lose this ability and therefore do not produce the purple color.

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Causality Check: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent in the control wells.[18]

    • Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow cells to adhere.[18]

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of your test compound and the standard drugs in culture medium. The concentration range should be wide enough to span from no effect to 100% inhibition (e.g., 0.1 nM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (vehicle control) and "no cell" (background control) wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19]

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[18][19]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (OD) of the colored solution using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background noise.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 AddMTT Add MTT Reagent (Incubate 2-4h) Incubate2->AddMTT Solubilize Add Solubilizer (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

The LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[20][21]

  • Principle of Causality: LDH is a stable enzyme present in the cytosol of all cells.[22] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[20][22] The assay uses an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product, measurable by absorbance.[20][23] The amount of color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[20]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT protocol. It is critical to set up the following control wells for accurate data normalization:

      • Spontaneous LDH Release: Untreated cells (measures baseline cell death).

      • Maximum LDH Release: Untreated cells lysed with a provided lysis buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).

      • Background Control: Medium only.

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[24]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[24]

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically a mixture of a substrate mix and an assay buffer).[24]

    • Add 50 µL of the Reaction Mixture to each well containing the supernatant.[24]

    • Tap the plate gently to mix.

  • Incubation and Stoppage:

    • Incubate the plate at room temperature for 30 minutes, protected from light.[24]

    • Add 50 µL of Stop Solution (provided in the kit) to each well to terminate the enzymatic reaction.[24]

  • Data Acquisition:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[24]

    • Subtract the 680 nm absorbance value from the 490 nm value to get the corrected absorbance.[24]

Section 3: Data Analysis and Interpretation—From Raw Data to Potency

Raw absorbance values are meaningless until they are properly normalized and analyzed to determine the key parameter of drug potency: the IC₅₀ value.

Normalization and Dose-Response Curves

The first step is to convert the raw absorbance data into a percentage of inhibition. For the LDH assay, the calculation is as follows:

% Cytotoxicity = [ (Compound-treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] * 100

Next, plot the % Inhibition (Y-axis) against the logarithm of the drug concentration (X-axis). This will generate a sigmoidal (S-shaped) dose-response curve.[25]

The IC₅₀ Value: The Gold Standard of Potency

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug required to inhibit a given biological process by 50%.[25][26][27] In this context, it is the concentration that reduces cancer cell viability by 50% compared to the untreated control. A lower IC₅₀ value signifies greater potency.[26][28]

  • Calculation: The IC₅₀ is determined by fitting the dose-response data to a non-linear regression model (specifically, a four-parameter variable slope equation) using software like GraphPad Prism, Origin, or R.[25] This provides the most accurate calculation of the inflection point of the curve, which is the IC₅₀.

Dose_Response

Section 4: Data Presentation—A Clear Comparison

The final step is to synthesize all the calculated IC₅₀ values into a single, easy-to-interpret table. This allows for a direct, at-a-glance comparison of the potency of your test compound against the clinical standards across your chosen cell line panel.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Test Compound vs. Standard Anticancer Drugs

CompoundMechanism of ActionIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HepG2
Test Compound To be determined[Insert Value] [Insert Value] [Insert Value]
DoxorubicinDNA Intercalation / Topo II Inhibition[Insert Value][Insert Value][Insert Value]
CisplatinDNA Cross-linking[Insert Value][Insert Value][Insert Value]
PaclitaxelMicrotubule Stabilization[Insert Value][Insert Value][Insert Value]
Data are presented as the mean IC₅₀ from three independent experiments.

Interpreting the Results: By analyzing this table, you can draw initial conclusions. For example, if your test compound has a significantly lower IC₅₀ value than the standard drugs in a particular cell line, it demonstrates superior potency in that model. If its IC₅₀ values are consistently lower across all cell lines, it may have broad-spectrum potential. Conversely, if it is highly potent in one cell line but not others, it may have a selective activity profile worth investigating further.

Section 5: Linking Cytotoxicity to Mechanism of Action

While these assays do not elucidate the precise mechanism of action, the pattern of activity can provide valuable clues. For instance, if your compound's activity profile across the cell line panel closely mirrors that of Doxorubicin, it might suggest a similar mechanism related to DNA damage. This concept is the basis of the NCI's COMPARE algorithm, which predicts a compound's mechanism by correlating its activity pattern with those of known agents.[29]

MoA_Overview cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Dox Doxorubicin DNA_Dox DNA Intercalation Dox->DNA_Dox Topo2 Topoisomerase II Inhibition Dox->Topo2 DSB DNA Double-Strand Breaks DNA_Dox->DSB Topo2->DSB Apoptosis Apoptosis DSB->Apoptosis Cis Cisplatin Crosslink DNA Cross-linking Cis->Crosslink ReplicationBlock Replication Block Crosslink->ReplicationBlock ReplicationBlock->Apoptosis Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule M_Arrest Mitotic Arrest Microtubule->M_Arrest M_Arrest->Apoptosis

Conclusion

A robust, well-controlled in vitro cytotoxicity comparison is an indispensable component of the preclinical anticancer drug discovery process. By carefully selecting standard drugs and a relevant cell line panel, employing validated assays like MTT and LDH, and applying rigorous data analysis to determine IC₅₀ values, researchers can generate high-quality, comparative data. This information is fundamental for identifying truly promising drug candidates and making informed decisions to advance them through the development pipeline.

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  • Oncotarget. (2016). The changing 50% inhibitory concentration (IC 50 ) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of....
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The Fluorinated Advantage: A Comparative Guide to the Pharmacokinetic Profile of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing the druglike properties of therapeutic candidates. This is particularly evident in the development of triazole antifungal agents, where fluorination has been instrumental in optimizing pharmacokinetic profiles, leading to improved efficacy and patient outcomes. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of fluorinated triazole compounds against their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.

The Decisive Role of Fluorine in Triazole Pharmacokinetics

The introduction of fluorine into a triazole scaffold can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are the primary drivers of these pharmacokinetic enhancements.[1][2][3]

Key Physicochemical Impacts of Fluorination:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic stability of the compound can be dramatically increased, leading to a longer half-life and improved bioavailability.[1][4]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the gastrointestinal tract for oral absorption.[2] However, the effect on lipophilicity is complex and context-dependent.

  • pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms within the triazole ring or other functional groups. This can influence the ionization state of the drug at physiological pH, impacting its solubility, permeability, and binding to its target and off-target proteins.

These molecular-level changes translate into tangible improvements in the overall pharmacokinetic behavior of fluorinated triazoles compared to their non-fluorinated analogs.

Comparative Pharmacokinetic Profiles: Fluorinated vs. Non-Fluorinated Triazoles

While direct head-to-head comparisons of fluorinated triazoles with their exact non-fluorinated counterparts in the same study are limited in publicly available literature, we can draw meaningful comparisons by examining representative compounds from both classes. A classic example is the comparison between the fluorinated triazole fluconazole and the non-fluorinated imidazole clotrimazole . Although they belong to different subclasses of azoles, this comparison effectively illustrates the pharmacokinetic advantages conferred by fluorination.

Pharmacokinetic ParameterFluconazole (Fluorinated Triazole)Clotrimazole (Non-Fluorinated Imidazole)Key Implications of Fluorination
Oral Bioavailability >90%[5][6]Low and variableHigh oral bioavailability allows for effective oral administration and transition from intravenous to oral therapy.
Half-life (t½) ~30 hours[5][6]ShortA longer half-life permits less frequent dosing, improving patient compliance.
Plasma Protein Binding ~12%[5][6]>90%Low protein binding means a larger fraction of the drug is free and pharmacologically active.
Metabolism Minimally metabolized[5]Extensively metabolized by CYP enzymesReduced metabolism leads to lower potential for drug-drug interactions and more predictable dosing.
Excretion >80% excreted unchanged in urine[5][6]Primarily excreted as metabolitesHigh renal clearance of the active drug contributes to its efficacy in urinary tract fungal infections.

Voriconazole , another prominent fluorinated triazole, also exhibits favorable pharmacokinetic properties, including high oral bioavailability (over 90%) and extensive tissue distribution.[7] However, unlike fluconazole, voriconazole is extensively metabolized by CYP enzymes, particularly CYP2C19, leading to non-linear pharmacokinetics and a higher potential for drug-drug interactions.[7][8][9] This highlights that while fluorination offers significant advantages, the overall pharmacokinetic profile is a result of the entire molecular structure.

In Vivo Efficacy: A Consequence of Optimized Pharmacokinetics

The enhanced pharmacokinetic profiles of fluorinated triazoles directly translate to improved in vivo efficacy. Comparative studies between fluconazole and clotrimazole for the treatment of candidiasis demonstrate the clinical benefits of a drug with high oral bioavailability and a long half-life.

In a study comparing oral fluconazole to intravaginal clotrimazole for vaginal candidiasis, both treatments were effective, but the convenience of a single oral dose of fluconazole presents a significant advantage in patient compliance.[10][11] In another comparative study for oral candidiasis, fluconazole and clotrimazole showed similar effectiveness, further highlighting the therapeutic value of the systemic availability of fluconazole.[1]

Experimental Protocols for Assessing Pharmacokinetic Profiles

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo pharmacokinetic assays.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for predicting the hepatic clearance of a compound.

Objective: To determine the rate of metabolic degradation of a test compound in the presence of liver microsomes.

Workflow Diagram:

MetabolicStability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare microsome suspension D Pre-incubate microsomes and compound at 37°C A->D B Prepare test compound stock solution B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH system C->E D->E F Collect samples at defined time points E->F G Terminate reaction (e.g., with cold acetonitrile) F->G H Analyze samples by LC-MS/MS G->H I Calculate t½ and intrinsic clearance (CLint) H->I

Caption: Workflow for In Vitro Metabolic Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a potassium phosphate buffer (0.1 M, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Include a positive control (a compound with known metabolic instability) and a negative control (without NADPH).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding three volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomes) * (mg protein / g liver) * (g liver / kg body weight).

In Vivo Pharmacokinetic Study in Rodents

This study provides essential information on the in vivo ADME properties of a compound.

Objective: To determine the plasma concentration-time profile of a test compound after oral or intravenous administration to rats or mice.

Workflow Diagram:

PK_Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatize animals B Administer compound (oral or IV) A->B C Collect blood samples at specified time points B->C D Process blood to obtain plasma C->D E Analyze plasma samples by LC-MS/MS D->E F Generate plasma concentration-time curve E->F G Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) F->G

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Detailed Protocol:

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before oral administration, with free access to water.

  • Compound Administration:

    • Oral (PO): Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose by oral gavage at a volume of 10 mL/kg.

    • Intravenous (IV): Prepare the test compound in a sterile vehicle suitable for injection (e.g., saline). Administer a single bolus dose via the tail vein at a volume of 5 mL/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Conclusion

The strategic incorporation of fluorine into triazole scaffolds has proven to be a highly effective strategy for optimizing their pharmacokinetic profiles. By enhancing metabolic stability, modulating lipophilicity, and influencing pKa, fluorination contributes to improved oral bioavailability, longer half-lives, and more predictable in vivo behavior. The comparative data, although often indirect, consistently points towards the superiority of fluorinated triazoles in terms of their druglike properties. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and to further explore the potential of fluorinated compounds in drug discovery and development.

References

  • Comparative Study of the Effectiveness of Oral Fluconazole and Intravaginal Clotrimazole in the Treatment of Vaginal Candidiasis. Infectious Diseases in Obstetrics and Gynecology.
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  • Comparative study of the effectiveness of oral fluconazole and intravaginal clotrimazole in the tre
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  • Example Pathview graphs: (a) Graphviz view on a canonical signaling....
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Novel Triazole Synthesis

Therefore, a robust, validated analytical strategy is not merely a quality control checkpoint but a fundamental component of the scientific process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment of the title compound, contextualized against orthogonal methods like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The narrative is grounded in the principle of analytical method validation, ensuring that any described protocol is a self-validating system suitable for its intended purpose, in alignment with the International Council for Harmonisation (ICH) guidelines.[3][4]

Part 1: The Primary Workhorse: Reversed-Phase HPLC for Purity Determination

For a polar, aromatic, and UV-active molecule like 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is unequivocally the method of choice for routine purity analysis.

Causality Behind the Choice: Why RP-HPLC?
  • Versatility and Applicability : RP-HPLC is the most widely used separation technique, capable of handling compounds with a broad range of polarities and molecular weights.[5] The non-polar stationary phase (typically C18) and polar mobile phase are ideal for retaining and separating our target analyte from both more polar (e.g., inorganic salts, early-stage starting materials) and less polar (e.g., non-polar byproducts) impurities.

  • High Resolution and Sensitivity : Modern HPLC columns with small particle sizes provide high-efficiency separations, enabling the resolution of closely related impurities from the main analyte peak. UV detection is highly sensitive for compounds containing chromophores, such as the phenyl and triazole rings in our target molecule, allowing for the detection and quantification of impurities at very low levels.

  • Quantification and Validation : HPLC provides precise and accurate quantitative results, which is essential for determining the purity value (assay) of the synthesized compound. The methodology is well-understood and rigorously defined by regulatory guidelines like ICH Q2(R1), making the validation process straightforward and universally accepted.[6][7]

Proposed RP-HPLC Method for Purity Assessment

This protocol is a robust starting point and should be validated according to ICH guidelines before implementation for routine analysis.

ParameterRecommended ConditionRationale and Justification
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the benzyl group, while being suitable for the polar nature of the molecule. A 150 mm length offers a good balance between resolution and analysis time.[8]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer, making it compatible with LC-MS for impurity identification. It controls the pH to ensure consistent ionization of the amino and thiol groups, leading to sharp, symmetrical peaks.[9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency. It is a strong solvent in RP-HPLC, allowing for efficient elution of the analyte.[9]
Gradient Elution 5% to 95% B over 20 minA gradient is essential to elute a range of potential impurities with varying polarities and to ensure the main peak is well-resolved and sharp. It also cleans the column of any strongly retained compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and selectivity.
Detection UV at 254 nmThe aromatic rings in the molecule are expected to have strong absorbance at this wavelength, providing high sensitivity for both the main compound and related impurities. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Sample Prep. 0.5 mg/mL in Mobile Phase A/B (50:50)Dissolving the sample in a mixture similar to the starting mobile phase composition prevents peak distortion.
Trustworthiness: A Self-Validating System via ICH Q2(R1)

To ensure the HPLC method is suitable for its intended purpose—purity assessment—it must be validated. This process demonstrates the method's reliability and is a core tenet of scientific integrity.[3]

Key Validation Parameters:

  • Specificity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] This is demonstrated by running stressed samples (exposed to acid, base, oxidation, heat, light) to show that degradation peaks are resolved from the main peak. Peak purity analysis using a DAD is crucial here.

  • Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be >0.999.

  • Accuracy : The closeness of the test results to the true value. This is determined by spiking a sample with known amounts of pure analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision : The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision) : Analysis on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is critical for impurity testing.

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 in mobile phase pH), providing an indication of its reliability during normal usage.

Part 2: A Comparative Guide to Alternative and Orthogonal Techniques

While HPLC is the primary method, a comprehensive purity assessment often relies on orthogonal techniques—methods that separate compounds based on different chemical or physical principles. This approach provides a more complete picture of the sample's purity.[10]

Comparative Performance Overview
ParameterRP-HPLC-UV TLC GC-MS Quantitative ¹H-NMR (qNMR)
Principle Partition ChromatographyAdsorption ChromatographyPartition ChromatographyNuclear Magnetic Resonance
Primary Use Quantitative Purity & Assay Qualitative ScreeningVolatile Impurity AnalysisStructural Confirmation & Absolute Purity
Analyte Suitability Excellent for polar, non-volatile compoundsGood for a wide range of compoundsOnly for volatile, thermally stable compoundsExcellent for soluble compounds
Suitability for Target Excellent Good (for screening)Poor (likely thermal degradation)Excellent (Orthogonal)
Resolution Very HighLow to ModerateVery HighHigh (spectral dispersion)
Sensitivity High (ng level)Moderate (µg level)Very High (pg level)Low (mg level)
Quantification Excellent (with standards)Semi-quantitative at bestExcellent (with standards)Excellent (universal response)
Impurity ID Tentative (requires MS)NoExcellent (Mass Spectrum)Excellent (Structural Information)
Cost / Throughput Moderate / HighVery Low / Very High High / ModerateHigh / Low
In-Depth Technical Discussion

TLC is an invaluable, low-cost technique for real-time monitoring of reaction progress and for a quick, qualitative check of purity.[11] By spotting the starting materials, reaction mixture, and purified product on the same plate, a chemist can instantly visualize the disappearance of reactants and the appearance of the product and any major byproducts.

  • Expertise in Action : For our target molecule, a silica gel plate with a mobile phase like Ethyl Acetate/Hexane (e.g., 70:30 v/v) would likely provide good separation. The spots can be visualized under a UV lamp (254 nm). A pure compound should ideally show a single spot. However, TLC lacks the resolution to separate closely related impurities and is not a quantitative technique.

GC-MS requires the analyte to be volatile and thermally stable.[12] The this compound, with its multiple polar functional groups (NH₂, SH) and relatively high molecular weight, is not expected to be sufficiently volatile or stable under typical GC inlet temperatures (250-300 °C). It would likely degrade on-column.

  • Field-Proven Insight : While unsuitable for the main compound, GC-MS is the ideal method for quantifying residual volatile solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, hexane), which is a critical component of a complete purity profile as mandated by ICH Q3C guidelines.[13]

NMR spectroscopy is the gold standard for structural elucidation, and its quantitative application (qNMR) is a powerful orthogonal method for purity assessment.[10] Unlike HPLC, where each compound has a different response factor to the detector, the integral of an NMR signal is directly proportional to the number of protons it represents, regardless of the molecule's structure.

  • Trustworthy & Authoritative : By adding a certified internal standard of known purity and concentration to a precisely weighed sample of the synthesized compound, one can calculate the absolute purity of the target analyte. This method simultaneously provides structural confirmation and detects impurities containing protons, even those that might not have a UV chromophore and would be invisible to the HPLC-UV detector. It offers a true mass balance perspective on purity.[14]

Part 3: Experimental Protocols and Visualization

Workflow for Comprehensive Purity Assessment

This diagram illustrates the logical flow from initial synthesis to a comprehensive, validated purity statement.

PurityWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Assessment cluster_validation Validation & Final Report Synthesis Chemical Synthesis Workup Crude Product Isolation Synthesis->Workup TLC TLC Screening (Reaction Monitoring) Workup->TLC Quick Check HPLC Primary RP-HPLC Analysis (Purity & Impurity Profile) Workup->HPLC Quantitative Check NMR ¹H-NMR Analysis (Structure Confirmation) Workup->NMR Structural Check Validation HPLC Method Validation (ICH Q2(R1)) HPLC->Validation qNMR Orthogonal Purity Check (qNMR with Standard) HPLC->qNMR Orthogonal Comparison Report Certificate of Analysis (Purity Statement) NMR->Report GCMS GC-MS Headspace (Residual Solvents) GCMS->Report Validation->Report qNMR->Report

Caption: Overall workflow for purity assessment.

Experimental Protocol: RP-HPLC Method
  • Mobile Phase Preparation :

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution Preparation : Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of ~0.5 mg/mL.

  • Sample Solution Preparation : Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic System Setup :

    • Install the C18 column and equilibrate with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven to 30°C and the UV detector to 254 nm.

  • Analysis :

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Processing :

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Decision Logic for Purity Analysis Technique

This diagram outlines the thought process for selecting the appropriate analytical tool.

DecisionTree cluster_questions cluster_methods Start Purity Question q1 Need Quantitative Purity Value? Start->q1 q2 Need Structural Confirmation? Start->q2 q3 Volatile Impurities (e.g., Solvents)? Start->q3 q4 Need Quick Reaction Check? Start->q4 q1->q4 No HPLC Use Validated RP-HPLC q1->HPLC Yes NMR Use ¹H-NMR (and qNMR) q2->NMR Yes GCMS Use GC-MS q3->GCMS Yes TLC Use TLC q4->TLC Yes

Caption: Decision tree for selecting an analytical technique.

Conclusion

Assessing the purity of a newly synthesized compound like this compound is a multi-faceted process that demands more than a single analytical measurement. While a validated RP-HPLC method serves as the robust, quantitative foundation for routine purity determination, its true power is realized when integrated with orthogonal techniques. TLC provides invaluable, rapid feedback during synthesis. qNMR offers definitive structural confirmation and an independent, absolute measure of purity. Finally, GC-MS addresses the critical, and often overlooked, aspect of residual volatile impurities. By employing this integrated, scientifically-grounded approach, researchers can have the highest degree of confidence in their material, ensuring that subsequent biological or material science investigations are built on a foundation of unimpeachable chemical integrity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]

  • Borman, P., et al. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link][4]

  • Lösungsfabrik. Method categories according to the ICH Q2(R1). loesungsfabrik.de. [Link][6]

  • ICH. Quality Guidelines. ich.org. [Link][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. eca-academy.eu. [Link][7]

  • Phenomenex. Reversed Phase HPLC Method Development. phenomenex.com. [Link][9]

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. crawfordscientific.com. [Link][15]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. biopharmaservices.com. [Link][16]

  • Saini, G., et al. Analytical Method Development and Validation by RP-HPLC technique: a Review. ResearchGate. [Link][5]

  • Potangale, C. N., & Pardeshi, S. K. Purity comparison by NMR and HPLC. ResearchGate. [Link][14]

  • Prachand, S. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][4][6] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link][1]

  • Yüksek, H., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link][17]

  • Al-Ghorbani, M., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link][18]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central. [Link][10]

  • Kumar, S., et al. A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. ResearchGate. [Link][11]

  • Al-Amiery, A. A., et al. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link][19]

  • Yüksek, H., et al. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link][2]

  • Kujawski, J., et al. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI. [Link][20]

  • News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. news-medical.net. [Link][12]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol, a compound of interest in various research and development endeavors. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Based on analogs such as 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, the target compound is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] The thiol group can impart a strong, unpleasant odor and may require specific neutralization procedures. Furthermore, the presence of a fluorinated organic component necessitates careful consideration of its persistence and potential environmental impact.[2][3] Many highly fluorinated compounds are known for their environmental persistence.[4]

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of any laboratory chemical is governed by a stringent regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[5] For laboratories, this means that all chemical waste must be properly identified, stored, and disposed of through licensed hazardous waste vendors.[6][7]

OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[8][9] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[8] Personnel must be trained on these procedures and have access to safety data sheets (SDSs) or equivalent information for all chemicals they handle.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety

Given the anticipated hazards, a robust selection of personal protective equipment is essential for any personnel involved in the handling and disposal of this compound.

Equipment Specification Rationale
Eye Protection Chemical splash goggles and a face shieldProvides protection against splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving recommended)Offers resistance to a broad range of chemicals.
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gasesRecommended when handling the solid material outside of a fume hood or if dust is generated.
Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically generated in a research laboratory setting.

1. Waste Identification and Segregation:

  • Initial Assessment: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Waste Stream Segregation: This waste must be collected separately from other waste streams. Do not mix with incompatible materials such as strong oxidizing agents.[2] It should be designated as a "halogenated organic waste" due to the fluorine content.

2. Containerization and Labeling:

  • Primary Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. Glass containers are generally preferred for solid waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity. The label should also include the date of initial waste accumulation.

3. On-Site Treatment (for Thiol Odor and Reactivity):

For waste streams where the malodorous nature of the thiol is a concern, a neutralization step can be considered. This should only be performed by trained personnel in a well-ventilated fume hood.

  • Oxidation with Bleach: A common method for neutralizing thiols is oxidation with a dilute bleach (sodium hypochlorite) solution.[11]

    • Procedure: Slowly add the thiol-containing waste to a stirred, dilute solution of household bleach (approximately 5% sodium hypochlorite) in a suitable reaction vessel within a fume hood. The reaction can be exothermic, so slow addition and cooling may be necessary.

    • Completion: The reaction is complete when the characteristic thiol odor is no longer detectable.

    • Disposal of Treated Waste: The resulting solution, which now contains the oxidized, less volatile sulfur species, should still be collected as hazardous waste.

4. Storage and Final Disposal:

  • Temporary Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.[12]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Provide them with a complete and accurate description of the waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste segregation and the overall disposal workflow for this compound.

WasteSegregation cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Stream Start Generation of Waste (Pure Compound, Contaminated Materials) Assess Is the waste contaminated with This compound? Start->Assess Hazardous Segregate as Halogenated Organic Waste Assess->Hazardous  Yes   NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous  No   DisposalWorkflow Start Waste Generation Segregation Segregate as Halogenated Organic Waste Start->Segregation Containerization Place in a Labeled, Compatible Container Segregation->Containerization Neutralization Optional: Neutralize Thiol Odor with Bleach (in Fume Hood) Containerization->Neutralization Storage Store in Satellite Accumulation Area Neutralization->Storage Disposal Arrange for Pickup by Licensed Waste Vendor Storage->Disposal

Sources

Comprehensive Safety and Handling Guide for 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol. It is intended for researchers, scientists, and professionals in drug development who may work with this and structurally similar compounds. The information herein is synthesized from established safety guidelines for analogous chemical structures and general best practices for laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on this analog, the anticipated hazards are significant and require stringent control measures.[1] The compound is expected to be:

  • Harmful if swallowed, inhaled, or in contact with skin. [1]

  • A skin and respiratory irritant. [1]

  • A cause of serious eye irritation. [1]

The presence of the thiol group also introduces the characteristic, potent, and unpleasant odor associated with mercaptans, even at very low concentrations.[2][3] This necessitates handling procedures that contain vapors and mitigate odor release.

The American Chemical Society (ACS) advocates for a risk-based safety paradigm: R.A.M.P. (Recognize hazards, Assess risks, Minimize risks, Prepare for emergencies), which forms the foundation of this guide.[4]

Hazard CategoryGHS Classification (Anticipated)Potential Health Effects
Acute Toxicity (Oral) Warning Harmful if ingested.
Acute Toxicity (Dermal) Warning Harmful in contact with skin.
Acute Toxicity (Inhalation) Warning Harmful if inhaled.
Skin Corrosion/Irritation Warning Causes skin irritation.
Serious Eye Damage/Irritation Warning Causes serious eye irritation.
Specific Target Organ Toxicity Warning May cause respiratory irritation.

This table is based on the hazard profile of the unfluorinated analog, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on the anticipated hazards and are the minimum requirements for handling this compound.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 5-mil thickness) provide good splash protection against a variety of chemicals and are a suitable choice for handling this solid compound.[5][6][7] However, for prolonged handling or when working with solutions, breakthrough times should be considered.[8] Always inspect gloves for defects before use and remove them immediately if contact with the chemical occurs, followed by washing hands thoroughly. For tasks with a higher risk of splash, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.[9] If there is a significant splash hazard, a face shield should be worn in addition to safety goggles.

  • Body Protection: A flame-resistant laboratory coat is essential. For operations with a higher potential for contamination, such as handling large quantities or cleaning spills, chemical-resistant coveralls or an apron should be worn over the lab coat.[10]

  • Respiratory Protection: All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11] If engineering controls are not sufficient to maintain exposure below occupational exposure limits for similar compounds (e.g., OSHA PEL for ethyl mercaptan is 10 ppm), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12] A written respiratory protection program and fit-testing are required for respirator use.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is key to ensuring safety and experimental integrity.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Ventilation Check: Before starting work, verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible within the hood.

  • Odor Control: Prepare a bleach solution (typically a 1:1 mixture of commercial bleach and water) in a container within the hood to decontaminate glassware and utensils.[13]

3.2. Handling the Compound:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Transfers: Conduct all transfers of the solid or its solutions within the fume hood. Use spatulas for solids and appropriate glassware for solutions. Avoid creating dust.

  • Closed Systems: Whenever possible, maintain the compound in closed containers.

3.3. Post-Handling and Decontamination:

  • Immediate Cleaning: Immediately after use, decontaminate all glassware and equipment by rinsing or soaking in a bleach solution within the fume hood.[13] The oxidation of the thiol group helps to neutralize the potent odor.

  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves should be removed last and discarded as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep_Area Designate Area in Fume Hood Prep_PPE Gather all PPE Prep_Waste Prepare Waste & Decon Solutions Handling_Don Don PPE Prep_Waste->Handling_Don Proceed to Handling Handling_Weigh Weigh/Transfer Compound Handling_React Perform Experiment Cleanup_Decon Decontaminate Glassware (Bleach Solution) Handling_React->Cleanup_Decon Experiment Complete Cleanup_Waste Dispose of Waste Cleanup_Remove Remove PPE Cleanup_Wash Wash Hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable items contaminated with the compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled hazardous waste container. Do not pour this chemical down the drain.[11] The container should be kept closed when not in use and stored in a secondary containment vessel.

  • Decontamination Solutions: The bleach solutions used for decontamination may be neutralized (if necessary, depending on local regulations) and disposed of down the drain with copious amounts of water, provided local regulations permit this.[13] If unsure, treat it as hazardous liquid waste.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards. Follow your institution's specific guidelines for hazardous waste disposal.

By adhering to these rigorous safety and handling protocols, researchers can effectively minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

  • GPL Odorizers. (2024, September 11). Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization. Retrieved from [Link]

  • Occupational Safety and Health Administration. Methyl Mercaptan. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Understanding Mercaptans: Knowledge for Industrial Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2021). Methyl Mercaptan | Medical Management Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Ethyl Mercaptan. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 767235, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Pharma-Formula.com. Retrieved from [Link]

  • WellBefore. (2022, December 29). Nitrile Gloves Chemical Resistance: What You Need to Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 10). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from [Link]

  • PowerPak. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • MDPI. (2020, August 31). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1268034, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.